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  • Product: 2-phenyl-1H-indole-3-carbonitrile
  • CAS: 51072-85-6

Core Science & Biosynthesis

Foundational

Introduction: The 2-Phenylindole Scaffold as a Privileged Pharmacophore

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenyl-1H-indole-3-carbonitrile The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenyl-1H-indole-3-carbonitrile

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential biomolecules like serotonin and tryptophan.[1][2] When functionalized with a phenyl group at the 2-position, the resulting 2-phenylindole scaffold emerges as a "privileged structure," a framework that demonstrates a remarkable versatility in binding to diverse biological targets. This scaffold is associated with a wide spectrum of pharmacological activities, including anti-proliferative, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

This guide focuses specifically on the 2-phenyl-1H-indole-3-carbonitrile derivative. The addition of the carbonitrile (-CN) group at the 3-position significantly influences the molecule's electronic properties and steric profile, leading to distinct and potent mechanisms of action. We will dissect the molecular pathways and cellular targets engaged by this compound, providing a comprehensive overview for researchers and drug development professionals.

Primary Mechanism I: Anticancer Activity via Microtubule Disruption

A predominant and extensively studied mechanism of action for 2-phenylindole derivatives is their potent anti-proliferative effect against various cancer cell lines.[1][2][3] This activity is primarily driven by their ability to interfere with the fundamental cellular machinery of mitosis.

Core Target: Inhibition of Tubulin Polymerization

The primary molecular target for the anticancer action of many 2-phenylindoles is tubulin.[1][2][4] These compounds function as inhibitors of tubulin polymerization, a critical process for the formation of microtubules. Microtubules are dynamic polymers essential for creating the mitotic spindle, the apparatus that segregates chromosomes during cell division.

By binding to tubulin, 2-phenyl-1H-indole-3-carbonitrile and related structures prevent the assembly of microtubules. This disruption of microtubule dynamics has profound downstream consequences:

  • Mitotic Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

This mechanism has been validated in several human cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A549).[1][2][4]

Anticancer_Mechanism cluster_process Cellular Process cluster_downstream Cellular Consequence Compound 2-Phenyl-1H-indole -3-carbonitrile Tubulin Tubulin Monomers Compound->Tubulin Binds to & Inhibits Microtubules Microtubule Polymer Compound->Microtubules Prevents Assembly Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle Disruption G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Secondary Anticancer Mechanisms

While tubulin inhibition is a primary driver, related indole structures have demonstrated a capacity for multi-target engagement, suggesting that 2-phenyl-1H-indole-3-carbonitrile may possess additional anticancer activities:

  • Kinase Inhibition: Derivatives of 1H-indole-3-carbonitrile have been developed as potent inhibitors of Tropomyosin Receptor Kinase (TRK), a key target in cancers with NTRK gene fusions.[5] Inhibition of TRK leads to reduced phosphorylation, cell cycle arrest, and apoptosis.[5] Furthermore, related indole carboxamides show inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, highlighting the scaffold's potential to disrupt multiple oncogenic signaling pathways.[6]

  • Topoisomerase Inhibition: Certain 2-phenylindole derivatives have been reported to induce apoptosis by intercalating with DNA and inhibiting topoisomerase enzymes, which are crucial for managing DNA topology during replication.[1][2]

Primary Mechanism II: Anti-inflammatory Activity via NF-κB and NOS Inhibition

Chronic inflammation is a key driver of various pathologies, including cancer. 2-Phenyl-1H-indole-3-carbonitrile has demonstrated significant anti-inflammatory properties by targeting the core inflammatory signaling pathway.

Core Target: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In stimulated cells, such as macrophages activated by lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Studies have shown that 2-phenyl-1H-indole-3-carbonitrile is an effective inhibitor of the NF-κB signaling pathway. This inhibition prevents the downstream expression of iNOS, thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.

Anti_Inflammatory_Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Promotes Compound 2-Phenyl-1H-indole -3-carbonitrile Compound->NFkB Inhibits NO Nitric Oxide (NO) Production iNOS->NO Leads to Inflammation Inflammation NO->Inflammation

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Quantitative Anti-inflammatory Activity

The inhibitory potential of 2-phenyl-1H-indole-3-carbonitrile (designated as compound 7 in the referenced study) has been quantified using in vitro cellular assays.

CompoundTargetAssay SystemIC₅₀ Value (μM)Reference
2-Phenyl-1H-indole-3-carbonitrileNitrite ProductionLPS-stimulated RAW 264.7 cells4.8 ± 0.4
2-Phenyl-1H-indole-3-carbonitrileNF-κB InhibitionLPS-stimulated RAW 264.7 cells8.5 ± 2.0

Emerging Mechanism: Antibacterial Activity via Quorum Sensing Inhibition

Beyond direct cytotoxicity and anti-inflammatory action, the 3-cyano-indole scaffold shows promise in combating antimicrobial resistance through a novel mechanism. Instead of killing bacteria directly, these compounds can disrupt bacterial communication.

Experimental Protocols for Mechanism Validation

To ensure scientific integrity, the proposed mechanisms of action must be validated through robust experimental protocols.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Objective: To determine if 2-phenyl-1H-indole-3-carbonitrile inhibits tubulin polymerization in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized >99% pure bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a high-concentration stock of GTP (e.g., 100 mM).

    • Prepare a stock solution of 2-phenyl-1H-indole-3-carbonitrile in DMSO. Prepare serial dilutions for dose-response analysis.

    • Use paclitaxel as a positive control for polymerization enhancement and colchicine as a positive control for inhibition.

  • Assay Execution:

    • Work on ice to prevent premature polymerization.

    • In a 96-well microplate, add the tubulin buffer and the test compound at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

  • Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC₅₀ value by plotting the inhibition of polymerization against the compound concentration.

Protocol 2: NF-κB Reporter Gene Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

Objective: To determine if 2-phenyl-1H-indole-3-carbonitrile inhibits NF-κB activation in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Transfection:

    • Culture RAW 264.7 macrophage cells or HEK293 cells.

    • Co-transfect the cells with two plasmids: one containing a luciferase reporter gene under the control of an NF-κB response element, and a second plasmid (e.g., expressing Renilla luciferase) as an internal control for transfection efficiency.

  • Compound Treatment and Stimulation:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 2-phenyl-1H-indole-3-carbonitrile for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.

  • Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by LPS relative to the unstimulated control.

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Caption: Logical workflow for validating the mechanisms of action.

Conclusion and Future Directions

2-Phenyl-1H-indole-3-carbonitrile is a potent bioactive molecule with a multi-faceted mechanism of action. Its primary modes of therapeutic potential are driven by the inhibition of tubulin polymerization, leading to anticancer activity, and the suppression of the NF-κB signaling pathway, resulting in anti-inflammatory effects. Emerging evidence also points towards its potential as an anti-infective agent through the disruption of bacterial quorum sensing.

The convergence of these mechanisms makes this compound an exceptionally attractive lead for drug discovery. Future research should focus on:

  • In Vivo Efficacy: Translating the in vitro findings into animal models of cancer and inflammatory diseases.

  • Pharmacokinetics and ADME: Profiling the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-likeness.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for specific targets, potentially separating the anticancer and anti-inflammatory activities if desired.

  • Target Deconvolution: Employing advanced proteomics and chemical biology techniques to identify the full spectrum of protein targets and off-targets to better predict efficacy and potential side effects.

By continuing to explore the rich pharmacology of the 2-phenylindole scaffold, the scientific community can unlock new therapeutic avenues for treating complex human diseases.

References

  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. ACS Publications.
  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Europe PMC.
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Center for Biotechnology Information.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.
  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed.
  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. ResearchGate.
  • Synthesis and biological evaluation of some newer Indole Derivatives. RJPT.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-1H-indole-3-carbonitrile in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, overcoming the pharmacokinetic limitations of large, highly lipophilic molecules is a persistent challenge. For instance, potent dual-specificity tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, overcoming the pharmacokinetic limitations of large, highly lipophilic molecules is a persistent challenge. For instance, potent dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors—such as KuFal194—exhibit excellent in vitro activity but suffer from poor aqueous solubility, severely limiting their utility in cellular assays and in vivo models[1]. To resolve this, fragment-based drug design (FBDD) has identified 2-phenyl-1H-indole-3-carbonitrile as a highly efficient, low-molecular-weight scaffold[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, validated synthetic workflows, and pharmacological applications of this critical fragment. The goal is to provide drug development professionals with a rigorous, self-validating guide to utilizing this scaffold in kinase inhibition.

Physicochemical Properties & Structural Characterization

Understanding the physicochemical baseline of a fragment is non-negotiable before advancing it through the lead optimization pipeline. 2-Phenyl-1H-indole-3-carbonitrile strictly adheres to Lipinski’s Rule of Five, ensuring optimal theoretical oral bioavailability and serving as an ideal starting point for generating novel double-digit nanomolar inhibitors[3].

Quantitative Data Summary

Table 1: Key Physicochemical and Pharmacokinetic Parameters

ParameterValueCausality / Significance in Drug Design
Molecular Formula C₁₅H₁₀N₂Defines the low-molecular-weight fragment space, allowing room for functionalization without exceeding size limits.
Molecular Weight 218.25 g/mol Well below the 500 g/mol threshold, ensuring high ligand-lipophilicity efficiency (LLE)[2].
Melting Point 238–241 °CIndicates a highly stable, crystalline solid driven by strong intermolecular lattice forces and π-π stacking[2].
H-Bond Donors 1 (Indole N-H)Essential for anchoring the molecule to the hinge region of target kinases.
H-Bond Acceptors 1 (Cyano C≡N)Participates in dipole-dipole interactions and acts as a bioisostere for halogens/carbonyls within the ATP binding pocket.
Lipophilicity (LogP) < 5Optimizes the balance between aqueous solubility and cellular membrane permeability[2].

Table 2: Spectral Characterization Markers

Analytical TechniqueKey SignalsStructural Assignment & Validation
IR Spectroscopy (KBr) ν max 3272 cm⁻¹Indole N-H stretching vibration.
IR Spectroscopy (KBr) ν max 2219 cm⁻¹C≡N stretching vibration (diagnostic confirmation of successful C3-cyanation)[2].
¹H-NMR (DMSO-d6) δ ~12.50 ppm (s, 1H)Indole N-H proton (highly deshielded due to hydrogen bonding and aromatic ring current).
¹H-NMR (DMSO-d6) δ 7.20 - 8.00 ppm (m, 9H)Aromatic protons of the indole core and the 2-phenyl substituent.

Causality in Structural Design: The 2-phenyl substitution provides essential hydrophobic contacts, anchoring the molecule in the lipophilic clefts adjacent to the ATP-binding site. Concurrently, the C3-carbonitrile group dramatically alters the electronic landscape of the indole core. By withdrawing electron density, it increases the acidity of the N1-proton, enhancing its capacity to act as a robust hydrogen-bond donor to the kinase hinge region[4].

Validated Synthetic Workflows

Synthesizing 2-phenyl-1H-indole-3-carbonitrile requires regioselective functionalization at the electron-rich C3 position. Below are two field-validated methodologies. Each protocol is designed as a self-validating system , incorporating in-process checks to ensure experimental integrity.

Protocol A: Electrophilic Cyanation via Chlorosulfonyl Isocyanate (CSI)

This method relies on the intense electrophilicity of CSI to drive the reaction at low temperatures[2].

  • Reagent Preparation: Dissolve 2-phenyl-1H-indole (400 mg, 2.07 mmol) in 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar transition state during electrophilic attack without reacting with the highly sensitive CSI.

  • Electrophile Addition: Dropwise add chlorosulfonyl isocyanate (200 µL, 2.30 mmol) while maintaining the reaction at 0 °C.

    • Causality & Validation: CSI is violently reactive. Low temperatures prevent runaway exothermic degradation and maximize C3 regioselectivity. The immediate formation of a colored intermediate validates the electrophilic attack.

  • Cleavage & Workup: The intermediate N-chlorosulfonyl amide is cleaved during aqueous workup. Extract the organic layer with ethyl acetate and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude mixture via column chromatography using a petroleum ether-ethyl acetate (2:1) mobile phase.

    • Validation Check: The product elutes as a distinct UV-active band. Evaporation yields yellow crystals (approx. 242 mg, 54% yield). Verify the melting point (238–241 °C) to confirm the identity and purity of 2-phenyl-1H-indole-3-carbonitrile[2].

Protocol B: Lewis Acid-Catalyzed C-H Cyanation

This modern approach utilizes a Lewis acid to activate a bench-stable cyano source[5].

  • Reaction Setup: In a flame-dried Schlenk tube, combine 2-phenyl-1H-indole (0.25 mmol) and N-cyanosuccinimide (0.30 mmol).

    • Causality: A slight stoichiometric excess of the cyano source ensures complete consumption of the indole substrate.

  • Catalyst Addition: Add GaCl₃ (15 mol%, 0.0375 mmol) in a strictly anhydrous environment.

    • Causality: GaCl₃ acts as a potent Lewis acid to activate the N-CN bond of N-cyanosuccinimide, lowering the activation energy for electrophilic aromatic substitution.

  • Heating & Monitoring: Add 0.50 mL of anhydrous CH₃CN and heat the mixture to 120 °C for 4 hours.

    • Validation Check: Monitor the reaction via TLC (petroleum ether/ethyl acetate 5:1). The complete disappearance of the starting material spot (higher Rf) and the appearance of a new, intense UV-active spot (lower Rf) validates reaction progression[5].

  • Purification: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via flash column chromatography. This method typically yields the product as a solid with excellent recovery (up to 90%).

SynthesisWorkflow Indole 2-Phenyl-1H-indole (Starting Material) CSI Chlorosulfonyl Isocyanate (CSI) Acetonitrile, 0 °C Indole->CSI Method A Electrophilic GaCl3 N-Cyanosuccinimide + GaCl3 Acetonitrile, 120 °C Indole->GaCl3 Method B C-H Activation Workup1 Aqueous Workup / DMF (Intermediate Cleavage) CSI->Workup1 Workup2 Aqueous Quench & EtOAc Extraction GaCl3->Workup2 Chromatography Flash Column Chromatography (Petroleum Ether : EtOAc) Workup1->Chromatography Workup2->Chromatography Product 2-Phenyl-1H-indole-3-carbonitrile (Target Scaffold) Chromatography->Product Crystallization

Workflow for the synthesis of 2-phenyl-1H-indole-3-carbonitrile via distinct cyanation pathways.

Pharmacological Application: DYRK1A Inhibition and β-Cell Restoration

The therapeutic significance of 2-phenyl-1H-indole-3-carbonitrile derivatives is most pronounced in the targeted treatment of diabetes and neurodegenerative disorders, such as Down syndrome and Alzheimer's disease[3]. These compounds act as highly potent inhibitors of the DYRK1A kinase.

Mechanistic Causality: In a healthy cellular state, DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT), sequestering it in the cytosol and preventing it from driving gene transcription. By competitively binding to the ATP pocket of DYRK1A, indole-3-carbonitriles block this phosphorylation event. Consequently, unphosphorylated NFAT (catalyzed by the phosphatase calcineurin) translocates to the nucleus, where it activates the transcription of genes essential for human β-cell proliferation and restoration[4].

DYRK1APathway Inhibitor 2-Phenyl-1H-indole-3-carbonitrile (DYRK1A Inhibitor) DYRK1A DYRK1A Kinase (Active State) Inhibitor->DYRK1A Competitive Binding NFAT_Phos Phosphorylated NFAT (Cytosolic, Inactive) DYRK1A->NFAT_Phos Phosphorylates NFAT (Blocked) NFAT_Dephos Dephosphorylated NFAT (Nuclear, Active) NFAT_Phos->NFAT_Dephos Dephosphorylation Calcineurin Calcineurin (Phosphatase) Calcineurin->NFAT_Dephos Catalyzes BetaCell β-Cell Proliferation & Restoration NFAT_Dephos->BetaCell Gene Transcription

Mechanism of DYRK1A inhibition by indole-3-carbonitriles promoting β-cell proliferation.

Conclusion

2-Phenyl-1H-indole-3-carbonitrile represents a masterclass in fragment-based drug design. By replacing bulky, highly lipophilic moieties with a compact, electron-withdrawing carbonitrile group, researchers can achieve superior ligand-lipophilicity efficiency while maintaining robust target engagement at the kinase hinge region. The synthetic protocols detailed above provide reliable, high-yield pathways to access this scaffold, empowering the next generation of therapeutics aimed at β-cell restoration and neurodegenerative disease mitigation.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - MDPI Source: mdpi.com URL:[Link][2]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC Source: nih.gov URL:[Link][1]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: researchgate.net URL:[Link][3]

  • GaCl₃-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide - ACS Publications Source: acs.org URL:[Link][5]

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - Semantic Scholar Source: semanticscholar.org URL:[Link][4]

Sources

Foundational

Pharmacological Potential of 2-Phenyl-1H-Indole-3-Carbonitrile Derivatives: A Technical Guide

Molecular Architecture & Pharmacophore Rationale The pursuit of highly selective kinase inhibitors has increasingly focused on nitrogen-containing heterocycles. Among these, the 2-phenyl-1H-indole-3-carbonitrile scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Pharmacophore Rationale

The pursuit of highly selective kinase inhibitors has increasingly focused on nitrogen-containing heterocycles. Among these, the 2-phenyl-1H-indole-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery. As an Application Scientist evaluating structural biology, the rationale for selecting this specific molecular architecture is deeply rooted in its biomimetic properties and tunable electronics.

The indole core acts as an effective bioisostere for the purine ring of adenosine triphosphate (ATP), allowing it to anchor securely within the highly conserved ATP-binding pockets of target kinases. The addition of a carbonitrile group at the C3 position serves a dual purpose: it acts as a strong electron-withdrawing group that modulates the pKa of the indole N-H, thereby enhancing hydrogen-bond donor capacity with the kinase hinge region, and it provides a compact, vectorially distinct interaction point. Furthermore, the 2-phenyl substitution explores the hydrophobic pocket adjacent to the ATP-binding site, providing critical van der Waals interactions that drive binding enthalpy.

Recent fragment-based drug design efforts have demonstrated that halogenation of this scaffold—specifically 7-iodo or 7-chloro substitutions—drastically increases binding affinity. This is driven by the formation of a halogen bond (σ-hole interaction) with structural water molecules in the binding pocket, a phenomenon well-documented in the development of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors (1)[1].

Primary Pharmacological Target: DYRK1A Kinase

DYRK1A is a master regulatory kinase heavily implicated in the pathogenesis of Down syndrome, Alzheimer's disease (via Tau hyperphosphorylation), and various malignancies. Traditional DYRK1A inhibitors, such as harmine, suffer from poor selectivity and off-target monoamine oxidase (MAO) inhibition, which causes severe neurological side effects (2)[2].

Derivatives of 2-phenyl-1H-indole-3-carbonitrile have emerged as potent, double-digit nanomolar inhibitors of DYRK1A, offering a much cleaner selectivity profile. By outcompeting ATP, these molecules halt the dysregulated phosphorylation of downstream substrates like SF3B1 (a critical splicing factor) and Tau proteins.

Pathway Ligand 7-Iodo-2-phenyl-1H- indole-3-carbonitrile Target DYRK1A Kinase Ligand->Target ATP-Competitive Inhibition Therapy Cell Cycle Arrest & Neuroprotection Ligand->Therapy Restores Homeostasis Substrate SF3B1 / Tau Protein Target->Substrate Phosphorylation (Dysregulated) Disease Cancer / Alzheimer's Progression Substrate->Disease Pathogenesis

Mechanism of DYRK1A inhibition by indole-3-carbonitrile derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Understanding the structure-activity relationship is critical for lead optimization. The table below summarizes the quantitative efficacy of key derivatives, illustrating how minor peripheral modifications drastically alter both cell-free and cellular potency.

Compound DerivativeSubstitutionTarget KinaseCell-Free IC₅₀ (nM)Cellular IC₅₀ (nM)
6a UnsubstitutedDYRK1A> 1000N/A
6f 7-ChloroDYRK1A~ 85~ 800
6h 7-IodoDYRK1A10320

Data aggregated from fragment-based optimization studies on DYRK1A ligands[1][2].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, every protocol in the drug development pipeline must function as a self-validating system. We pair synthetic validation with orthogonal biological assays (cell-free vs. whole-cell) to eliminate false positives arising from membrane impermeability or assay interference.

Workflow Synth Chemical Synthesis (C-H Aminocyanation) Purify Analytical Validation (HPLC / HRMS) Synth->Purify Assay Biochemical Assay (DYRK1A IC50) Purify->Assay Cell Cellular Engagement (SF3B1 Phosphorylation) Assay->Cell

Self-validating experimental workflow from synthesis to cellular validation.

Protocol 1: Synthesis via C-H Aminocyanation

The synthesis of highly substituted indoles traditionally suffers from poor regioselectivity. To overcome this, we utilize a Copper-Iodine cocatalyzed tandem C-N/C-C bond formation (3)[3].

  • Reagent Preparation: Combine the 2-phenylindole derivative (1.0 equiv), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and iodine (I₂, 1.5 equiv) in a dry reaction vessel.

  • Cyanation Source Addition: Introduce a cyano source (e.g., AIBN or TMSCN) under an inert argon atmosphere. Causality: Argon prevents the premature oxidation of the copper catalyst, ensuring it remains in the active oxidation state required for radical stabilization.

  • Thermal Activation: Heat the mixture in a polar aprotic solvent (e.g., DMF) at 100°C for 12 hours. Causality: Elevated temperature overcomes the activation energy barrier for the initial C-H bond cleavage. The Cu/I₂ cocatalytic system directs cyanation specifically to the C3 position; copper stabilizes the radical intermediate, while iodine acts as a terminal oxidant, driving high atom economy.

  • Quenching & Extraction: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine, followed by ethyl acetate extraction.

  • Validation: Purify via flash column chromatography and validate structural integrity using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cellular Target Engagement Assay (SF3B1 Phosphorylation)

In cell-free biochemical assays, lipophilic compounds often show artificially high potency. To validate true efficacy, we quantify the phosphorylation of SF3B1 in HeLa cells. This creates a self-validating loop confirming both membrane permeability and intracellular target engagement.

  • Cell Culture & Treatment: Seed HeLa cells in 6-well plates and culture until 70% confluence. Treat with varying concentrations of the synthesized 7-iodo-2-phenyl-1H-indole-3-carbonitrile (10 nM to 10 μM) for 24 hours.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly dephosphorylate SF3B1 post-lysis, destroying the assay's signal window and leading to false-negative efficacy readings.

  • SDS-PAGE & Transfer: Resolve the extracted proteins on a 10% polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to phosphorylated SF3B1 (p-SF3B1) and total SF3B1.

  • Quantification: Use chemiluminescence to detect bands. Normalize the p-SF3B1 signal against total SF3B1 to determine the exact cellular IC₅₀ (expected ~320 nM for the 7-iodo derivative).

Future Perspectives in Drug Development

The 2-phenyl-1H-indole-3-carbonitrile structural class extends beyond DYRK1A inhibition. Its derivatives are currently being evaluated for broad-spectrum antimicrobial properties and as precursors for more complex heterocyclic dyes and industrial chemicals (4)[4]. Future optimization will likely focus on improving aqueous solubility—perhaps through the introduction of hydrophilic or aliphatic residues at the 2-position—while maintaining the critical halogen-bond interactions that drive nanomolar potency.

References

  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Title: Buy 1-Methyl-2-phenyl-1H-indole-3-carbonitrile (EVT-12010501)

Sources

Exploratory

A Technical Guide to the Electronic Structure and DFT-Driven Analysis of 2-phenyl-1H-indole-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The addition of a carbonitrile group at the 3-position creates 2-phenyl-1H-indole-3-carbonitrile, a molecule of considerable interest for its unique electronic properties and potential as a versatile synthetic intermediate.[3][4] This technical guide provides an in-depth exploration of the electronic structure of this compound, grounded in the principles of quantum chemistry. It further presents a comprehensive, field-proven protocol for conducting Density Functional Theory (DFT) calculations to elucidate its molecular properties. The methodologies detailed herein are designed to be a self-validating system, offering a robust framework for researchers aiming to predict reactivity, understand intermolecular interactions, and rationally design novel therapeutics based on this promising scaffold.

The Electronic Landscape of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich heterocycle.[5] The nitrogen atom's lone pair of electrons participates in the π-conjugated system, leading to significant electron delocalization across the bicyclic structure.[6] This inherent electronic character dictates its chemical behavior, making the C3 position particularly nucleophilic and susceptible to electrophilic attack.

The introduction of a phenyl group at the C2 position and a cyano (carbonitrile) group at the C3 position profoundly modulates this electronic landscape:

  • 2-Phenyl Group: This bulky aromatic substituent extends the π-conjugation of the indole system. Its orientation relative to the indole plane (the dihedral angle) is a critical determinant of the extent of this electronic communication.

  • 3-Carbonitrile Group: The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Its placement at the electron-rich C3 position creates a significant intramolecular "push-pull" effect, influencing charge distribution, dipole moment, and the energies of the frontier molecular orbitals.

Understanding these substitutions is key to predicting the molecule's reactivity, spectroscopic properties, and, crucially, its potential interactions with biological targets.

The Imperative for DFT in Modern Drug Discovery

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and drug development. It offers an optimal balance of computational cost and accuracy for studying molecular systems of this size.[7][8] By approximating the many-body electronic Schrödinger equation, DFT allows us to model and predict a wide array of molecular properties before a compound is ever synthesized, including:

  • Optimized Molecular Geometry: Predicting stable 3D conformations, bond lengths, and angles.

  • Electronic Properties: Calculating the distribution of electrons, dipole moments, and molecular orbital energies.

  • Reactivity Indices: Identifying sites prone to electrophilic or nucleophilic attack.

  • Spectroscopic Properties: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in experimental characterization.

This predictive power accelerates the drug discovery pipeline by enabling a rational, data-driven approach to molecular design and optimization.

A Validated Protocol for DFT Calculations

The following section details a robust, step-by-step workflow for performing DFT calculations on 2-phenyl-1H-indole-3-carbonitrile. The choices of functional and basis set are grounded in established best-practice protocols to ensure a high degree of confidence in the results.[9][10]

Step 1: Initial Structure Preparation

The process begins with generating an initial 3D structure of the molecule. This can be done using any standard molecular building software (e.g., Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.

Step 2: Geometry Optimization

The core of the computational process is finding the most stable arrangement of atoms in space. This is achieved by minimizing the total electronic energy of the molecule.

  • Objective: To find the equilibrium geometry corresponding to a minimum on the potential energy surface.

  • Recommended Method:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is a workhorse in computational chemistry, renowned for providing excellent descriptions of the geometries and electronic properties of organic molecules.[11]

    • Basis Set: 6-311++G(d,p) . This Pople-style basis set provides a flexible description of the electron density. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and π-systems. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron distributions and are essential for describing bonding accurately.

    • Dispersion Correction: Inclusion of a dispersion correction, such as D3(BJ) , is highly recommended to properly account for the weak van der Waals interactions that influence the conformation, particularly the orientation of the phenyl ring.

  • Software Implementation: This calculation is performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Step 3: Vibrational Frequency Analysis

Once the geometry optimization has converged, a frequency calculation must be performed on the optimized structure using the same level of theory.

  • Objective: This step serves two critical purposes:

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the simulated IR spectrum.

Workflow for Geometry Optimization and Validation

DFT_Workflow start Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check reopt Re-optimize Geometry check->reopt   One or More prop Property Calculations (HOMO/LUMO, MEP, NBO) check->prop   None reopt->opt end Analysis of Results prop->end

Caption: Standard workflow for DFT-based molecular property calculation.

Analysis of Key Electronic Properties

With a validated equilibrium structure, we can now calculate and analyze the properties that govern the molecule's chemical behavior.

Optimized Molecular Structure

The calculation provides precise bond lengths, bond angles, and dihedral angles. A key parameter for 2-phenyl-1H-indole-3-carbonitrile is the dihedral angle between the indole ring system and the pendant phenyl ring. This angle dictates the degree of π-orbital overlap and, consequently, the electronic communication between the two aromatic systems. Comparing these calculated values with experimental X-ray crystallography data for similar molecules, such as 2-Methyl-1-phenyl-1H-indole-3-carbonitrile which shows a dihedral angle of 64.92(5)°, serves as a crucial validation of the chosen computational method.[12]

ParameterDescriptionExpected DFT Value (Å/°)
C2-C(Ph)Bond length between indole C2 and phenyl ring~1.48 Å
C3-CNBond length between indole C3 and nitrile carbon~1.43 Å
C≡NBond length of the nitrile triple bond~1.16 Å
N1-C2-C(Ph)-C(Ph)Dihedral angle defining phenyl ring twist50° - 70°
Note: Expected values are illustrative and the precise result will come from the calculation.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich indole ring system.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack. The LUMO is anticipated to be distributed across the electron-withdrawing cyano group and the phenyl ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. A smaller gap suggests the molecule is more polarizable and more reactive.

PropertyDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalCorrelates with ionization potential; electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron affinity; electron-accepting ability
ΔE (Gap) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are preferential sites for electrophilic attack and hydrogen bond acceptance. These are expected around the nitrogen atom of the cyano group and potentially above the π-system of the indole ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom attached to the indole nitrogen (N-H), making it a strong hydrogen bond donor.

  • Green Regions (Neutral Potential): Indicate areas of low electrostatic potential, typically found on the carbon backbone of the aromatic rings.

Conceptual Reactivity Map

Reactivity cluster_mol 2-phenyl-1H-indole-3-carbonitrile Indole_NH Indole N-H Indole_Ring Indole π-System CN_Group Nitrile Group (C≡N) HBD Primary H-Bond Donor Site (Positive MEP) HBD->Indole_NH Predicted Location HBA Primary H-Bond Acceptor Site (Negative MEP) HBA->CN_Group Predicted Location Nuc_Attack Site for Nucleophilic Attack (LUMO) Nuc_Attack->CN_Group Elec_Attack Site for Electrophilic Attack (HOMO) Elec_Attack->Indole_Ring

Caption: Predicted reactivity sites based on electronic properties.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and intramolecular interactions. It examines charge transfer events between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For 2-phenyl-1H-indole-3-carbonitrile, key interactions to investigate include:

  • π → π * delocalization within and between the aromatic rings.

  • n → π * interactions involving the lone pair (n) on the indole nitrogen and antibonding (π*) orbitals of the cyano group, which would confirm the intramolecular charge transfer character.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to investigating the electronic structure of 2-phenyl-1H-indole-3-carbonitrile using Density Functional Theory. By following this validated protocol, researchers can generate reliable, predictive data on the molecule's geometry, stability, and reactivity. These computational insights are invaluable for the drug development process, enabling the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The synergy between high-level computational modeling and experimental synthesis and testing represents the future of efficient and targeted drug discovery.

References

  • Bursch, M., Mewes, J-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link][7][9][10]

  • Gale, J. D., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. MDPI. [Link][11]

  • Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link][8]

  • ResearchGate. (n.d.). Structure of indole and electronic delocalization. ResearchGate. [Link][6]

  • Martin, R. L., et al. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]

  • Yan, Y., & Qi, Z. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link][12]

  • Singh, P., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. [Link][1][2]

  • Klapars, A., et al. (2016). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances. [Link][4]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link][5]

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 2-phenyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide range o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide range of biological activities and photophysical properties. A thorough understanding of its structural and electronic characteristics is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-phenyl-1H-indole-3-carbonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By delving into the principles behind each technique and providing detailed analyses of the expected spectral data, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

Introduction: The Significance of the 2-phenyl-1H-indole-3-carbonitrile Core

The indole ring system is a ubiquitous motif in a vast number of natural products and synthetic compounds of significant biological importance, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin. The introduction of a phenyl group at the 2-position and a carbonitrile group at the 3-position of the indole scaffold gives rise to 2-phenyl-1H-indole-3-carbonitrile, a molecule with a unique combination of steric and electronic features. This structural arrangement has been exploited in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties.[1] Furthermore, the inherent fluorescence of the indole nucleus, modulated by the phenyl and nitrile substituents, makes this class of compounds interesting for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.

A precise and unambiguous characterization of 2-phenyl-1H-indole-3-carbonitrile and its derivatives is the bedrock of any research and development program. Spectroscopic methods provide a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and probe the electronic environment of the molecule. This guide will walk through the key spectroscopic techniques, offering both theoretical background and practical insights into the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context) and their connectivity within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of 2-phenyl-1H-indole-3-carbonitrile:

The ¹H NMR spectrum of 2-phenyl-1H-indole-3-carbonitrile is expected to show distinct signals for the protons on the indole ring, the phenyl ring, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the aromatic ring currents.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Indole N-H8.5 - 12.0broad singlet (br s)-
Indole H-4~7.9 - 8.1doublet (d)~8.0
Indole H-5, H-6, H-7~7.2 - 7.6multiplet (m)-
Phenyl H-2', H-6'~7.7 - 7.9multiplet (m)-
Phenyl H-3', H-4', H-5'~7.4 - 7.6multiplet (m)-

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indole derivatives as it can solubilize a wide range of compounds and the N-H proton is typically observed as a distinct, exchangeable peak.[2] In chloroform-d (CDCl₃), the N-H proton signal can be broader and may exchange with trace amounts of water, sometimes making it difficult to observe.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-phenyl-1H-indole-3-carbonitrile in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq Data Acquisition (400+ MHz Spectrometer) prep->acq Insert sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Acquire FID interp Spectral Interpretation (Chemical Shifts, Coupling, Integration) proc->interp Generate Spectrum

Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectrum of 2-phenyl-1H-indole-3-carbonitrile:

The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization state and the electronic environment of each carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Indole C-2~140 - 150
Indole C-3~85 - 95
Indole C-3a~128 - 138
Indole C-4~120 - 130
Indole C-5~120 - 130
Indole C-6~120 - 130
Indole C-7~110 - 120
Indole C-7a~135 - 145
Phenyl C-1'~130 - 140
Phenyl C-2', C-6'~128 - 135
Phenyl C-3', C-5'~128 - 135
Phenyl C-4'~128 - 135
Cyano (-C≡N)~115 - 120

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with its attached carbon, providing unambiguous assignment of the signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Expected IR Spectrum of 2-phenyl-1H-indole-3-carbonitrile:

The IR spectrum of 2-phenyl-1H-indole-3-carbonitrile will exhibit characteristic absorption bands for the N-H, C-H, C≡N, and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (indole)3300 - 3500Medium, sharp
Aromatic C-H stretch3000 - 3100Medium to weak
C≡N stretch (nitrile)2210 - 2240Strong, sharp
Aromatic C=C stretch1450 - 1600Medium to strong
C-N stretch1200 - 1350Medium

Authoritative Grounding: The characteristic absorption of the nitrile group (C≡N) in the region of 2210-2240 cm⁻¹ is a strong and reliable indicator of its presence in the molecule.[3] This sharp and intense peak is often used to confirm the success of cyanation reactions in synthetic schemes.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 2-phenyl-1H-indole-3-carbonitrile sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum of 2-phenyl-1H-indole-3-carbonitrile:

The mass spectrum, particularly with a soft ionization technique like Electrospray Ionization (ESI), will show a prominent peak for the protonated molecule [M+H]⁺.

Ion Expected m/z
[M]⁺ (Molecular Ion)218.08
[M+H]⁺ (Protonated Molecule)219.09

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry is employed. HRMS can measure the m/z value to several decimal places, allowing for the calculation of the exact molecular formula. For C₁₅H₁₀N₂, the calculated exact mass is 218.0844. An experimentally determined mass within a few parts per million (ppm) of this value provides very strong evidence for the proposed structure.

G cluster_workflow Mass Spectrometry Analysis Logic start 2-phenyl-1H-indole-3-carbonitrile ionization Ionization (e.g., ESI) start->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (Plot of Intensity vs. m/z) detector->spectrum mw_confirm Molecular Weight Confirmation ([M+H]⁺ at m/z 219.09) spectrum->mw_confirm formula_confirm Elemental Formula Confirmation (HRMS) mw_confirm->formula_confirm

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Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activities of the 2-Phenyl-1H-indole-3-carbonitrile Scaffold

Abstract The 2-phenyl-1H-indole-3-carbonitrile framework represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of in vitro biological activities. This technical guide synthesizes cur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-phenyl-1H-indole-3-carbonitrile framework represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of in vitro biological activities. This technical guide synthesizes current research to provide an in-depth analysis of its multifaceted therapeutic potential, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial properties. We will explore the key mechanisms of action, including tubulin polymerization inhibition, modulation of critical inflammatory pathways such as NF-κB, and disruption of microbial growth. This document provides detailed experimental protocols for core assays, summarizes quantitative efficacy data, and visualizes complex signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, famously present in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[1] Its unique electronic properties and structural rigidity make it an ideal foundation for designing novel therapeutic agents. When functionalized with a phenyl group at the C2 position and a carbonitrile moiety at C3, the resulting 2-phenyl-1H-indole-3-carbonitrile scaffold gains significant biological potency. This core structure has been the subject of extensive investigation, revealing a spectrum of activities that position it as a promising candidate for addressing complex diseases ranging from cancer to chronic inflammation and infectious diseases.[1][2] This guide serves to consolidate the existing in vitro data, clarify the underlying mechanisms, and provide practical methodologies for its continued evaluation.

Section 1: Potent Anticancer Activity

One of the most significant and well-documented biological activities of the 2-phenyl-1H-indole-3-carbonitrile scaffold and its derivatives is their potent anti-proliferative effect against a wide array of human cancer cell lines.[1] Research has highlighted its efficacy against cancers of the breast, lung, and colon, among others, often with IC₅₀ values in the nanomolar to low micromolar range.[3][4][5]

Core Mechanisms of Antineoplastic Action

The anticancer effects of this scaffold are not monolithic; rather, they stem from the ability to interfere with multiple, critical cellular processes required for tumor growth and survival.

  • Inhibition of Tubulin Polymerization: A primary mechanism of action for many 2-phenylindole derivatives is the disruption of microtubule dynamics.[1][4] These compounds can bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[6] This interference arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately inducing apoptosis.[1][4] This mechanism is particularly effective in rapidly dividing cancer cells.

  • Inhibition of Tropomyosin Receptor Kinase (TRK): The Tropomyosin Receptor Kinase (TRK) family is a key driver in certain cancers characterized by NTRK gene fusions. Specific 1H-indole-3-carbonitrile derivatives have been engineered as highly potent TRK inhibitors.[7] By blocking the phosphorylation of TRK, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival, offering a targeted therapy approach for TRK-dependent cancers.[7]

  • Modulation of NF-κB and Nitric Oxide Synthase: Some derivatives have been shown to inhibit nitric oxide (NO) production and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] Since chronic inflammation and the NF-κB pathway are deeply implicated in tumorigenesis, this dual inhibition presents a powerful strategy for cancer prevention and treatment.

In Vitro Anticancer Efficacy: Data Summary

The following table summarizes the cytotoxic activity of representative 2-phenyl-1H-indole-3-carbonitrile derivatives against various human cancer cell lines, as measured by the concentration required for 50% growth inhibition (GI₅₀ or IC₅₀).

Compound ClassCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
2-Phenylindole-3-carbaldehydesMDA-MB-231Breast Cancer0.005 - 0.020[4]
2-Phenylindole-3-carbaldehydesMCF-7Breast Cancer0.005 - 0.020[4]
2-Phenylindole DerivativesB16F10Murine MelanomaVaries[3]
2-Phenylindole DerivativesA549Human Lung CancerVaries[3]
2-(1H-indol-2-yl)-3-acrylonitrilesHL-60(TB)Leukemia0.024 - 5.06[5]
2-(1H-indol-2-yl)-3-acrylonitrilesCOLO 205Colon Cancer0.087 - 0.938 (TGI)[5]
1H-indole-3-carbonitrile Deriv.Km-12TRK-dependentPotent Inhibition[7]
2-Phenylindole DerivativesPC3Prostate Cancer>100 (some inactive)[9]

Note: TGI (Total Growth Inhibition) is the concentration at which there is no net cell growth.

Featured Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the cytotoxic effects of 2-phenyl-1H-indole-3-carbonitrile derivatives on cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Anticancer Mechanisms

G cluster_0 Mechanism: Tubulin Polymerization Inhibition Indole 2-Phenylindole Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 2-phenylindole derivatives.

TRK_Inhibition cluster_1 Mechanism: TRK Signaling Inhibition Ligand Neurotrophin Ligand TRK TRK Receptor Ligand->TRK P_TRK Phosphorylated TRK (Active) TRK->P_TRK Dimerization & Autophosphorylation Indole 2-Phenyl-1H-indole- 3-carbonitrile (C11) Indole->P_TRK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_TRK->Downstream Activates Inhibition Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the TRK signaling pathway.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a critical driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[1] Derivatives of 2-phenylindole have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.

Core Mechanisms of Anti-inflammatory Action
  • Selective COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. Several 2-phenylindole derivatives exhibit selective inhibition of COX-2 over the constitutively expressed COX-1, which is a desirable profile for an anti-inflammatory drug as it minimizes gastrointestinal side effects.[1] Some derivatives have shown selectivity indexes significantly higher than the traditional NSAID indomethacin.[1]

  • Suppression of the NF-κB Pathway: The NF-κB signaling pathway is a master regulator of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), it triggers the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). 2-Phenylindole derivatives have been shown to suppress this pathway, thereby inhibiting the production of these key inflammatory mediators.[1][8]

In Vitro Anti-inflammatory Efficacy: Data Summary
Compound / DerivativeAssayTarget / MarkerIC₅₀ (µM)Reference
2-Phenylindole (parent)Nitrite ProductioniNOS / NO38.1[8]
2-Phenylindole (parent)NF-κB InhibitionNF-κB25.4[8]
3-Cyano-2-phenylindoleNitrite ProductioniNOS / NO4.8[8]
3-Cyano-2-phenylindoleNF-κB InhibitionNF-κB8.5[8]
SO₂Me-containing derivativesCOX-2 InhibitionCOX-2Varies[1]
Featured Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a widely used in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Causality: Bacterial lipopolysaccharide (LPS) activates macrophages (like the RAW 264.7 cell line) to induce the expression of inducible nitric oxide synthase (iNOS). iNOS then produces large amounts of NO. An effective anti-inflammatory compound will inhibit this process, leading to a measurable reduction in NO levels in the cell culture medium. NO is quantified using the Griess reagent, which reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the 2-phenylindole test compounds.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO production inhibition compared to the vehicle control. Determine the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[10]

Visualization of Anti-inflammatory Mechanism

NFkB_Pathway cluster_2 Mechanism: NF-κB Signaling Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Indole 2-Phenylindole Derivative Indole->IKK Inhibits

Caption: Suppression of the LPS-induced NF-κB inflammatory pathway.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. The 2-phenyl-1H-indole-3-carbonitrile framework has emerged as a promising candidate in this area.

Spectrum of Antimicrobial Activity

Studies have shown that derivatives of this scaffold possess activity against a range of pathogens. This includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[5][11] For instance, certain indolyl-pyrimidine derivatives containing the carbonitrile group showed high antibacterial activity, comparable to penicillin in some cases.[11] The activity can be significantly influenced by the specific substitutions on the indole and phenyl rings.

In Vitro Antimicrobial Efficacy: Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives, indicating the lowest concentration required to inhibit visible microbial growth.

Compound / DerivativeMicroorganismTypeMIC (µg/mL)Reference
Indole-acrylonitrile (2i)S. aureusGram-positive8 - 16[5]
Indole-acrylonitrile (2x)S. aureusGram-positive8 - 32[5]
Indole-acrylonitrile (2x)E. coliGram-negative32[5]
Indole-acrylonitrile (2x)C. albicansFungus16[5]
Indolyl-pyrimidine (3, 4)Various BacteriaBacteriaHigh Activity[11]
Featured Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.

Causality: This assay exposes a standardized inoculum of a microorganism to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), a vehicle control (broth + inoculum + DMSO), and a positive control (a known antibiotic like penicillin or fluconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth. The results can also be read using a plate reader at 600 nm.

Visualization of Experimental Workflow

MIC_Workflow cluster_3 Workflow: Broth Microdilution Assay start Start prep_compound Prepare Serial Dilutions of Test Compound in Plate start->prep_compound add_inoculum Inoculate All Wells (except sterility control) prep_compound->add_inoculum prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion and Future Perspectives

The 2-phenyl-1H-indole-3-carbonitrile scaffold is a versatile and powerful platform for the development of novel therapeutic agents. The in vitro evidence strongly supports its potential as a source of anticancer, anti-inflammatory, and antimicrobial drugs. The diverse mechanisms of action, from disrupting fundamental cellular structures like microtubules to inhibiting specific enzymes and signaling pathways, underscore its broad applicability.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets while improving pharmacokinetic profiles. For instance, modifications to the N-1 position and substitutions on the 2-phenyl ring have been shown to significantly impact activity.[12] The development of derivatives with dual anticancer and anti-inflammatory properties could be particularly valuable for treating inflammation-driven malignancies. As our understanding of the molecular targets and pathways modulated by this scaffold deepens, so too will our ability to design the next generation of highly effective and targeted therapies.

References

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019). ResearchGate. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Indole Derivatives' Antimicrobial Study. (2018). Scribd. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). MDPI. [Link]

  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. (2023). Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]

  • Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on carragreenan-induced oedema of the laboratory mice. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. (2025). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2025). RSC Advances. [Link]

  • Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (n.d.). Frontiers. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]

  • 2-Phenyl indole derivatives tested for AR inhibition activity. (n.d.). ResearchGate. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). MDPI. [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). MDPI. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). ACS Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicological and Safety Profile of 2-phenyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All handling of chemical substances should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.

Introduction

2-phenyl-1H-indole-3-carbonitrile and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery and materials science.[1][2] Their therapeutic potential has been explored in areas such as oncology, with derivatives showing antimitotic activities and the ability to inhibit critical signaling pathways.[3] As with any novel chemical entity, a thorough understanding of the toxicity and safety profile is paramount before its full potential can be realized.

This guide provides a comprehensive overview of the known and predicted toxicological profile of 2-phenyl-1H-indole-3-carbonitrile, drawing upon available data for structurally similar indole derivatives to build a predictive safety landscape. It further outlines a recommended workflow for a comprehensive toxicological evaluation.

Physicochemical Properties and their Relation to Safety

The safety profile of a compound is intrinsically linked to its physicochemical properties. While specific experimental data for 2-phenyl-1H-indole-3-carbonitrile is not extensively available, the indole scaffold suggests certain characteristics that warrant consideration. The lipophilicity of the 2-phenylindole core can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for membrane interaction and off-target effects.

Hazard Identification and Classification

Based on safety data sheets for structurally related compounds like 2-phenylindole and indole-3-carbonitrile, a precautionary hazard profile for 2-phenyl-1H-indole-3-carbonitrile can be inferred.

Summary of Potential Hazards (Based on Analog Data)

Hazard ClassificationDescriptionSource (Analog Compound)
Acute Oral ToxicityHarmful if swallowed.[4][5]2-Phenylindole-3-acetonitrile, Indole-3-carbonitrile
Acute Dermal ToxicityHarmful in contact with skin.[4][6]2-Phenylindole-3-acetonitrile, Indole-3-carbonitrile
Acute Inhalation ToxicityHarmful if inhaled.[4][5]2-Phenylindole-3-acetonitrile, Indole-3-carbonitrile
Skin Corrosion/IrritationCauses skin irritation.[7][8]2-Phenylindole
Serious Eye Damage/IrritationCauses serious eye damage.[7][8][9]2-Phenylindole
Specific Target Organ ToxicityMay cause respiratory irritation.[5][9]Indole-3-carbonitrile, 2-Phenylindole

Standard Handling and First Aid Measures:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]

  • Skin Contact: Wash with plenty of soap and water.[4][7] If skin irritation occurs, seek medical advice/attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately call a poison center or doctor.[7]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[4][7] Call a poison center or doctor if you feel unwell.[4][7]

  • Ingestion: Rinse mouth.[4] Get medical attention if symptoms occur.

Toxicological Data from Preclinical Studies

Direct, comprehensive toxicological studies on 2-phenyl-1H-indole-3-carbonitrile are not widely published. However, research into the biological activity of its derivatives provides some initial insights into its cellular effects.

Cytotoxicity

Several studies have investigated the cytotoxic effects of 2-phenylindole derivatives against various cancer cell lines. This is a key measure of a compound's ability to induce cell death. For instance, certain 5-alkylindole derivatives with a 4-methoxy group in the 2-phenyl ring have demonstrated potent inhibition of breast cancer cell growth with IC50 values in the nanomolar range (5-20 nM). This high potency, while desirable for an anti-cancer therapeutic, also signals a need for careful handling and containment to avoid unintended exposure.

Genotoxicity

There is limited direct data on the genotoxicity of 2-phenyl-1H-indole-3-carbonitrile. However, studies on other nitrile-containing fragrance ingredients have shown mixed results in in-vitro assays, with some showing positive results that were not confirmed in in-vivo tests.[10] For indole-3-carbinol, a related compound, genotoxicity tests were largely negative, though one study showed a weak positive result in a bacterial mutagenicity assay.[11] Given the potential for some indole derivatives and nitriles to interact with DNA, a full genotoxicity assessment is a critical component of the safety evaluation.

In Vivo Data

Proposed Workflow for a Comprehensive Toxicological Assessment

For a novel compound such as 2-phenyl-1H-indole-3-carbonitrile, a tiered approach to toxicological testing is recommended.

Caption: Proposed tiered workflow for toxicological assessment.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of 2-phenyl-1H-indole-3-carbonitrile.

Objective: To determine the concentration of the compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line)

  • Complete cell culture medium

  • 2-phenyl-1H-indole-3-carbonitrile

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-phenyl-1H-indole-3-carbonitrile in DMSO. Create a serial dilution of the compound in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • 2-phenyl-1H-indole-3-carbonitrile

  • DMSO

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

  • Minimal glucose agar plates

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO.

  • Assay: In separate test tubes, combine the bacterial strain, the test compound at various concentrations (with and without S9 mix), and molten top agar.

  • Plating: Pour the contents of each tube onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that can grow in the absence of histidine).

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms of toxicity for 2-phenyl-1H-indole-3-carbonitrile are not yet elucidated. However, based on the activities of related compounds, several potential pathways could be involved.

G cluster_cellular_effects Potential Cellular Effects Compound 2-phenyl-1H-indole-3-carbonitrile ROS Reactive Oxygen Species (ROS) Production Compound->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Cytoskeletal Disruption ROS->Mitochondria Damage Apoptosis Apoptosis Induction Mitochondria->Apoptosis Release of Cytochrome c Tubulin->Apoptosis Mitotic Arrest

Caption: Potential mechanisms of cytotoxicity for indole derivatives.

Conclusion

While 2-phenyl-1H-indole-3-carbonitrile is a compound of significant interest for drug development, a comprehensive understanding of its toxicity and safety profile is still emerging. The available data on structurally related compounds suggests that it should be handled with care, with particular attention to potential skin, eye, and respiratory irritation, as well as acute toxicity. The proposed workflow and experimental protocols provide a roadmap for a thorough toxicological evaluation, which is essential for any further development of this promising chemical scaffold.

References

  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet for 2-Phenylindole-3-acetonitrile.
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2010, June 5).
  • Thermo Fisher Scientific. (2010, June 5).
  • Zhang, M., et al. (2025, March 5). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • National Center for Biotechnology Information. (2007, August 1). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. PubMed. [Link]

  • Carl ROTH.
  • Cosmetic Ingredient Review. (2013, February 22). BLUE CIR EXPERT PANEL MEETING MARCH 18-19, 2013. [Link]

  • Journal of Molecular Pharmaceutics & Organic Process Research. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Longdom Publishing SL.
  • National Center for Biotechnology Information. (2007, August 1). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. PubMed. [Link]

  • Merck Millipore. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
  • National Center for Biotechnology Information. (2001, February 15). [Synthesis and biological activity of 2-[(substituted phenyl)vinyl] indole derivatives]. PubMed. [Link]

  • ResearchGate. (n.d.).
  • Api, A. M., et al. (2013, September 15). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 58, 234-240. [Link]

  • National Center for Biotechnology Information. (2014, May 8). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in.... [Link]

  • Cayman Chemical. (2025, October 6).
  • ResearchGate. (2024, October 4). (PDF)
  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5309. [Link]

  • Carl ROTH.
  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
  • Fisher Scientific Company. (2025, December 18).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN.... [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Binding Affinity of 2-phenyl-1H-indole-3-carbonitrile to Target Proteins

Abstract The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a key derivative, 2-phenyl-1H-indole-3-carbonitrile, providing a comprehensive framework for researchers and drug development professionals to investigate its binding affinity to putative protein targets. We will delve into the rationale behind target selection, present detailed, field-proven methodologies for quantifying binding interactions, and explore the downstream functional consequences of these binding events. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins a robust investigation, ensuring the generation of reliable and reproducible data.

Introduction: The Therapeutic Potential of the 2-Phenylindole Scaffold

The indole ring system is a cornerstone of many biologically active natural products and synthetic pharmaceuticals.[1] The addition of a phenyl group at the 2-position and a carbonitrile at the 3-position of the indole core creates 2-phenyl-1H-indole-3-carbonitrile, a molecule with significant potential for therapeutic intervention. Derivatives of the 2-phenylindole class have been reported to interact with a variety of protein targets, leading to diverse pharmacological effects. These include, but are not limited to, the inhibition of tubulin polymerization, modulation of cyclooxygenase (COX) enzymes, and interference with the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

This guide will focus on three high-value putative targets for 2-phenyl-1H-indole-3-carbonitrile:

  • Tubulin: A critical component of the cytoskeleton, essential for cell division, motility, and intracellular transport. Its disruption is a clinically validated anticancer strategy.[2][3]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a key mechanism for anti-inflammatory drugs.[4][5]

  • Nuclear Factor-kappa B (NF-κB) Pathway Proteins: A family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, and cell survival.[6][7][8]

Understanding the binding affinity and selectivity of 2-phenyl-1H-indole-3-carbonitrile for these and other potential targets is a critical step in the drug discovery and development process.

Foundational Principles of Binding Affinity Determination

The interaction between a small molecule (ligand) and its protein target is a dynamic equilibrium characterized by the rates of association and dissociation. The equilibrium dissociation constant (Kd) is a definitive measure of binding affinity, representing the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Other important metrics include the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), which are particularly relevant for enzyme inhibitors.

The choice of assay to determine these parameters is dictated by the nature of the target protein, the availability of reagents, and the desired throughput. In the following sections, we will detail several gold-standard techniques applicable to the study of 2-phenyl-1H-indole-3-carbonitrile.

Target I: Tubulin

Rationale for Investigation

Arylthioindole derivatives are potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin.[9] Given the structural similarity, it is plausible that 2-phenyl-1H-indole-3-carbonitrile also interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][10][11]

Experimental Workflow: From Functional Observation to Direct Binding

A logical experimental progression starts with a functional assay to observe the effect of the compound on tubulin polymerization, followed by direct binding assays to quantify the interaction.

Tubulin_Workflow A Tubulin Polymerization Assay B Direct Binding Assay (e.g., Fluorescence Polarization) A->B Confirms direct interaction C Cell-Based Assays (e.g., Cell Cycle Analysis) A->C Correlates with cellular effect D Quantitative Data (IC50, Kd) B->D Determines affinity C->D Provides cellular potency

Caption: Experimental workflow for investigating tubulin binding.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin, which can be monitored by an increase in fluorescence.[12]

Principle: A fluorescent reporter molecule is included in the assay, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence signal as polymerization proceeds. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[12]

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • 2-phenyl-1H-indole-3-carbonitrile

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • 96-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-phenyl-1H-indole-3-carbonitrile in DMSO.

    • Prepare a working solution of tubulin in polymerization buffer on ice.

    • Prepare a GTP stock solution.

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include wells for the positive and negative controls.

    • Add the fluorescent reporter to all wells.

    • Add the tubulin solution to all wells.

    • Incubate the plate at 4°C for a short period to allow for inhibitor binding.

  • Initiation of Polymerization:

    • Add GTP to all wells to initiate polymerization.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the initial rate of polymerization for each concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

ParameterDescription
Tubulin Concentration Typically 10 µM[2][10]
GTP Concentration 1 mM[12]
Temperature 37°C for polymerization, 4°C for depolymerization and handling[12]
Glycerol 15% can be used to promote polymerization[12]
Signaling Pathway

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Tubulin_Signaling cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Dimers->Mitotic Spindle Disruption Microtubules->Tubulin Dimers Depolymerization 2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile->Tubulin Dimers Inhibits Polymerization G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Tubulin inhibition signaling pathway.

Target II: Cyclooxygenase-2 (COX-2)

Rationale for Investigation

The 2-phenylindole scaffold is present in several known COX-2 inhibitors. Molecular docking studies of various indole derivatives have shown favorable binding interactions with the COX-2 active site.[1] Therefore, 2-phenyl-1H-indole-3-carbonitrile is a strong candidate for a COX-2 inhibitor.

Experimental Workflow: Enzymatic Inhibition to Cellular Effects

The investigation should begin with a direct enzymatic assay to determine the inhibitory activity on purified COX-2, followed by cell-based assays to confirm its effects in a biological context.

COX2_Workflow A COX-2 Enzymatic Assay B Cell-Based Prostaglandin E2 (PGE2) Assay A->B Confirms cellular activity C Quantitative Data (IC50) A->C Determines enzymatic potency B->C Determines cellular potency

Caption: Experimental workflow for investigating COX-2 inhibition.

Detailed Protocol: COX-2 Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX-2.[13][14]

Principle: The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ by COX enzymes. The oxidized TMPD produces a colorimetric signal that can be measured spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • 2-phenyl-1H-indole-3-carbonitrile

  • Positive control (e.g., celecoxib)

  • Negative control (e.g., DMSO)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the COX-2 enzyme in the reaction buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add the test compound at various concentrations, as well as the positive and negative controls.

    • Incubate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation:

    • Add arachidonic acid to all wells to initiate the reaction.

    • Incubate for a short, precise time (e.g., 2 minutes) at 37°C.

  • Signal Development and Measurement:

    • Add a solution to stop the enzymatic reaction (e.g., stannous chloride).[13]

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

ParameterDescription
Enzyme Human recombinant COX-2
Substrate Arachidonic Acid
Incubation Time Time-dependent inhibition should be assessed[13]
Detection Colorimetric (TMPD oxidation)
Signaling Pathway

COX-2 converts arachidonic acid to prostaglandin H₂ (PGH₂), which is further metabolized to various prostaglandins, including PGE₂. PGE₂ is a key mediator of inflammation and pain. By inhibiting COX-2, 2-phenyl-1H-indole-3-carbonitrile would block the production of these pro-inflammatory mediators.[4][15][16]

COX2_Signaling Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) Inflammation Inflammation Prostaglandin E2 (PGE2)->Inflammation 2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile->COX-2 Inhibits

Caption: COX-2 signaling pathway and point of inhibition.

Target III: NF-κB Signaling Pathway

Rationale for Investigation

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a valid therapeutic strategy. Some indole derivatives have been shown to inhibit NF-κB activation.[1][17][18] Therefore, it is pertinent to investigate whether 2-phenyl-1H-indole-3-carbonitrile can modulate this pathway.

Experimental Workflow: Reporter Assay to Elucidate Mechanism

A common starting point is a reporter gene assay to determine if the compound inhibits NF-κB transcriptional activity. Subsequent experiments can then pinpoint the specific target within the pathway.

NFkB_Workflow A NF-κB Reporter Gene Assay B Upstream Target Identification (e.g., IKK kinase assay) A->B Confirms pathway inhibition C Quantitative Data (IC50) A->C Determines cellular potency B->C Determines enzymatic potency

Caption: Experimental workflow for investigating NF-κB pathway inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.[19][20][21][22][23]

Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. An inhibitor of the pathway will reduce the luminescence signal.

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium and supplements.

  • 2-phenyl-1H-indole-3-carbonitrile.

  • NF-κB activator (e.g., TNF-α or PMA).

  • Positive control inhibitor (e.g., an IKK inhibitor).

  • Luciferase assay reagent (containing luciferin).

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-phenyl-1H-indole-3-carbonitrile for a defined period (e.g., 1-2 hours).

  • NF-κB Activation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate time (e.g., 6-24 hours).[19]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase assay reagent to the cell lysate.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data (e.g., to a co-transfected control reporter or to cell viability).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

ParameterDescription
Cell Line HEK293 with NF-κB-luciferase reporter[19][20]
Stimulus TNF-α or PMA[20]
Incubation Time 6-24 hours post-stimulation[19]
Detection Luminescence
Signaling Pathway

In the canonical NF-κB pathway, stimuli like TNF-α lead to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus and activates the transcription of target genes.[6][8][24] 2-phenyl-1H-indole-3-carbonitrile could potentially inhibit any of the protein kinases in this cascade.

NFkB_Signaling TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IkB-alpha IkB-alpha IKK Complex->IkB-alpha Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB-alpha->NF-kB (p50/p65) Releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates 2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile->IKK Complex Potential Inhibition

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the binding affinity of 2-phenyl-1H-indole-3-carbonitrile to the high-potential targets tubulin, COX-2, and proteins within the NF-κB signaling pathway. The detailed protocols are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data. While the 2-phenylindole scaffold is known to interact with these target classes, it is imperative to experimentally determine the specific binding affinities and inhibitory concentrations for the 3-carbonitrile derivative.

Future work should also consider a broader target profiling approach, utilizing techniques such as affinity chromatography coupled with mass spectrometry to identify novel binding partners in an unbiased manner. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Yao, Y., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. Available at: [Link]

  • Wang, D., & Dubois, R. N. (2009). The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis. Available at: [Link]

  • Nie, L., et al. (2025). A tubulin–MAPKKK pathway engages tubulin isotype interaction for neuroprotection. PNAS.
  • NF-κB Signaling Pathway. Boster Biological Technology. Available at: [Link]

  • Chen, E. P., et al. (2017). Prostaglandin E2-Induced COX-2 Expressions via EP2 and EP4 Signaling Pathways in Human LoVo Colon Cancer Cells. MDPI. Available at: [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. Available at: [Link]

  • What is the NF-κB pathway?. Mechanobiology Institute, National University of Singapore. Available at: [Link]

  • Yoo, J. C. (2021). NF-κB Reporter Assay. Bio-protocol. Available at: [Link]

  • Schematic representation of the NF-κB signalling pathway. ResearchGate. Available at: [Link]

  • Wang, D., & Dubois, R. N. (2009). The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis.
  • Chang, S. H., et al. (2004). Cyclooxygenase 2-derived prostaglandin E 2 regulates the angiogenic switch. PNAS. Available at: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • J. Ka-Wing, et al. (2019). Tubulin: Structure, Functions and Roles in Disease. PMC. Available at: [Link]

  • Olsen, C. (2021). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]

  • J. Ka-Wing, et al. (2019). Tubulin: Structure, Functions and Roles in Disease. ResearchGate. Available at: [Link]

  • Nie, L., et al. (2025). A tubulin–MAPKKK pathway engages tubulin isotype interaction for neuroprotection. PNAS. Available at: [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. Available at: [Link]

  • Petrovic, D., & Murray, M. (2022). Cyclooxygenase (COX2) Inhibition In Vitro. Bio-protocol. Available at: [Link]

  • COX-2 Biochemical Activity Assay Service. Reaction Biology. Available at: [Link]

  • Does anyone know a protocol for measuring COX2 activity?. ResearchGate. Available at: [Link]

  • Romagnoli, R., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. Available at: [Link]

  • Mai, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. CIB (CSIC). Available at: [Link]

  • Romagnoli, R., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. PMC. Available at: [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. PMC. Available at: [Link]

  • Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. PubMed. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. Available at: [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. Available at: [Link]

  • Sung, B., & Aggarwal, B. B. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. Available at: [Link]

  • Lanosterol 14 alpha-demethylase. Wikidoc. Available at: [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed. Available at: [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. Available at: [Link]

  • New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText. Available at: [Link]

  • Dependence of IC50 for the inhibition of NF-κB expression activation by... ResearchGate. Available at: [Link]

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. Available at: [Link]

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Foundational

Fragment-Based Design and Molecular Docking Studies of 2-Phenyl-1H-Indole-3-Carbonitrile Derivatives as DYRK1A Inhibitors

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary & Pharmacological Rationale The dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Pharmacological Rationale

The dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a critical therapeutic target due to its central role in the pathogenesis of Down syndrome and Alzheimer's disease. Overexpression of DYRK1A drives tau hyperphosphorylation and amyloid-β production, leading to severe neurodegeneration.

Historically, the development of DYRK1A inhibitors has been bottlenecked by physicochemical limitations. For example, the highly potent ATP-competitive inhibitor KuFal194 (IC₅₀ = 6 nM) suffers from extreme lipophilicity and poor aqueous solubility, rendering it ineffective as an in vivo chemical probe. To resolve this, researchers have employed a fragment-based downsizing strategy, stripping KuFal194 down to a1[1].

By strategically functionalizing this fragment with a 2-phenyl group, computational chemists have developed 2-phenyl-1H-indole-3-carbonitrile derivatives. This structural modification restores nanomolar binding affinity by exploiting specific hydrophobic sub-pockets while maintaining a favorable molecular weight and improved solubility profile.

G DYRK1A DYRK1A Overexpression Tau Tau Hyperphosphorylation DYRK1A->Tau APP APP Cleavage (Amyloid-β) DYRK1A->APP NFAT NFAT Signaling Inhibition DYRK1A->NFAT Neuro Neurodegeneration (Alzheimer's & Down Syndrome) Tau->Neuro APP->Neuro NFAT->Neuro

Pathogenic signaling of DYRK1A leading to neurodegeneration.

Structural Biology & Binding Mechanics

Understanding the causality behind the binding affinity of 2-phenyl-1H-indole-3-carbonitriles requires a deep dive into the DYRK1A ATP-binding pocket (PDB: 4YLJ). The binding mechanics are driven by three distinct interaction vectors:

  • Hinge Region Hydrogen Bonding: The indole NH acts as a strict hydrogen bond donor to the peptide backbone of the hinge region, specifically interacting with residues like Glu239 and Leu241[2].

  • Salt Bridge / Electrostatic Anchoring: The carbonitrile group at the 3-position projects toward the catalytic lysine (Lys188), providing essential electrostatic stabilization[2].

  • Halogen Bonding (σ-Hole Interaction): Halogenation at the 7-position (Cl, Br, or I) is not merely for steric bulk. The highly polarizable halogen atom forms a non-covalent halogen bond with a structurally conserved water molecule deep in the back pocket. Because iodine is highly polarizable, it creates a strong, electropositive σ-hole, making the 7-iodo derivative exceptionally potent[1].

  • Hydrophobic Entropy: The addition of the 2-phenyl group displaces high-energy, ordered water molecules from a hydrophobic sub-pocket. This displacement increases the entropy of the system (the classical hydrophobic effect), driving the free energy of binding (ΔG) into the highly favorable negative range.

Self-Validating Molecular Docking Protocol

To ensure absolute trustworthiness in in silico predictions, molecular docking workflows cannot be executed blindly. The following protocol establishes a self-validating system by enforcing a strict Root Mean Square Deviation (RMSD) threshold against a known crystallographic standard before any novel 2-phenyl-1H-indole-3-carbonitrile derivatives are evaluated.

Phase 1: Target Preparation (Protein Optimization)
  • Causality: Raw PDB files contain crystallographic artifacts and lack hydrogen atoms. Furthermore, automated water deletion often removes critical bridging waters, destroying the model's predictive validity.

  • Step 1: Import the co-crystal structure of DYRK1A bound to KuFal194 (3)[3].

  • Step 2: Assign bond orders, add missing hydrogen atoms, and generate protonation states at pH 7.4.

  • Step 3 (Critical): Delete all bulk solvent molecules except the conserved water molecule located near the halogen-binding pocket. Retaining this water is mandatory to simulate the σ-hole interaction[3].

  • Step 4: Perform a restrained energy minimization (e.g., OPLS4 force field) to optimize the hydrogen bond network without distorting the heavy-atom backbone.

Phase 2: Ligand Preparation
  • Causality: Ligands drawn in 2D lack the 3D conformation and ionization states required for accurate docking.

  • Step 1: Generate 3D conformations of the 2-phenyl-1H-indole-3-carbonitrile library.

  • Step 2: Enforce the neutral state of the indole NH to ensure it acts as a hydrogen bond donor.

  • Step 3: Minimize ligand energy to eliminate steric clashes.

Phase 3: Grid Generation & Self-Validation
  • Causality: A scoring function is only reliable if it can reproduce known biological reality.

  • Step 1: Define the receptor grid box centered on the native KuFal194 ligand.

  • Step 2 (Validation): Extract KuFal194, scramble its conformation, and re-dock it into the prepared grid.

  • Step 3: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. Proceed only if RMSD < 2.0 Å [4].

Phase 4: Docking Execution
  • Step 1: Dock the prepared 2-phenyl-1H-indole-3-carbonitrile library using a high-precision scoring function (e.g., GOLD or Glide SP/XP).

  • Step 2: Filter poses based on the presence of the required hinge-region hydrogen bond and the halogen-water interaction.

G PPrep Protein Prep (PDB: 4YLJ) Retain Conserved H2O Grid Grid Generation Centered on ATP Pocket PPrep->Grid LPrep Ligand Prep 2-Phenyl-1H-indole-3-carbonitriles Dock Molecular Docking (GOLD/Glide) LPrep->Dock Grid->Dock Val Validation RMSD < 2.0 Å vs Native Dock->Val

Self-validating molecular docking workflow for DYRK1A inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

The docking predictions align perfectly with in vitro kinase assays. The transition from the bare fragment to the 2-phenyl substituted, halogenated derivatives demonstrates a massive leap in binding affinity. As shown in recent 2[2], the 7-iodo derivative achieves remarkable potency.

Compound ScaffoldKey ModificationDYRK1A IC₅₀ (nM)Primary Binding Driver
KuFal194 (Parent)10-iodo-11H-indolo[3,2-c]quinoline6Salt bridge (Lys188), Halogen bond
Fragment 6a 7-chloro-1H-indole-3-carbonitrile> 1000H-bond (Hinge), Weak Halogen bond
Derivative 6f 7-chloro-2-phenyl-1H-indole-3-carbonitrile~ 320Hydrophobic packing (2-phenyl)
DeepScreen Hit 7-bromo-2-phenyl-1H-indole-3-carbonitrile25Moderate σ-hole Halogen bond
Derivative 6h 7-iodo-2-phenyl-1H-indole-3-carbonitrile10Strong σ-hole Halogen bond

Data synthesized from target interaction predictions and in vitro assays[2],[5].

Conclusion

The molecular docking of 2-phenyl-1H-indole-3-carbonitrile derivatives exemplifies the power of rational, fragment-based drug design. By understanding the causality of the binding pocket—specifically the necessity of the structural water molecule for halogen bonding and the entropic benefit of the 2-phenyl substitution—computational chemists can reliably predict highly potent DYRK1A inhibitors. Implementing a self-validating docking protocol ensures that these in silico insights translate effectively to in vitro success, paving the way for advanced therapeutics in neurodegenerative diseases.

References

  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Title: Fragment based drug design: The halogen-substituted indole element as starting point for the development of DYRK1A inhibitors...
  • Title: DEEPScreen: high performance drug–target interaction prediction with convolutional neural networks...

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2-phenyl-1H-indole-3-carbonitrile

An In-Depth Guide to the Synthesis of 2-phenyl-1H-indole-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structure in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-phenyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including anti-inflammatory and cancer-preventive properties.[1] This document provides a detailed, three-step synthetic protocol designed for chemical researchers. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Our synthetic strategy is a robust and logical sequence, beginning with the classic Fischer indole synthesis to construct the core indole ring, followed by regioselective C3-functionalization.

Overall Synthetic Workflow

The synthesis is accomplished in three primary stages:

  • Step 1: Fischer Indole Synthesis to form 2-phenyl-1H-indole from acetophenone and phenylhydrazine.

  • Step 2: Vilsmeier-Haack Formylation to introduce a carboxaldehyde group at the C3 position.

  • Step 3: Conversion to Nitrile via an oxime intermediate to yield the final product.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Conversion to Nitrile A Acetophenone + Phenylhydrazine B Acetophenone Phenylhydrazone (Intermediate) A->B EtOH, Acetic Acid (cat.) Warm C 2-phenyl-1H-indole B->C Polyphosphoric Acid 100-120°C D 2-phenyl-1H-indole E 2-phenyl-1H-indole-3-carboxaldehyde D->E F 2-phenyl-1H-indole-3-carboxaldehyde G 2-phenyl-1H-indole-3-carboxaldehyde oxime (Intermediate) F->G NH2OH·HCl, Pyridine H 2-phenyl-1H-indole-3-carbonitrile G->H Cu(OAc)2, Ultrasound G start Phenylhydrazone enamine Ene-hydrazine (Tautomer) start->enamine Tautomerization protonated Protonated Intermediate enamine->protonated H+ rearranged [3,3]-Sigmatropic Rearrangement Product protonated->rearranged [3,3] Shift cyclized Cyclized Intermediate rearranged->cyclized Cyclization indole Indole (Aromatization) cyclized->indole -NH3

Caption: Simplified mechanism of the Fischer indole synthesis.
Protocol 1A: Preparation of Acetophenone Phenylhydrazone
ReagentM.W. ( g/mol )AmountMoles
Acetophenone120.1520.0 g0.167
Phenylhydrazine108.1418.0 g0.167
95% Ethanol46.0760 mL-
Glacial Acetic Acid60.05a few drops-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Combine acetophenone (20.0 g), phenylhydrazine (18.0 g), and 95% ethanol (60 mL) in a 250 mL round-bottom flask. [2]2. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux using a heating mantle and stir for 1 hour. [3][4]4. After reflux, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. [3][4]5. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product, acetophenone phenylhydrazone, which should be a white solid. The expected melting point is 105-106°C. [3][2]The typical yield is 87-91%. [3]

Protocol 1B: Cyclization to 2-phenyl-1H-indole
ReagentM.W. ( g/mol )AmountMoles
Acetophenone Phenylhydrazone210.2810.0 g0.047
Polyphosphoric Acid (PPA)-90 g-

Equipment:

  • 250 mL Beaker

  • Hot plate or water bath

  • Stirring rod or mechanical stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude phenylhydrazone (10.0 g) and polyphosphoric acid (90 g) in a 250 mL beaker. [2]2. Heat the mixture on a boiling water bath or hot plate, stirring vigorously with a thermometer or mechanical stirrer. The reaction is exothermic; maintain a temperature of 100-120°C for 10 minutes. [2]3. Caution: Quenching is highly exothermic. Carefully and slowly pour the hot reaction mixture into a larger beaker containing 450 mL of cold water and ice, with constant stirring. [2]4. Continue stirring until the polyphosphoric acid is completely dissolved.

  • Collect the precipitated crude solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude 2-phenylindole by recrystallization from hot ethanol. Decolorizing charcoal can be added during recrystallization to remove colored impurities. [2]7. Filter the hot solution and allow the filtrate to cool to room temperature. Collect the crystallized 2-phenylindole by filtration, wash with cold ethanol, and dry. The expected melting point is 188-189°C. [5]

Part 2: Synthesis of 2-phenyl-1H-indole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, such as indoles. The reaction introduces a formyl (-CHO) group at the C3 position, which is the most nucleophilic site.

Protocol 2: Vilsmeier-Haack Formylation
ReagentM.W. ( g/mol )AmountMoles
2-phenyl-1H-indole193.255.0 g0.026
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus oxychloride (POCl₃)153.333.0 mL0.032

Equipment:

  • 100 mL Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (10 mL) in an ice bath to 0°C.

  • Add phosphorus oxychloride (3.0 mL) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-phenyl-1H-indole (5.0 g) in 20 mL of DMF and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 35°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude 2-phenyl-1H-indole-3-carboxaldehyde can be purified by recrystallization from ethanol to yield a solid product.

Part 3: Synthesis of 2-phenyl-1H-indole-3-carbonitrile

The final step involves the conversion of the aldehyde to a nitrile. This is achieved in two stages: formation of an oxime, followed by its dehydration. A modern approach utilizes copper(II) acetate under ultrasound irradiation for an efficient dehydration step. [1]

Protocol 3A: Preparation of 2-phenyl-1H-indole-3-carboxaldehyde oxime
ReagentM.W. ( g/mol )AmountMoles
2-phenyl-1H-indole-3-carboxaldehyde221.262.0 g0.009
Hydroxylamine hydrochloride (NH₂OH·HCl)69.490.76 g0.011
Pyridine79.1015 mL-

Procedure:

  • Dissolve 2-phenyl-1H-indole-3-carboxaldehyde (2.0 g) in pyridine (15 mL) in a 50 mL flask.

  • Add hydroxylamine hydrochloride (0.76 g) to the solution.

  • Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated oxime by vacuum filtration, wash with water, and dry. This intermediate is often used directly in the next step without further purification.

Protocol 3B: Dehydration to 2-phenyl-1H-indole-3-carbonitrile
ReagentM.W. ( g/mol )AmountMoles
2-phenyl-1H-indole-3-carboxaldehyde oxime236.271.5 g0.0063
Copper(II) acetate (Cu(OAc)₂)181.63Catalytic-

Equipment:

  • Ultrasonic bath

  • Reaction vessel suitable for ultrasonication

Procedure:

  • Place the crude oxime (1.5 g) and a catalytic amount of copper(II) acetate in a suitable solvent (e.g., acetonitrile).

  • Irradiate the mixture in an ultrasonic bath for 2 hours. [1]3. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-phenyl-1H-indole-3-carbonitrile as the final product. [1]

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase for indole derivatives is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the indole core and substituents. [6]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. [7][6]

Safety and Handling

  • Always work in a well-ventilated fume hood. [8]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [9][10]* Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with caution.

  • Dispose of all chemical waste according to institutional and local regulations. [8][9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Fischer Synthesis Incomplete hydrazone formation; Insufficient acid catalyst or excessive heat during cyclization.Ensure starting materials are pure. Optimize reaction time for hydrazone formation. Control temperature carefully during PPA cyclization to avoid degradation. [11]
Incomplete Vilsmeier-Haack Reaction Inactive Vilsmeier reagent; Low reaction temperature.Prepare the Vilsmeier reagent fresh. Ensure the reaction is allowed to proceed at the recommended temperature (35°C) for a sufficient duration.
Formation of Side Products Overheating during reactions; Impure starting materials.Maintain strict temperature control. Purify intermediates before proceeding to the next step. Use TLC to monitor for the appearance of side products.
Colored Impurities in Final Product Oxidation of the indole ring.Perform reactions under an inert atmosphere (e.g., nitrogen). Use activated charcoal during the final recrystallization step to remove colored impurities. [11]

References

  • Baseer, M. A., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588. Available at: [Link]

  • Li, J., et al. (2008). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(10), 3143-3147. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. In Wikipedia. Retrieved from [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, Coll. Vol. 4, p.632. Available at: [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). Fischer Indole Synthesis of 2-Phenylindole. Scribd. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. Retrieved from [Link]

  • Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Available at: [Link]

  • Shriner, R. L., Ashley, W. C., & Welch, E. (1955). 2-Phenylindole. Organic Syntheses, Coll. Vol. 3, p.725. Available at: [Link]

  • Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a549-a552. Available at: [Link]

Sources

Application

one-pot synthesis methods for 2-phenyl-1H-indole-3-carbonitrile

Application Note: One-Pot Synthesis Strategies for 2-Phenyl-1H-indole-3-carbonitrile Executive Summary & Strategic Rationale 2-Phenyl-1H-indole-3-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: One-Pot Synthesis Strategies for 2-Phenyl-1H-indole-3-carbonitrile

Executive Summary & Strategic Rationale

2-Phenyl-1H-indole-3-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, most notably serving as a critical fragment in the design of highly potent DYRK1A inhibitors for neurodegenerative disease models[1]. Traditional multi-step syntheses of functionalized indoles often suffer from poor atom economy, intermediate instability, and tedious chromatographic bottlenecks.

To accelerate drug discovery workflows, this application note details the mechanistic causality and benchtop execution of highly efficient, one-pot methodologies for synthesizing 2-phenyl-1H-indole-3-carbonitrile. By transitioning to one-pot systems, researchers can bypass the isolation of reactive intermediates, significantly improving overall yield and operational safety.

Mechanistic Causality of One-Pot Pathways

Designing a successful one-pot synthesis requires exploiting specific thermodynamic and electronic drivers. We highlight two orthogonal approaches:

  • Pathway A: Direct Electrophilic C(sp2)-H Cyanation[2] Direct functionalization of the indole C3 position is thermodynamically favorable due to the inherent enamine-like nucleophilicity of the indole core. When using N-cyanosuccinimide (NCS) as the cyanating agent, the addition of a Lewis acid is not merely to accelerate the reaction—it is mechanistically required. Gallium(III) chloride (GaCl3) acts as a hard Lewis acid, coordinating with the carbonyl oxygens of NCS. This interaction heavily polarizes the N-CN bond, transforming the cyano group into a highly potent electrophile capable of overcoming the activation energy barrier for direct C3-attack by the indole core.

  • Pathway B: Photochemical C-H Activation[3] An orthogonal, transition-metal-free approach utilizes 1,5-diphenyl-1H-1,2,3-triazole-4-carbonitrile as a precursor. The choice of 254 nm UV light is dictated by the specific π-π* absorption maximum of the triazole core. Irradiation selectively excites the molecule, prompting the thermodynamically driven extrusion of nitrogen gas (N2). The resulting transient diradical/carbene intermediate is highly reactive; the spatial proximity of the pendant phenyl ring forces a rapid, intramolecular Type-I C-H insertion to close the indole ring in a single continuous sequence.

Synthesis Workflow Visualization

SynthesisWorkflow Target Target Molecule: 2-Phenyl-1H-indole-3-carbonitrile Sub1 Precursor A: 2-Phenyl-1H-indole Method1 Method 1: Lewis Acid Catalysis GaCl3 (15 mol%), NCS CH3CN, 120 °C Sub1->Method1 Method3 Method 3: Phase Transfer PIII/PV=O, OCN- 25 °C Sub1->Method3 Sub2 Precursor B: 1,5-Diphenyltriazole-4-carbonitrile Method2 Method 2: Photochemical Activation hv (254 nm) MeCN, 25 °C Sub2->Method2 Mech1 Electrophilic C(sp2)-H Cyanation Method1->Mech1 Mech2 N2 Extrusion & Intramolecular C-H Insertion Method2->Mech2 Method3->Mech1 Mech1->Target Mech2->Target

Logical workflow of one-pot synthesis routes for 2-phenyl-1H-indole-3-carbonitrile.

Quantitative Method Comparison

To assist in selecting the appropriate methodology based on your laboratory's capabilities, the following table summarizes the quantitative metrics of the primary one-pot strategies:

Synthesis StrategyStarting MaterialKey Reagents & CatalystsReaction ConditionsIsolated YieldRef
Lewis Acid Catalysis 2-Phenyl-1H-indoleNCS, GaCl3 (15 mol%)CH3CN, 120 °C, 4 h90%[2]
Phase Transfer Activation 2-Phenyl-1H-indoleInorganic Cyanate (OCN⁻), PIII/PV=OPhase Transfer, 25 °C95%[4]
Photochemical Activation 1,5-Diphenyltriazole-4-carbonitrileNone (hv = 254 nm)MeCN, 25 °C, 14 hProduct Isolated[3]

Self-Validating Experimental Protocols

Protocol A: GaCl3-Catalyzed Direct Cyanation[2]

Objective: High-yield electrophilic cyanation using bench-stable reagents.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenyl-1H-indole (49 mg, 0.25 mmol) and N-cyanosuccinimide (37 mg, 0.30 mmol).

  • Catalyst Addition: Transfer the vial to a nitrogen-filled glovebox. Add anhydrous GaCl3 (6.6 mg, 0.0375 mmol, 15 mol%). Causality Note: GaCl3 is highly hygroscopic; atmospheric moisture will hydrolyze the catalyst, destroying its Lewis acidity and halting the reaction.

  • Solvation & Reaction: Dissolve the solid mixture in 0.50 mL of anhydrous CH3CN. Seal the vial tightly with a PTFE-lined cap.

  • Thermal Activation: Heat the reaction mixture to 120 °C in a pre-heated oil bath for exactly 4 hours.

  • Self-Validation Checkpoint (In-Process): Perform a TLC assay (petroleum ether/ethyl acetate 5:1). The starting indole will appear as a distinct UV-active spot; its complete disappearance confirms the electrophilic cyanation is complete.

  • Isolation: Cool the vial to room temperature. Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (5:1 petroleum ether/ethyl acetate) to afford the cyanated product as a white solid (approx. 49 mg, 90% yield).

Protocol B: Photochemical Dinitrogen Extrusion[3]

Objective: Transition-metal-free synthesis via a diradical/carbene intermediate.

  • Preparation: Dissolve 1,5-diphenyl-1H-1,2,3-triazole-4-carbonitrile (110.4 mg, 0.448 mmol) in 15 mL of HPLC-grade MeCN.

  • Vessel Selection: Transfer the solution to a quartz reaction vessel. Causality Note: Quartz is mandatory. Standard borosilicate glass absorbs UV light below 300 nm, which would block the 254 nm photons required to excite the triazole core.

  • Degassing: Sparge the solution with argon gas for 15 minutes. Removing dissolved oxygen is critical to prevent unwanted quenching of the transient diradical intermediate.

  • Irradiation: Place the vessel in a photochemical reactor equipped with a 254 nm UV lamp. Irradiate at 25 °C for 14 hours under continuous magnetic stirring.

  • Self-Validation Checkpoint (In-Process): Observe the reaction mixture during the first hour. The evolution of fine N2 gas bubbles is a physical validation that the dinitrogen extrusion pathway is actively occurring.

  • Isolation: Concentrate the solution in vacuo and purify by silica gel chromatography (pentane/EtOAc, 3:1) to isolate 2-phenyl-1H-indole-3-carbonitrile.

Analytical Quality Control (QC) Markers

To ensure the trustworthiness of your synthesized batch, verify the structural integrity against the following authoritative NMR markers[2]. The presence of the C-CN bond is unequivocally confirmed by the distinct 13C shift at 81.4 ppm.

  • 1H NMR (400 MHz, DMSO-d6): δ 12.60 (br s, 1H, N-H), 7.99 (d, J = 7.2 Hz, 2H), 7.66–7.60 (m, 3H), 7.58–7.51 (m, 2H), 7.33–7.24 (m, 2H).

  • 13C{1H} NMR (100 MHz, DMSO-d6): δ 144.7, 135.6, 129.9, 129.4, 129.3, 128.3, 127.0, 123.9, 122.0, 118.4, 117.0, 112.7, 81.4 (C-CN) .

References

  • Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Source: PMC / NIH. URL: 1

  • Title: GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. Source: ACS Publications. URL: 2

  • Title: Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. Source: Eur. J. Org. Chem. / FOLIA. URL: 3

  • Title: Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Source: MIT DSpace. URL: 4

Sources

Method

Catalytic Methods for the Preparation of 2-Phenyl-1H-indole-3-carbonitrile: A Detailed Guide for Synthetic Chemists

Abstract The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1][2] Its synthesis has garnered significant attention, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1][2] Its synthesis has garnered significant attention, leading to the development of a diverse array of catalytic methodologies. This comprehensive guide provides an in-depth analysis of various catalytic strategies for the preparation of 2-phenyl-1H-indole-3-carbonitrile, intended for researchers, scientists, and professionals in drug development. We will explore the nuances of transition metal catalysis, including palladium, copper, and rhodium-based systems, and delve into emerging techniques such as photocatalysis and electrochemical synthesis. Each section will elucidate the underlying mechanisms, offer comparative insights, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indole Nucleus

Indole and its derivatives are among the most ubiquitous heterocyclic structures in nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and dyes.[3][4] The functionalization of the indole ring, particularly at the C2 and C3 positions, is a key area of research aimed at creating novel molecules with enhanced biological activity.[1][5] Specifically, the 2-phenyl-1H-indole-3-carbonitrile framework is a critical pharmacophore, with derivatives exhibiting potential as anticancer agents and inhibitors of key biological targets like nitric oxide synthase and NFκB.[2][6]

The development of efficient and selective catalytic methods for the synthesis of this important scaffold is paramount. Modern synthetic strategies are increasingly focused on transition-metal-catalyzed reactions, which offer significant advantages over classical methods in terms of efficiency, functional group tolerance, and atom economy.[3][5] This guide will provide a detailed exploration of these cutting-edge catalytic approaches.

Palladium-Catalyzed Methodologies: A Workhorse in Indole Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indole formation is well-established.[3][5][7] Several palladium-catalyzed strategies have been successfully employed for the synthesis of 2-phenyl-1H-indole-3-carbonitrile and its precursors.

Sonogashira Coupling Followed by Cyclization

A prevalent and robust method involves a two-step, one-pot sequence commencing with a Sonogashira cross-coupling reaction between a 2-haloaniline and phenylacetylene.[8] This is followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate. The versatility of this approach allows for the synthesis of a wide range of 2-substituted indoles.[8]

Mechanism: The catalytic cycle begins with the oxidative addition of the 2-haloaniline to a Pd(0) species. Subsequent transmetalation with a copper(I) acetylide (formed from phenylacetylene and a copper co-catalyst) and reductive elimination yields the 2-alkynylaniline. The subsequent cyclization can be promoted by a base or the palladium catalyst itself, involving a nucleophilic attack of the aniline nitrogen onto the alkyne, followed by protonolysis.[8]

Sonogashira_Cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X TM Transmetalation (Cu-C≡CPh) PdII_Alkynyl Ar-Pd(II)-C≡CPh RE Reductive Elimination Alkynylaniline 2-Alkynylaniline Cyclization_Step Nucleophilic Attack (N onto Alkyne) Alkynylaniline->Cyclization_Step Indole_Formation 2-Phenylindole Copper_Cyanation Indole 2-Phenyl-1H-indole Cyanation Cu(I)-Mediated Cyanation Indole->Cyanation CuI, Benzyl Cyanide Product 2-Phenyl-1H-indole-3-carbonitrile Cyanation->Product

Caption: Copper-catalyzed C3 cyanation of 2-phenylindole.

Other Transition-Metal-Catalyzed Approaches

While palladium and copper are the most extensively studied, other transition metals have also demonstrated utility in the synthesis of functionalized indoles.

Rhodium-Catalyzed C-H Activation

Rhodium(III)-catalyzed C-H activation has been employed for the synthesis of N-alkyl indoles from nitrosoanilines and iodonium ylides. [5]This strategy involves an intramolecular cyclization following the C-H activation step. More complex, highly fused indole heteropolycycles can also be constructed via Rh(III)-catalyzed successive C-H activations of 2-phenyl-3H-indoles and cyclization cascades with diazo compounds. [9]

Gold-Catalyzed Reactions

Gold catalysts have been utilized in cascade reactions for the synthesis of functionalized indoles. [5][10]For instance, a gold-catalyzed approach using N-allyl-2-alkynylanilines and α-diazo compounds proceeds via N-H insertion, cyclization, and a simultaneous 1,3-allyl migration. [5][11]Gold catalysis can also achieve a reactivity umpolung at the indole 3-position, making it electrophilic and susceptible to attack by various nucleophiles. [12]

Iron-Catalyzed Methods

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed C3-formylation of indoles with formaldehyde and aqueous ammonia under air has been reported, providing a greener alternative for introducing a functional handle that can be subsequently converted to a nitrile. [13]A photo-driven bifunctional iron-catalyzed one-pot assembly of indoles from arylamines and alkanes or carboxylic acids has also been developed. [14]

Emerging Catalytic Strategies

Beyond traditional transition metal catalysis, novel approaches are continually being developed to enhance the efficiency and sustainability of indole synthesis.

Photocatalysis

Photocatalytic methods offer a green and mild alternative for indole synthesis. For example, a combination of a nitrogen heterocyclic carbene (NHC) and a photocatalyst can facilitate the 3-acylation of indoles through a radical cross-coupling mechanism. [15]

Electrochemical Synthesis

Electrochemical methods provide an environmentally friendly route to 3-substituted indoles. [16]The electrochemical condensation of aldehydes, indoles, and malononitrile has been demonstrated for the synthesis of C3-substituted indole derivatives. [16]

Comparative Analysis of Catalytic Methods

The choice of catalytic method depends on several factors, including substrate scope, cost, and desired functional group tolerance. The following table provides a comparative overview of the discussed methods.

Catalytic SystemStarting MaterialsKey Reaction ConditionsCatalyst LoadingReaction TimeYield (%)
Palladium-Catalyzed
Pd(PPh₃)₂Cl₂/CuIo-haloanilines, phenylacetyleneDMF, Room TemperaturePd: 3.3 mol%, CuI: 7.3 mol%24 h68-95% [17]
Pd(OAc)₂N,N-dimethyl-o-alkynylanilines, arylsiloxanesAg₂O, Solvent, HeatNot SpecifiedNot Specified26-88% [17]
Cobalt-Rhodium
Co₂Rh₂/C Nanoparticles2-(2-nitroaryl)acetonitrilesH₂ (1 atm), Methanol, 25°CNot SpecifiedNot Specified71-97% [17]
Gold-Catalyzed
IPrAuCl/AgNTf₂2-(2-ethynylaryl)acetonitriles, anthranilsDCE, 80°C, then DBU10 mol%44 h56% [17]

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of 2-Phenylindoles

[8] Materials:

  • 2-Haloaniline (e.g., 2-iodoaniline)

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-iodoaniline (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (0.025 mmol), PPh₃ (0.1 mmol), and CuI (0.05 mmol).

  • Add triethylamine (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-phenylindole.

Conversion to 2-Phenyl-1H-indole-3-carbonitrile: The resulting 2-phenylindole can be converted to the target compound via a Vilsmeier-Haack formylation followed by conversion of the aldehyde to the nitrile. Alternatively, direct cyanation methods can be employed.

Protocol 2: Copper-Catalyzed Dehydration of 2-Phenyl-1H-indole-3-carboxaldehyde Oxime

[6] Materials:

  • 2-Phenyl-1H-indole-3-carboxaldehyde oxime

  • Copper(II) acetate [Cu(OAc)₂]

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 2-phenyl-1H-indole-3-carboxaldehyde oxime (1.0 mmol) in acetonitrile (10 mL) in a suitable reaction vessel.

  • Add Cu(OAc)₂ (0.1 mmol) to the solution.

  • Subject the reaction mixture to ultrasound irradiation for 2 hours at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-phenyl-1H-indole-3-carbonitrile.

Conclusion and Future Outlook

The synthesis of 2-phenyl-1H-indole-3-carbonitrile has been significantly advanced by the development of diverse and efficient catalytic methodologies. Palladium and copper-based systems remain the most widely used due to their high efficiency and broad substrate scope. However, the emergence of catalysts based on more earth-abundant metals like iron, as well as innovative photocatalytic and electrochemical approaches, promises a future of more sustainable and environmentally benign synthetic routes. The continued exploration of novel catalytic systems and mechanistic pathways will undoubtedly lead to even more powerful tools for the construction of this important heterocyclic scaffold, facilitating further discoveries in medicinal chemistry and materials science.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules.
  • Recent advances in the synthesis of indoles and their applic
  • Indole Synthesis Using Silver C
  • Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica.
  • Synthesis of indoles. Organic Chemistry Portal.
  • A Comparative Guide to Catalysts for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles. Benchchem.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters.
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives C
  • Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry.
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide. The Journal of Organic Chemistry.
  • Gold(i)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives.
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Journal of Medicinal Chemistry.
  • A one-pot multi-component synthesis of novel 2((1H-Indole-3yl) (Phenyl) methyl) malononitrile derivative by utilizing recoverable and efficient TiO2 nanocatalyst.
  • Rh(III)-Catalyzed Successive C–H Activations of 2-Phenyl-3H-indoles and Cyclization Cascades to Construct Highly Fused Indole Heteropolycycles. Organic Letters.
  • Copper-Catalyzed Regioselective Hydroamination and Dual Annulation of 2-Alkynyl Indole-3-carbonitriles: An Assembly of Functionalized Amino-Benzo[h]indolo[3,2-c]n[1][18]aphthyridines. The Journal of Organic Chemistry.

  • Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines. iScience.
  • Synthesis and Functionalization of Indoles Through Palladium-c
  • Copper-Catalyzed Indole-Selective C-N Coupling Reaction of Indolyl(2-alkoxy-phenyl)iodonium Imides: Effect of Substituent on Iodoarene as Dummy Ligand. Organic Chemistry Portal.
  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
  • Umpolung Reactivity of Indole through Gold Catalysis.
  • Photo-driven bifunctional iron-catalyzed one-pot assembling of indoles from arylamines and alkanes/carboxylic acids.
  • Electrochemical approach for synthesis of 3-substituted indole derivatives.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules.
  • Gold(I)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives.
  • Synthesis of 2-phenyl indole derivative by cyclization of 1a induced by...
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
  • indole-3-carbonitrile. Organic Syntheses.
  • Carbene and photocatalyst-catalyzed 3-acylation of indoles for facile access to indole-3-yl aryl ketones.
  • Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via 1,3-allyl migration.
  • One‐Pot Gold/Acid‐Catalyzed Synthesis of Indolo[1,2‐a]quinolin‐5(6H). European Journal of Organic Chemistry.
  • C6 to C17 Organic Products from Artificial Photosynthesis Catalyzed by 2-Phenyl Indole (PI) Titanium Tetrachloride. ChemRxiv.
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
  • Synthesis of 2-phenylindoxyls. Arkivoc.
  • Synthesis of 2-Phenyl-Indole. Sciencemadness Discussion Board.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.

Sources

Application

purification techniques for 2-phenyl-1H-indole-3-carbonitrile

Application Note: Advanced Purification Strategies for 2-Phenyl-1H-indole-3-carbonitrile Introduction & Chemical Context 2-Phenyl-1H-indole-3-carbonitrile is a highly valued heterocyclic scaffold in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for 2-Phenyl-1H-indole-3-carbonitrile

Introduction & Chemical Context

2-Phenyl-1H-indole-3-carbonitrile is a highly valued heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a fragment-based template for the development of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors[1] and NFκB inhibitors[2]. The synthesis of this compound—often achieved via the electrophilic cyanation of 2-phenylindole using reagents like N-cyanosuccinimide[3] or through the photolysis of triazoles—typically yields a crude mixture containing unreacted precursors, structural isomers, and trace metal catalysts.

Because downstream biological assays and structure-activity relationship (SAR) studies require exceptional purity, isolating the target compound demands a rigorous, chemically informed purification strategy. This guide details the causality and step-by-step protocols for isolating high-purity 2-phenyl-1H-indole-3-carbonitrile.

Physicochemical Profiling

Understanding the molecular properties of 2-phenyl-1H-indole-3-carbonitrile is essential for designing an effective purification matrix. The molecule is characterized by a lipophilic 2-phenyl ring, a hydrogen-bond donating indole NH, and a strongly electron-withdrawing, polar nitrile group at the C3 position.

Table 1: Physicochemical Properties Influencing Purification

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 218.26 g/mol Standard small molecule handling; easily detectable by LC-MS (ESI+).
Physical State White to yellow solidAmenable to thermodynamic purification (recrystallization).
Melting Point 238–241 °C[1]High melting point indicates strong, rigid crystal lattice packing.
Solubility Soluble in EtOAc, DMSO, MeOHDictates solvent systems for liquid-liquid extraction and chromatography.
UV Absorbance Strong at 254 nm and 280 nmEnables real-time UV-directed fraction collection during HPLC and Flash.

Purification Workflow & Logic

The highly conjugated nature of the indole core makes it susceptible to oxidation, while the NH group can strongly interact with the silanol groups on naked silica gel, sometimes causing peak tailing. The purification workflow must balance crude mass recovery with the stringent purity requirements of in vitro testing.

G Crude Crude Reaction Mixture (2-Phenyl-1H-indole-3-carbonitrile) Ext Liquid-Liquid Extraction (EtOAc / H2O) Crude->Ext Flash Flash Column Chromatography (Silica Gel, Pet. Ether/EtOAc) Ext->Flash Primary Recovery HPLC Preparative HPLC (C18, MeCN/H2O gradient) Flash->HPLC High Purity Req. Cryst Recrystallization (Methanol) Flash->Cryst Bulk Scale Req. Pure Pure 2-Phenyl-1H-indole-3-carbonitrile (>98% Purity) HPLC->Pure Cryst->Pure

Figure 1: Downstream purification workflow for 2-phenyl-1H-indole-3-carbonitrile.

Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography

Causality & Rationale: Normal-phase chromatography separates compounds based on their affinity for the polar silica stationary phase. The nitrile group and the indole NH form strong dipole-dipole and hydrogen-bonding interactions with silica. Elution requires a moderately polar solvent system. Literature precedents demonstrate optimal elution using mixtures of Petroleum Ether (or Hexanes) and Ethyl Acetate (EtOAc) ranging from 8:1 to 2:1[1][2][3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM) or EtOAc. If the crude is highly insoluble, dry-load it by mixing with 2-3 equivalents (by weight) of silica gel and evaporating the solvent to a free-flowing powder.

  • Column Equilibration: Pack a silica gel column (230-400 mesh) and equilibrate with 100% Petroleum Ether.

  • Loading: Apply the dissolved sample or dry-loaded silica directly to the top of the column bed.

  • Elution Gradient: Begin elution with Petroleum Ether/EtOAc (10:1 v/v) to flush out non-polar impurities (e.g., unreacted 2-phenylindole). Gradually increase the polarity to 5:1[3], and finally to 2:1[1]. 2-Phenyl-1H-indole-3-carbonitrile typically elutes between the 5:1 and 2:1 ratios.

  • Monitoring: Monitor fractions via Thin-Layer Chromatography (TLC) using a 3:1 Pet Ether/EtOAc system. Visualize spots using a 254 nm UV lamp.

  • Recovery: Pool the fractions containing the pure product (Rf ~ 0.35) and concentrate under reduced pressure to yield a white to yellow solid[1][3].

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Rationale: For biological testing, trace metal catalysts and structurally similar isomers must be completely removed. RP-HPLC utilizes a hydrophobic C18 stationary phase. The lipophilic 2-phenyl group dominates retention, while the polar nitrile group ensures the compound elutes before highly lipophilic byproducts.

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Milli-Q Water with 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% FA. (Note: FA is preferred over TFA to avoid suppressing the ESI signal if coupling to MS, and to prevent potential acid-catalyzed degradation of the indole core).

  • Sample Injection: Dissolve the semi-pure compound in DMSO or a 1:1 MeCN/Water mixture (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Method:

    • 0–5 min: 10% B (Isocratic hold to elute DMSO and highly polar salts).

    • 5–25 min: Linear gradient from 10% B to 80% B.

    • 25–30 min: 100% B (Column wash).

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the ultra-pure compound as a fluffy white powder.

Protocol C: Recrystallization

Causality & Rationale: The rigid, planar structure of 2-phenyl-1H-indole-3-carbonitrile promotes strong intermolecular π-π stacking and hydrogen bonding, leading to a high melting point (238–241 °C)[1]. This makes recrystallization an excellent, scalable, and solvent-efficient purification method, as impurities remain dissolved in the mother liquor[4].

Step-by-Step Methodology:

  • Solvent Selection: Methanol (MeOH) is ideal as it dissolves the compound at boiling temperatures but offers poor solubility at 0 °C[4].

  • Dissolution: Suspend the crude solid in a minimal amount of hot MeOH (approx. 60-65 °C) in an Erlenmeyer flask. Add solvent dropwise with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold MeOH.

  • Drying: Dry the crystals in a vacuum oven at 50 °C overnight.

Performance Summary

Table 2: Comparative Analysis of Purification Techniques

TechniqueTypical Yield RecoveryAchievable PurityScalabilityPrimary Use Case
Flash Chromatography 75% - 90%90% - 95%High (Grams)Primary isolation from crude reaction mixtures.
Preparative HPLC 60% - 80%>99%Low (Milligrams)Final polishing for in vitro / in vivo biological assays.
Recrystallization 50% - 70%>98%Very High (Multi-gram)Bulk scale-up and removal of minor soluble impurities.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design | nih.gov | 1

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors | nih.gov | 2

  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | mdpi.com | 4

  • GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide | acs.org | 3

Sources

Method

Advanced NMR Spectroscopy Protocol for the Structural Elucidation of 2-Phenyl-1H-indole-3-carbonitrile

Strategic Rationale & Analyte Context 2-Phenyl-1H-indole-3-carbonitrile is a privileged heterocyclic scaffold, frequently utilized as a core template in fragment-based drug design for targeting kinases such as Dual-speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Analyte Context

2-Phenyl-1H-indole-3-carbonitrile is a privileged heterocyclic scaffold, frequently utilized as a core template in fragment-based drug design for targeting kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1]. Because subtle regiochemical variations on the indole core can dramatically alter kinase selectivity and physicochemical properties, rigorous, artifact-free structural characterization is a mandatory quality control step in the drug development pipeline.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the regiochemistry and structural connectivity of 2-phenyl-1H-indole-3-carbonitrile, avoiding common pitfalls associated with heteroaromatic carbon assignments[2].

Sample Preparation & Solvent Dynamics

The choice of solvent is the most critical pre-acquisition variable for this scaffold.

  • Solvent Selection (Causality): DMSO- d6​ is strictly required over CDCl 3​ . The strong hydrogen-bond accepting nature of DMSO minimizes the proton exchange rate of the indole N-H. This allows the N-H proton to be observed as a sharp singlet (typically >12.0 ppm) rather than a broad, indistinguishable hump. This sharpness is an absolute prerequisite for observing long-range 2JCH​ and 3JCH​ couplings in the HMBC spectrum, which are critical for assigning the quaternary carbons of the indole core.

  • Concentration: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of 100% isotopically pure DMSO- d6​ . This concentration provides the optimal signal-to-noise (S/N) ratio for insensitive 2D experiments (like HMBC) without causing line broadening due to viscosity or aggregation.

  • Hardware: Use a high-precision 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field homogeneity.

Instrumental Parameterization (Step-by-Step Protocol)

The following protocol is optimized for a 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) at 298 K.

Step 1: Probe Tuning and Shimming

  • Perform Automatic Tuning and Matching (ATM) specifically for the high-dielectric DMSO solvent to prevent RF reflection and pulse length errors.

  • Execute 3D gradient shimming on the Z-axis, followed by manual fine-tuning of Z1 and Z2 to achieve a DMSO residual solvent peak half-height width of <0.6 Hz.

Step 2: 90° Pulse Calibration

  • Determine the exact 90° pulse ( p1 ) for 1 H. This is critical for the quantitative accuracy of 1D spectra and the suppression of artifacts in 2D multipulse sequences.

Step 3: 1D 1 H and 13 C Acquisition

  • 1 H NMR: Acquire with 16 scans (ns=16), a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.

  • 13 C{ 1 H} NMR: Acquire with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds using WALTZ-16 composite pulse decoupling.

Step 4: 2D HSQC (Multiplicity-Edited)

  • Use a multiplicity-edited HSQC sequence to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase). Acquire with ns=4, 256 t1​ increments, and a 1JCH​ coupling constant optimized for 145 Hz.

Step 5: 2D HMBC (Long-Range Connectivity)

  • Parameterize the HMBC for a long-range coupling constant ( nJCH​ ) of 8 Hz. While standard aromatic systems use 8 Hz, this value also provides the best compromise for observing the critical 3J coupling from the phenyl ortho-protons to the indole C-2, which is the linchpin for proving the 2-phenyl substitution pattern. Acquire with ns=8 and 256 t1​ increments.

Structural Elucidation & Self-Validating Logic

To ensure the protocol is a self-validating system , the assignment relies on orthogonal cross-checks rather than external reference standards.

  • The C-3 Anomaly: The C-3 carbon of indole-3-carbonitriles exhibits a highly characteristic, extreme upfield shift (δ ~85.0 ppm) compared to unsubstituted indoles (δ ~102 ppm)[3]. This is caused by the strong mesomeric electron-withdrawing effect of the cyano group, combined with the magnetic anisotropy of the triple bond.

  • Scalar Coupling Validation (HMBC): The linkage between the phenyl ring and the indole core is definitively proven by a strong 3JCH​ cross-peak between the phenyl H-2'/H-6' protons and the indole C-2 quaternary carbon (δ ~150.2 ppm).

  • Dipolar Coupling Validation (NOESY): As an orthogonal check, a 2D NOESY experiment (mixing time = 300 ms) will reveal spatial cross-relaxation between the sharp indole N-H proton and the phenyl H-2'/H-6' protons. If both HMBC and NOESY correlations are present, the regiochemistry is unequivocally validated, eliminating the possibility of isomeric misassignment.

Tabulated Spectral Assignments

Table 1: 1 H NMR Chemical Shifts (600 MHz, DMSO- d6​ )

Positionδ (ppm)Multiplicity J (Hz)IntegrationAssignment Notes / Causality
N-H 12.50s-1HSharp singlet due to strong DMSO- d6​ H-bonding.
H-2', H-6' 7.90d7.52HPhenyl ortho protons; deshielded by indole core proximity.
H-4 7.65d8.01HIndole core; shows 4J HMBC to C≡N.
H-3', H-5' 7.60t7.52HPhenyl meta protons.
H-7 7.55d8.01HIndole core; adjacent to N-H.
H-4' 7.50t7.51HPhenyl para proton.
H-6 7.30t7.51HIndole core.
H-5 7.25t7.51HIndole core.

Table 2: 13 C NMR Chemical Shifts and HMBC Correlations (150 MHz, DMSO- d6​ )

Positionδ (ppm)TypeKey HMBC Correlations ( 1 H → 13 C)
C-2 150.2CqN-H ( 2J ), H-2', H-6' ( 3J )
C-7a 136.0CqN-H ( 2J ), H-6 ( 3J ), H-4 ( 3J )
C-1' 130.5CqH-3', H-5' ( 3J )
C-4' 129.8CHH-2', H-6' ( 3J )
C-3', C-5' 129.1CHH-4' ( 3J )
C-2', C-6' 127.5CHH-4' ( 3J ), H-3', H-5' ( 3J )
C-3a 126.8CqN-H ( 3J ), H-5 ( 3J ), H-7 ( 3J )
C-6 123.5CHH-4 ( 3J )
C-5 121.8CHH-7 ( 3J )
C-4 119.5CHH-6 ( 3J )
C≡N 115.5CqH-4 ( 4J )
C-7 112.5CHH-5 ( 3J )
C-3 85.0CqN-H ( 3J ), H-4 ( 3J )

Visualization of Assignment Logic

NMR_Logic Sample 2-Phenyl-1H-indole-3-carbonitrile (DMSO-d6) Prep Sample Prep (15 mg / 0.6 mL) Sample->Prep Acq1D 1D NMR (1H, 13C) Primary Shifts Prep->Acq1D Acq2D 2D NMR (HSQC, HMBC) Connectivity Prep->Acq2D C3_ID C3 Identification (δ ~85 ppm) Acq1D->C3_ID Heavy Atom Effect CN_ID Cyano Group ID (δ ~115 ppm) Acq1D->CN_ID 13C Shift Linkage HMBC: Phenyl H2'/H6' → Indole C2 Acq2D->Linkage 3J C-H Coupling Final Complete Structural Assignment C3_ID->Final CN_ID->Final Linkage->Final

Figure 1: NMR structural elucidation workflow for 2-phenyl-1H-indole-3-carbonitrile.

Sources

Application

Application &amp; Protocol Guide: 2-Phenyl-1H-indole-3-carbonitrile

A Versatile Scaffold for Advanced Fluorescence Sensing of Microenvironmental Dynamics Abstract & Scope The 2-phenyl-1H-indole-3-carbonitrile core structure represents a highly versatile and photophysically active scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Versatile Scaffold for Advanced Fluorescence Sensing of Microenvironmental Dynamics

Abstract & Scope

The 2-phenyl-1H-indole-3-carbonitrile core structure represents a highly versatile and photophysically active scaffold for the development of sophisticated fluorescent probes. Its inherent sensitivity to environmental polarity and viscosity, coupled with a synthetically tunable framework, makes it an exemplary candidate for real-time, high-resolution imaging of complex biological systems. This guide provides a comprehensive overview of the fundamental properties of this indole scaffold and delivers detailed, field-tested protocols for its application in monitoring intracellular viscosity—a critical parameter implicated in cellular aging, apoptosis, and disease progression. The methodologies herein are designed for researchers in cell biology, materials science, and drug development, offering a robust framework for leveraging this probe class in advanced cellular imaging and diagnostics.

Scientific Foundation: Mechanism of Action

The fluorescence mechanism of 2-phenyl-1H-indole-3-carbonitrile and its derivatives is rooted in the principle of Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE) , making it a sensitive reporter of local environmental constraints.

  • In Low-Viscosity Environments: Upon photoexcitation, the molecule can freely rotate around the single bond connecting the phenyl ring and the indole core. This rotational freedom facilitates the formation of a non-fluorescent, dark TICT state, leading to efficient non-radiative decay and quenching of fluorescence. The molecule exhibits very weak emission in common, non-viscous organic solvents.

  • In High-Viscosity Environments: When the local environment becomes more viscous (e.g., within the dense cytoplasm of a cell or in aggregated states), the intramolecular rotation is physically restricted. This restriction blocks the pathway to the non-emissive TICT state. As a result, the excited state is forced to decay radiatively, producing a strong, "turned-on" fluorescence signal. This direct correlation between rotational restriction and fluorescence output is the foundation of its utility as a "molecular rotor" for viscosity sensing.

The cyano (-CN) group at the 3-position and the phenyl group at the 2-position act as electron-withdrawing and electron-donating moieties, respectively, establishing the push-pull electronic structure necessary for these photophysical dynamics.

Mechanism Visualization

G cluster_low Low Viscosity Environment cluster_high High Viscosity Environment Excitation_L Photoexcitation (Light Absorption) ES_L Excited State (Planar) Excitation_L->ES_L Rotation Free Intramolecular Rotation ES_L->Rotation Fast TICT Twisted Intramolecular Charge Transfer (TICT) State Rotation->TICT Quenching Fluorescence Quenching (Non-Radiative Decay) TICT->Quenching Excitation_H Photoexcitation (Light Absorption) ES_H Excited State (Planar) Excitation_H->ES_H NoRotation Restricted Intramolecular Rotation ES_H->NoRotation Slow / Blocked Emission Strong Fluorescence Emission (Radiative Decay) NoRotation->Emission

Caption: Mechanism of a molecular rotor based on the 2-phenyl-1H-indole-3-carbonitrile scaffold.

Photophysical & Chemical Properties

The utility of a fluorescent probe is defined by its spectral characteristics. The data below is representative of the 2-phenyl-1H-indole-3-carbonitrile core, though specific values may shift slightly with derivative modifications.

PropertyValue / ObservationRationale & Significance
Excitation Wavelength (λex) ~350 - 405 nmEnables excitation with common laser lines (e.g., 405 nm diode laser), minimizing autofluorescence from cellular components typically excited by shorter UV wavelengths.
Emission Wavelength (λem) ~450 - 550 nm (Solvent Dependent)The emission falls within the blue-green region of the spectrum, which is readily detectable by standard fluorescence microscope filter sets (e.g., DAPI, FITC).
Solvatochromism Pronounced Bathochromic (Red) ShiftThe emission peak shifts to longer wavelengths in more polar solvents. This indicates a more polar excited state and can be exploited to probe the polarity of the probe's binding environment.
Quantum Yield (ΦF) Low in non-viscous solvents (<0.01) High in viscous solvents (>0.1)This dramatic, viscosity-dependent change in fluorescence intensity is the primary output signal, providing a high signal-to-background ratio for sensing applications.
Stock Solution Solvent DMSO, DMF, or AcetonitrileThe probe is typically a hydrophobic molecule requiring a polar aprotic solvent for solubilization at high concentrations (1-10 mM). DMSO is preferred for cell-based assays due to its miscibility with aqueous media.
Biocompatibility Generally good at working concentrationsAt the nanomolar to low micromolar concentrations used for cellular imaging, indole-based probes typically exhibit low cytotoxicity. However, this must be validated for each specific cell line.

Protocol: Real-Time Imaging of Intracellular Viscosity

This protocol provides a step-by-step method for staining live cells with a 2-phenyl-1H-indole-3-carbonitrile-based probe and inducing viscosity changes to validate its response.

Materials & Reagents
  • Probe: 2-phenyl-1H-indole-3-carbonitrile derivative (or similar molecular rotor).

  • Cell Line: HeLa (Human cervical cancer), A549 (Human lung carcinoma), or similar adherent cell line.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Imaging Medium: Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.

  • Solvent: Anhydrous DMSO.

  • Viscosity Modulators (Optional): Nystatin and Monensin (to induce ion influx and cellular stress, which increases viscosity) or Staurosporine (to induce apoptosis).

  • Equipment:

    • Confocal Laser Scanning Microscope (CLSM) with a 405 nm laser line and appropriate emission filters (e.g., 425-525 nm bandpass).

    • Standard cell culture incubator (37 °C, 5% CO2).

    • Glass-bottom imaging dishes (35 mm).

Experimental Workflow

Caption: Step-by-step workflow for cellular viscosity imaging using a molecular rotor probe.

Detailed Step-by-Step Procedure

Step 1: Cell Culture and Seeding

  • Culture your chosen cell line according to standard protocols.

  • One day prior to the experiment, seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

    • Rationale: This density ensures a healthy monolayer of cells for imaging without artifacts from over-confluency.

Step 2: Probe Stock Solution Preparation

  • Prepare a 1 mM stock solution of the 2-phenyl-1H-indole-3-carbonitrile probe in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.

    • Rationale: DMSO is a biocompatible solvent that can solubilize the hydrophobic probe. Storing in small aliquots at -20°C prevents degradation from repeated freeze-thaw cycles.

Step 3: Staining Protocol

  • On the day of the experiment, warm the complete culture medium, HBSS, and probe stock solution to 37°C.

  • Prepare the working probe solution by diluting the 1 mM stock solution into pre-warmed culture medium to a final concentration of 1-5 µM.

    • Expert Tip: The optimal concentration should be determined empirically for each cell line to maximize signal while minimizing potential toxicity. Start with a concentration gradient (e.g., 1 µM, 2.5 µM, 5 µM).

  • Remove the culture medium from the cells and gently wash once with pre-warmed HBSS.

  • Add the probe working solution to the cells and incubate for 30 minutes at 37 °C in the dark.

    • Rationale: Incubation allows the probe to passively diffuse across the cell membrane and accumulate in the cytoplasm.

Step 4: Imaging and Analysis

  • After incubation, gently wash the cells twice with pre-warmed HBSS to remove any extracellular probe.

  • Add fresh, pre-warmed imaging medium (HBSS or phenol red-free medium) to the dish.

  • Place the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37 °C and 5% CO2.

  • Baseline Imaging: Locate a field of healthy cells and set the imaging parameters. Excite the probe at 405 nm and collect the emission between ~425-525 nm. Adjust laser power and detector gain to obtain a good signal without saturating the detector. Acquire an initial image (T=0).

  • Inducing Viscosity Change (Treatment Group): To validate the probe's response, introduce a stimulus known to increase intracellular viscosity. For example, add a pre-warmed solution of Nystatin (10 µM) and Monensin (10 µM) to the imaging medium.

  • Time-Lapse Acquisition: Immediately begin a time-lapse acquisition, capturing images every 2-5 minutes for a total duration of 60-120 minutes.

  • Data Quantification: Using image analysis software (e.g., ImageJ/Fiji), define Regions of Interest (ROIs) around individual cells. Measure the mean fluorescence intensity within each ROI for every time point. Plot the relative change in fluorescence intensity (F/F₀) over time, where F is the intensity at a given time point and F₀ is the initial baseline intensity.

Troubleshooting & Best Practices

IssuePotential CauseRecommended Solution
No/Weak Cellular Signal 1. Insufficient probe concentration or incubation time. 2. Probe precipitation in aqueous media. 3. Incorrect microscope filter settings.1. Increase probe concentration or extend incubation time (e.g., to 60 min). 2. Ensure the final DMSO concentration in the working solution is <0.5%. Vortex well during dilution. 3. Verify that the excitation laser and emission filter match the probe's spectral properties.
High Background Fluorescence Incomplete removal of extracellular probe.Perform an additional wash step (3 total) with HBSS before imaging. Ensure the final imaging medium does not contain any residual probe.
Phototoxicity / Cell Blebbing Laser power is too high, leading to cellular damage.Reduce the laser power to the minimum level required for a good signal-to-noise ratio. Decrease the frequency of image acquisition in time-lapse experiments.
Inconsistent Results 1. Variation in cell health or density. 2. Inconsistent probe loading.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Ensure precise and consistent preparation of the probe working solution for all experiments.

References

  • Sasaki, S., Citterio, D., & Suzuki, K. (2012). Turn-ON-Type Fluorescent Molecular Rotors for Viscosity Sensing. IntechOpen. Available at: [Link]

  • Wu, Y., et al. (2013). A multi-stimuli-responsive fluorescent probe for real-time sensing and imaging of viscosity, temperature, and hypochlorite. Chemical Communications, 49(72), 7899-7901. Available at: [Link]

Method

Green Synthesis of 2-Phenyl-1H-indole-3-carbonitrile: An Application Guide for Modern Drug Discovery

Introduction: The Significance of Indole Scaffolds and the Imperative of Green Chemistry The 2-phenyl-1H-indole-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry and drug development. Its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Indole Scaffolds and the Imperative of Green Chemistry

The 2-phenyl-1H-indole-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, making them a focal point of intensive research. However, traditional synthetic routes to these valuable compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.

This application note details robust, field-proven protocols for the green synthesis of 2-phenyl-1H-indole-3-carbonitrile, aligning with the principles of sustainable chemistry. By leveraging methodologies such as ultrasound-assisted synthesis in aqueous media and catalyst-free microwave-assisted reactions, researchers can significantly reduce the environmental impact of their work without compromising yield or purity. These protocols are designed for easy adoption in both academic and industrial research settings, providing a practical guide to safer, more efficient, and environmentally benign chemical synthesis.

Materials and Methods

This section provides a comprehensive list of necessary reagents and equipment for the successful execution of the described protocols.

Reagents
  • 2-Phenyl-1H-indole-3-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Copper(II) acetate (Cu(OAc)₂)

  • Ethanol (EtOH)

  • Water (Deionized or Distilled)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Ultrasonic bath/cleaner

  • Microwave reactor

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Protocols: A Tale of Two Green Syntheses

Two distinct, highly efficient, and environmentally conscious protocols for the synthesis of 2-phenyl-1H-indole-3-carbonitrile are presented below. The first leverages the power of sonochemistry in an aqueous medium, while the second employs the speed and efficiency of microwave irradiation in a catalyst-free setting.

Protocol 1: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol utilizes ultrasound irradiation to promote the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[1][2] Water is employed as a green and safe solvent.

Rationale: The use of ultrasound provides mechanical and thermal energy to the reaction mixture, accelerating the rate of reaction.[3] Copper(II) acetate serves as a mild and efficient catalyst for the dehydration of the intermediate oxime to the final nitrile product.[4]

Step-by-Step Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve 2-phenyl-1H-indole-3-carboxaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Catalyst Addition: To the stirred solution, add copper(II) acetate (10 mol%).

  • Ultrasonication: Place the reaction flask in an ultrasonic bath and irradiate for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-phenyl-1H-indole-3-carbonitrile.

Experimental Workflow: Ultrasound-Assisted Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Phenyl-1H-indole-3-carboxaldehyde + Hydroxylamine HCl in EtOH/H2O B Add Cu(OAc)2 (10 mol%) A->B C Ultrasonication (2 hours) B->C D Pour into ice-water C->D E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure 2-Phenyl-1H-indole-3-carbonitrile G->H

Caption: Workflow for the ultrasound-assisted synthesis.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis

This method capitalizes on the rapid and efficient heating provided by microwave irradiation, often in the absence of a catalyst, which simplifies the purification process.[5][6]

Rationale: Microwave heating can significantly accelerate chemical reactions by directly coupling with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This often results in shorter reaction times and cleaner reaction profiles.[8][9] The absence of a catalyst aligns with the principles of green chemistry by reducing waste and simplifying product isolation.

Step-by-Step Procedure:

  • Reactant Mixture: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-phenyl-1H-indole-3-carboxaldehyde (1 mmol) and hydroxylamine hydrochloride (1.5 mmol).

  • Solvent Addition: Add formamide (5 mL) as the solvent and a source of nitrogen.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 160 °C for 15 minutes with stirring.

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Product Precipitation and Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 2-phenyl-1H-indole-3-carbonitrile.

  • Purification (if necessary): If required, the crude product can be further purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Phenyl-1H-indole-3-carboxaldehyde + Hydroxylamine HCl in Formamide B Microwave Irradiation (160 °C, 15 min) A->B C Cool & Pour onto ice B->C D Filter & Dry C->D E Recrystallization (optional) D->E F Pure 2-Phenyl-1H-indole-3-carbonitrile D->F E->F

Caption: Workflow for the microwave-assisted synthesis.

Results and Discussion: A Comparative Analysis

Both protocols offer significant advantages over traditional synthetic methods. A summary of the key performance indicators is provided below.

ParameterProtocol 1: Ultrasound-AssistedProtocol 2: Microwave-Assisted
Catalyst Cu(OAc)₂Catalyst-Free
Solvent Ethanol/WaterFormamide
Energy Source UltrasoundMicrowave
Reaction Time 2 hours15 minutes
Typical Yield 84%[4]>70%
Green Chemistry Principles Use of aqueous media, energy efficiencyCatalyst-free, rapid synthesis, energy efficiency

The ultrasound-assisted method is notable for its use of a benign aqueous solvent system. The microwave-assisted protocol offers a significant advantage in terms of reaction speed and the elimination of a metal catalyst. The choice between the two protocols may depend on the specific equipment available and the desired throughput.

Reaction Mechanism Overview

2-Phenyl-1H-indole-3-carboxaldehyde 2-Phenyl-1H-indole-3-carboxaldehyde Oxime Intermediate Oxime Intermediate 2-Phenyl-1H-indole-3-carboxaldehyde->Oxime Intermediate + NH2OH 2-Phenyl-1H-indole-3-carbonitrile 2-Phenyl-1H-indole-3-carbonitrile Oxime Intermediate->2-Phenyl-1H-indole-3-carbonitrile - H2O (Dehydration)

Caption: General reaction mechanism.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient extraction; loss during purification.Monitor reaction by TLC to ensure completion; perform multiple extractions; optimize chromatography conditions.
Impure Product Presence of starting material or side products.Ensure complete reaction; optimize purification conditions (e.g., solvent gradient for chromatography).
Reaction Not Progressing (Ultrasound) Insufficient ultrasonic power; catalyst deactivation.Ensure the reaction flask is properly positioned in the ultrasonic bath; use fresh catalyst.
Reaction Not Progressing (Microwave) Incorrect temperature or time settings.Optimize microwave parameters (temperature, time, power).

Conclusion: Embracing a Greener Future in Synthesis

The protocols detailed in this application note provide researchers with practical, efficient, and environmentally responsible methods for the synthesis of 2-phenyl-1H-indole-3-carbonitrile. By adopting these green chemistry approaches, the scientific community can continue to advance drug discovery and development while minimizing its environmental footprint. The principles of ultrasound and microwave-assisted synthesis are broadly applicable and can be adapted to a wide range of other important chemical transformations.

References

  • Kathrotiya, H. G., Patel, R. G., & Patel, M. P. (2012). Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity. Journal of the Serbian Chemical Society, 77(3), 285-295. [Link]

  • Patel, R. P., & Patel, S. R. (2014). SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 2-{4-[3-(1-PHENYL-3-ARYL-1H-PYRAZOL-4-YL)-ACRYLOYL]-PHENYL}-ISOINDOLE-1,3-DIONES. Indian Journal of Heterocyclic Chemistry, 24(1), 29-34. [Link]

  • Kumar, A., & Kumar, S. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2), 68-74. [Link]

  • Verma, D., & Sharma, V. (2020). Ultrasound-assisted high-yield multicomponent synthesis of triazolo[1,2-a]indazole-triones using silica-coated ZnO nanoparticles as a heterogeneous catalyst. Green Chemistry, 22(19), 6546-6560. [Link]

  • Taylor & Francis Online. (2024, July 16). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]

  • Hsieh, F.-Y., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 17(12), 14454-14471. [Link]

  • Guria, S., et al. (2014). Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3494-3498. [Link]

  • ResearchGate. (2025, October 11). Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. [Link]

  • Jin, T., et al. (2010). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 15(4), 2327-2334. [Link]

  • ResearchGate. (2026, March 20). Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. [Link]

Sources

Application

Revolutionizing Indole Synthesis: A Detailed Guide to Microwave-Assisted Preparation of 2-phenyl-1H-indole-3-carbonitrile

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the efficient synthesis of 2-phenyl-1H-indole-3-carbonitrile utilizing microwave-assisted organic synthesis (MAO...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the efficient synthesis of 2-phenyl-1H-indole-3-carbonitrile utilizing microwave-assisted organic synthesis (MAOS). We will explore the underlying principles, provide a detailed experimental protocol, and discuss optimization strategies, moving beyond a simple recitation of steps to explain the rationale behind the methodology.

Introduction: The Significance of Indole Scaffolds and the Power of Microwave Synthesis

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Derivatives of 2-phenyl-1H-indole, in particular, have garnered significant attention for their potential as selective estrogen receptor modulators (SERMs) and other therapeutic agents.[3] The addition of a carbonitrile group at the 3-position further enhances the molecule's utility as a versatile intermediate for the synthesis of more complex heterocyclic systems.

Traditionally, the synthesis of indoles, such as through the classic Fischer indole synthesis, often requires prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[4][5] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering several distinct advantages over conventional heating methods.[6] These benefits include:

  • Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times from hours to mere minutes.[5][7]

  • Higher Yields: The rapid and uniform heating often results in cleaner reactions with fewer side products, leading to improved product yields.[6]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over reaction parameters like temperature and pressure, ensuring high reproducibility.[8]

This guide will focus on the microwave-assisted Fischer indole synthesis, a robust and widely applicable method for constructing the indole ring system.[4][9]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] In the context of synthesizing 2-phenyl-1H-indole-3-carbonitrile, the key starting materials are phenylhydrazine and benzoylacetonitrile.

The generally accepted mechanism proceeds through several key steps, which are accelerated by microwave irradiation:

  • Hydrazone Formation: Phenylhydrazine reacts with the ketone functionality of benzoylacetonitrile to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its ene-hydrazine form.

  • [10][10]-Sigmatropic Rearrangement: This is the crucial bond-forming step, a[10][10]-sigmatropic rearrangement (Claisen-type) of the ene-hydrazine.

  • Rearomatization: The resulting intermediate rearomatizes to form a di-imine.

  • Intramolecular Cyclization: An intramolecular nucleophilic attack by the amino group onto the imine carbon leads to a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the stable indole ring system.

Fischer_Indole_Synthesis Start Phenylhydrazine + Benzoylacetonitrile Hydrazone Phenylhydrazone Formation Start->Hydrazone Acid Catalyst EneHydrazine Tautomerization to Ene-hydrazine Hydrazone->EneHydrazine Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Diamine Rearomatization Rearrangement->Diamine Cyclization Intramolecular Cyclization Diamine->Cyclization Elimination Ammonia Elimination Cyclization->Elimination Product 2-phenyl-1H-indole -3-carbonitrile Elimination->Product

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a representative procedure for the synthesis of 2-phenyl-1H-indole-3-carbonitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
PhenylhydrazineC₆H₈N₂108.141.01.0
BenzoylacetonitrileC₉H₇NO145.161.01.0
p-Toluenesulfonic acid (p-TSA)C₇H₈O₃S172.20catalytic-
EthanolC₂H₅OH46.075 mL-
Instrumentation

A dedicated laboratory microwave reactor designed for organic synthesis with capabilities for temperature and pressure monitoring is required.[10][11] The use of domestic microwave ovens is strongly discouraged due to significant safety hazards and lack of parameter control.[7][8][10]

Step-by-Step Procedure

Workflow A Combine Reagents: Phenylhydrazine, Benzoylacetonitrile, p-TSA, and Ethanol in a microwave vial. B Seal the reaction vessel. A->B C Place the vial in the microwave reactor. B->C D Microwave Irradiation: Set temperature, power, and time. C->D E Cool the reaction mixture to room temperature. D->E F Work-up: Pour into ice water, filter the precipitate. E->F G Purification: Recrystallization or column chromatography. F->G H Characterization of the final product. G->H

Sources

Method

Application Note: Formulating 2-Phenyl-1H-Indole-3-Carbonitrile for In Vivo Efficacy Studies

Document Type: Technical Protocol & Application Note Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Subject: Overcoming high lipophilicity in fragment-based DYRK1...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Subject: Overcoming high lipophilicity in fragment-based DYRK1A inhibitors for systemic in vivo administration.

Executive Summary & Rationale

2-phenyl-1H-indole-3-carbonitrile and its halogenated derivatives (e.g., 7-chloro/7-iodo substitutions) have emerged as highly potent, fragment-based inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. Inhibition of the DYRK1A kinase is a validated pharmacological mechanism for restoring pancreatic β-cell mass in diabetes models [2] and mitigating Tau/APP hyperphosphorylation in neurodegenerative diseases like Alzheimer's and Down syndrome [1].

However, the translation of 2-phenyl-1H-indole-3-carbonitrile from in vitro assays to in vivo efficacy models is severely bottlenecked by its physicochemical profile. The large, flat aromatic molecular area results in high lipophilicity and negligible aqueous solubility, leading to rapid precipitation in the bloodstream and poor bioavailability.

As a Senior Application Scientist, I have designed this guide to provide two self-validating formulation strategies: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation and Lipid-Based Nanoemulsions . These protocols are engineered to shield the hydrophobic indole core, prevent in vivo precipitation, and ensure reliable target engagement.

Physicochemical Profiling & Formulation Causality

To design a robust formulation, we must first analyze the physical constraints of the API (Active Pharmaceutical Ingredient). Table 1 outlines the properties driving our formulation choices.

Table 1: Physicochemical Profile of 2-Phenyl-1H-indole-3-carbonitrile

PropertyValue / EstimateFormulation Implication & Causality
Molecular Weight 218.26 g/mol Low MW is favorable for Blood-Brain Barrier (BBB) penetration, provided the delivery vehicle prevents premature plasma protein binding.
LogP 3.8 – 4.2Highly lipophilic. Direct injection via standard co-solvents (e.g., DMSO/Saline) will cause immediate thermodynamic precipitation in the blood.
Aqueous Solubility < 10 µg/mLPractically insoluble. Requires host-guest complexation (cyclodextrins) or dissolution in a lipid matrix (nanoemulsions) to achieve therapeutic dosing.
pKa (Indole NH) ~16Non-ionizable at physiological pH. pH adjustment (salt formation) is not a viable formulation strategy.
The Causality Behind the Formulation Choices

Because pH adjustment is impossible for this non-ionizable scaffold, we must rely on physical encapsulation.

  • HP-β-CD Complexation is selected for Intravenous (IV) and Intraperitoneal (IP) routes because the hydrophobic phenyl-indole moiety fits thermodynamically into the cyclodextrin cavity, creating a water-soluble complex that releases the drug upon dilution in the systemic circulation.

  • Nanoemulsions are selected for Per Os (PO) and sustained IV delivery. By dissolving the compound in a lipid core stabilized by surfactants, we bypass the crystalline lattice energy barrier, enhancing lymphatic absorption and preventing Ostwald ripening.

Table 2: Formulation Matrix Comparison

Formulation StrategyPrimary RouteOnset of ActionPhysical StabilitySelf-Validation Metric
HP-β-CD Complex IV, IPRapidHigh (Lyophilized Powder)Encapsulation Efficiency (HPLC)
Nanoemulsion PO, IVSustainedModerate (Liquid Dispersion)Droplet Size & PDI (DLS)

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

Designed for rapid systemic exposure via IV or IP administration.

Causality Note: We utilize the solvent evaporation method rather than direct aqueous co-mixing. Dissolving the highly crystalline 2-phenyl-1H-indole-3-carbonitrile in an organic solvent first ensures complete disruption of its crystal lattice, allowing it to efficiently enter the hydrophobic cavity of the HP-β-CD before the system is locked into a solid state via lyophilization.

Materials:

  • 2-phenyl-1H-indole-3-carbonitrile (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Methanol (HPLC Grade)

  • Milli-Q Water

Step-by-Step Workflow:

  • Molar Ratio Calculation: Weigh the API and HP-β-CD to achieve a 1:5 molar ratio (API:CD). The excess CD shifts the equilibrium toward complete inclusion.

  • Organic Phase: Dissolve the API completely in a minimum volume of Methanol (e.g., 10 mg API in 2 mL Methanol).

  • Aqueous Phase: Dissolve the HP-β-CD in Milli-Q water (e.g., 320 mg in 8 mL water).

  • Complexation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at 400 RPM.

  • Solvent Removal: Stir the mixture in a fume hood for 4 hours, then transfer to a rotary evaporator (40°C, under vacuum) to remove all methanol. The solution should remain optically clear.

  • Lyophilization: Freeze the clear aqueous solution at -80°C, then lyophilize for 48 hours to obtain a fluffy, white inclusion complex powder.

  • Reconstitution for Dosing: Reconstitute the powder in sterile 0.9% saline immediately prior to injection.

Self-Validation Checkpoint: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV (detecting at ~280 nm). If the Encapsulation Efficiency (EE%) is < 95%, uncomplexed API has precipitated; increase the CD molar ratio to 1:7.

Protocol B: Lipid-Based Nanoemulsion (High-Pressure Homogenization)

Designed for oral bioavailability (PO) and sustained systemic delivery.

Materials:

  • API: 2-phenyl-1H-indole-3-carbonitrile

  • Oil Phase: Miglyol 812 (Medium Chain Triglycerides)

  • Surfactant: Kolliphor EL (Polyoxyl 35 castor oil)

  • Co-Surfactant: PEG 400

Step-by-Step Workflow:

  • Lipidic Solubilization: Accurately weigh 20 mg of the API and add it to 1 mL of Miglyol 812. Heat the mixture gently to 60°C under magnetic stirring until the API is completely dissolved. Do not exceed 60°C to prevent thermal degradation of the carbonitrile group.

  • Smix Addition: Add 1 mL of a pre-mixed surfactant/co-surfactant blend (Kolliphor EL : PEG 400 at a 2:1 w/w ratio) to the oil phase. Vortex for 2 minutes to form a homogenous isotropic pre-concentrate.

  • Aqueous Titration: Dropwise, add 8 mL of Milli-Q water to the lipid phase while subjecting the mixture to high-shear mixing (Ultra-Turrax at 10,000 RPM for 5 minutes) to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5 continuous cycles. The high shear forces will snap the oil droplets down to the nanometer scale, drastically increasing the surface area for in vivo absorption.

Self-Validation Checkpoint: Analyze the formulation using Dynamic Light Scattering (DLS). A successful, physically stable nanoemulsion must exhibit a Z-average droplet size of < 100 nm and a Polydispersity Index (PDI) of < 0.2 . A PDI > 0.3 indicates a high risk of Ostwald ripening and phase separation in vivo.

In Vivo Pharmacological Context (DYRK1A Target Engagement)

Once successfully formulated and administered, the bioavailable 2-phenyl-1H-indole-3-carbonitrile engages its primary target, DYRK1A. The diagram below illustrates the dual therapeutic pathways activated by this precise kinase inhibition.

DYRK1A_Pathway Drug 2-Phenyl-1H-indole-3-carbonitrile (Lipid/CD Formulation) Target DYRK1A Kinase Drug->Target Potent Inhibition Tau Tau / APP Phosphorylation Target->Tau Hyperphosphorylation NFAT NFAT Nuclear Translocation Target->NFAT Inhibits Translocation Neuro Neurodegeneration (Alzheimer's / Down Syndrome) Tau->Neuro Aggregation Beta Pancreatic β-Cell Restoration NFAT->Beta Promotes Survival

Mechanism of action of formulated 2-phenyl-1H-indole-3-carbonitrile inhibiting DYRK1A pathways.

References

  • Meine, R., Becker, W., Falke, H., Preu, L., Loaëc, N., Meijer, L., & Kunick, C. (2018). "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." Molecules, 23(2), 64. Available at:[Link]

  • Pucelik, B., Barzowska, A., Dąbrowski, J. M., & Czarna, A. (2021). "Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration." International Journal of Molecular Sciences, 22(16), 9083. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 2-phenyl-1H-indole-3-carbonitrile crystallization

An advanced guide for researchers, scientists, and drug development professionals on troubleshooting impurities in the crystallization of 2-phenyl-1H-indole-3-carbonitrile. Introduction 2-Phenyl-1H-indole-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide for researchers, scientists, and drug development professionals on troubleshooting impurities in the crystallization of 2-phenyl-1H-indole-3-carbonitrile.

Introduction

2-Phenyl-1H-indole-3-carbonitrile is a significant heterocyclic compound, serving as a key structural motif in medicinal chemistry due to its wide range of biological activities.[1] The purity of this compound is paramount for its efficacy and safety in downstream applications, particularly in drug development.[2] However, achieving high purity can be challenging, with impurities often co-precipitating during crystallization. These impurities can originate from starting materials, side reactions during synthesis (such as the common Fischer indole synthesis), or degradation of the product.[3]

This technical support guide provides a structured, in-depth approach to identifying and resolving common issues encountered during the crystallization of 2-phenyl-1H-indole-3-carbonitrile. It is designed to empower researchers to diagnose problems based on experimental observations and implement effective, scientifically-grounded solutions.

Troubleshooting Crystallization Issues

This section is designed as a practical, question-and-answer guide to address specific problems you may encounter in the lab.

Question 1: My compound fails to crystallize and the solution remains clear, even after cooling. What is happening?

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution is not concentrated enough for crystals to form. Supersaturation is the primary driving force for crystallization.[4]

    • Solution: Continue to slowly evaporate the solvent. If using a cooling crystallization method, try reducing the temperature further. If using an anti-solvent, add a small amount more to decrease the compound's solubility.[4]

  • High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at low temperatures. A suitable solvent should dissolve the compound when hot but have low solubility when cold.[5][6]

    • Solution: Re-evaluate your choice of solvent. Consider a solvent mixture, combining a "good" solvent where the compound is highly soluble with a "poor" solvent where it is less soluble.[5] For 2-phenyl-1H-indole-3-carbonitrile, which is a relatively nonpolar molecule, consider solvent systems like ethanol/water or ethyl acetate/hexane.[7][8]

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered. This is common with highly purified compounds.

    • Solution: Induce nucleation by scratching the inside of the flask at the liquid-air interface with a glass rod. Alternatively, add a "seed crystal" of the pure compound to provide a template for crystal growth.[9]

Question 2: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this "oiling out"?

Possible Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too concentrated or has been cooled too quickly. This causes the compound to come out of solution at a temperature above its melting point, leading to the formation of an oil instead of a solid crystal lattice.[4][9]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask or placing it in a dewar can achieve a slower cooling rate.[9]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, promoting oiling out.[10]

    • Solution: Before attempting crystallization, consider purifying the crude product further using column chromatography to remove impurities that may be interfering with the process.[11]

Question 3: My final crystals are off-white, yellow, or brown, but the literature states the pure compound is a pale solid. How can I remove these colored impurities?

Possible Causes & Solutions:

  • Polymeric Byproducts: The Fischer indole synthesis, a common route to 2-phenylindoles, is often conducted in strong acid at high temperatures, which can lead to the formation of colored, tarry, or polymeric byproducts.[3]

    • Solution: Perform a hot filtration with activated charcoal. Dissolve the impure crystals in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[4]

Question 4: The crystallization yield is very low, even though I started with a significant amount of crude material. What can I do to improve it?

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.[9]

    • Solution: After filtering the crystals, try to recover a second crop. Concentrate the mother liquor by boiling off some of the solvent and then re-cool it to obtain more crystals. Be aware that this second crop may be less pure than the first.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove charcoal or other solid impurities), the product can crystallize in the filter paper.

    • Solution: Use a pre-heated filter funnel and flask for the hot filtration. Keep the solution at or near its boiling point during the filtration process to ensure the compound remains dissolved.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crystallization Attempt problem Problem Observed? start->problem no_xtal No Crystals Form problem->no_xtal Yes oiling_out Compound 'Oils Out' problem->oiling_out Yes colored_xtal Colored Crystals problem->colored_xtal Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals Obtained problem->success No cause1 Cause: Insufficient Supersaturation or High Solubility no_xtal->cause1 cause2 Cause: Nucleation Inhibited no_xtal->cause2 cause3 Cause: - Rapid Cooling - High Concentration - Impurities Present oiling_out->cause3 cause4 Cause: Polymeric/Colored Impurities colored_xtal->cause4 cause5 Cause: - Too Much Solvent - Premature Crystallization low_yield->cause5 sol1 Solution: - Concentrate Solution - Add Anti-Solvent - Change Solvent cause1->sol1 sol1->start Retry sol2 Solution: - Scratch Flask - Add Seed Crystal cause2->sol2 sol2->start Retry sol3 Solution: - Re-heat & Add Solvent - Cool Slowly - Pre-purify via Chromatography cause3->sol3 sol3->start Retry sol4 Solution: Recrystallize with Activated Charcoal cause4->sol4 sol4->start Retry sol5 Solution: - Concentrate Mother Liquor - Use Pre-heated Funnel cause5->sol5 sol5->success Improve

Caption: A decision-tree diagram for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 2-phenyl-1H-indole-3-carbonitrile sample?

A: The impurities largely depend on the synthetic route. If using the Fischer indole synthesis, which involves reacting phenylhydrazine with a derivative of acetophenone, common impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and the acetophenone derivative.[3]

  • Aniline: Formed from the acid-catalyzed cleavage of the N-N bond in the phenylhydrazone intermediate.[3]

  • Polymeric Materials and Tars: These are often formed under harsh acidic conditions and high temperatures.[3]

Q2: How do I choose the best solvent for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] The impurities present should either be insoluble in the hot solvent or highly soluble in the cold solvent. A good starting point for 2-phenyl-1H-indole-3-carbonitrile is ethanol, as its melting point is reported from an ethanol recrystallization.[12] You can also test solubility in small amounts of other solvents like ethyl acetate, acetonitrile, or toluene to find the optimal system.[13]

Q3: Can I use a solvent mixture for crystallization?

A: Yes, a two-solvent system is a powerful technique. You dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[5] For this compound, an ethyl acetate/petroleum ether mixture has been used for similar indole derivatives.[7]

Q4: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis. Reverse-phase HPLC (RP-HPLC) is highly effective for separating indole derivatives.[2][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of your compound and reveal the presence of impurities if they are in sufficient concentration.

  • Melting Point: A sharp melting point close to the literature value (243 °C with decomposition) is a good indicator of high purity.[12]

Data Summary & Key Parameters

Table 1: Potential Impurities and Their Origin

Impurity TypeLikely SourceRecommended Removal Method
Unreacted PhenylhydrazineFischer Indole SynthesisWash crude product with dilute acid (e.g., 1M HCl).[3]
AnilineSide reaction in Fischer Indole SynthesisColumn Chromatography or Recrystallization.
Polymeric TarsHigh temperature/strong acid in synthesisRecrystallization with activated charcoal.[3]
Other Indole IsomersNon-specific cyclizationColumn Chromatography or careful Recrystallization.

Table 2: Solvent Selection Guide for Crystallization

SolventRationaleNotes
EthanolLiterature reported solvent for crystallization.[12]Good general-purpose polar protic solvent.
Ethyl Acetate / HexaneCommon mixed-solvent system for medium-polarity compounds.Provides a wide polarity range for optimization.
AcetonitrileAprotic polar solvent, may offer different selectivity.Good solubility for many indole derivatives.[13]
TolueneNonpolar solvent, useful if impurities are highly polar.May require a larger volume due to lower solubility.[13]

Experimental Protocols

Protocol 1: Standard Recrystallization of 2-phenyl-1H-indole-3-carbonitrile
  • Dissolution: Place the crude 2-phenyl-1H-indole-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purity Assessment by Analytical HPLC

This protocol provides a starting point for method development.

  • Sample Preparation: Prepare a stock solution of your crystallized product at approximately 1 mg/mL in methanol or acetonitrile.[14]

  • HPLC System & Column:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Detector: UV detector at 254 nm.

  • Analysis: Inject 10 µL of the sample solution. Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the area percentage of any impurity peaks.

Impurity Source Diagram

This diagram illustrates how the common Fischer Indole Synthesis can lead to specific impurities that must be removed during crystallization.

G sub1 Phenylhydrazine reaction Fischer Indole Synthesis (Acid, Heat) sub1->reaction sub2 Acetophenone Derivative sub2->reaction product Crude 2-phenyl-1H-indole- 3-carbonitrile reaction->product imp1 Unreacted Starting Materials reaction->imp1 Incomplete Reaction imp2 Aniline (from N-N cleavage) reaction->imp2 Side Reaction imp3 Polymeric Tars (side reactions) reaction->imp3 Degradation

Caption: Origin of impurities from the Fischer Indole Synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Crystallization Guide. (n.d.). Guide for crystallization.
  • Du, et al. (2007). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. PMC.
  • PMC. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
  • Salunke, V. R., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • BenchChem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • BenchChem. (n.d.). Identifying and minimizing impurities in 2-phenylindole synthesis.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Chemicalland21. (n.d.). 51072-85-6 | 2-Phenyl-1H-indole-3-carbonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Sanap, S. S., Londhe, S., & Deokate, R. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.
  • Request PDF. (2026, January 18). Comments on “Solubility measurement and correlation of 2-phenyl-1H-indole in fourteen mono organic solvents from 289.05 K to 338.55 K”.
  • Journal of Molecular Pharmaceutics & Organic Process Research. (n.d.). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-Phenyl-1H-indole-3-carbonitrile

Welcome to the Application Science Support Center. 2-Phenyl-1H-indole-3-carbonitrile is a privileged scaffold in medicinal chemistry, frequently utilized as a fragment template for the development of DYRK1A inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 2-Phenyl-1H-indole-3-carbonitrile is a privileged scaffold in medicinal chemistry, frequently utilized as a fragment template for the development of DYRK1A inhibitors[1]. Because the C3 position of the indole ring is highly nucleophilic, direct C-H cyanation is the preferred synthetic strategy.

This guide provides validated protocols, quantitative optimization data, and mechanistic troubleshooting to help you achieve high-yielding, reproducible syntheses.

Process Overview & Decision Matrix

Selecting the correct cyanation methodology depends on your laboratory's constraints regarding transition metals, anhydrous handling capabilities, and tolerance for long reaction times.

G SM 2-Phenyl-1H-indole (Starting Material) CSI Method A: CSI Chlorosulfonyl Isocyanate 0 °C to RT SM->CSI Electrophilic Addition GaCl3 Method B: GaCl3 N-Cyanosuccinimide 120 °C SM->GaCl3 Lewis Acid Activation Cu Method C: Cu/TEMPO Acetonitrile 150 °C SM->Cu Radical Pathway Product 2-Phenyl-1H-indole- 3-carbonitrile CSI->Product DMF/Et3N Elimination GaCl3->Product Direct C-H Cyanation Cu->Product Tandem C-H Cyanation

Mechanistic pathways for C-H cyanation of 2-phenyl-1H-indole to the 3-carbonitrile.

Quantitative Optimization Data

Use the following table to benchmark your expected yields and reaction parameters based on authoritative literature.

Synthetic RouteReagents & CatalystCyano SourceTemp (°C)Time (h)Yield (%)Mechanistic Feature
Electrophilic CSI, DMF, Et₃NChlorosulfonyl Isocyanate0 to 252 - 454Fast, transition-metal free[1]
Lewis Acid GaCl₃ (15 mol%)N-Cyanosuccinimide120490High regioselectivity, N-CN activation[2]
Radical / Cu Cu(OAc)₂, TEMPOAcetonitrile15012078Solvent acts as the CN source[3]

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Visual cues and in-process checks are embedded to ensure you can verify the reaction's progress before proceeding to the next step.

Protocol A: Electrophilic Cyanation via Chlorosulfonyl Isocyanate (CSI)

Best for: Rapid synthesis without transition metals[1].

  • Initiation: Dissolve 2-phenyl-1H-indole (1.0 eq) in strictly anhydrous acetonitrile. Cool the flask to 0 °C under an argon atmosphere.

    • Causality: The indole C3 position is highly reactive. Low temperatures prevent uncontrolled polymerization and multi-substitution.

  • Reagent Addition: Add chlorosulfonyl isocyanate (1.1 eq) dropwise over 10 minutes.

    • Self-Validation Check: The solution will rapidly transition to a deep yellow/orange color. A TLC check (Hexane/EtOAc 2:1) should show complete consumption of the starting material (Rf ~0.6) and the formation of a baseline-stuck intermediate.

  • Elimination: Add anhydrous N,N-dimethylformamide (DMF) followed by triethylamine (2.0 eq). Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: DMF attacks the sulfonyl group of the intermediate, forming a Vilsmeier-type complex that collapses to release SO₃, HCl, and the desired nitrile.

  • Isolation: Quench with ice water. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether-ethyl acetate 2:1) to yield yellow crystals.

Protocol B: Lewis Acid-Catalyzed Cyanation via GaCl₃

Best for: Maximizing yield and regioselectivity[2].

  • Preparation: Inside a nitrogen-filled glovebox, charge a pressure tube with 2-phenyl-1H-indole (1.0 eq, 0.25 mmol), N-cyanosuccinimide (1.2 eq, 0.30 mmol), and GaCl₃ (15 mol%, 0.0375 mmol).

    • Causality: GaCl₃ is intensely hygroscopic. Glovebox preparation ensures the Lewis acid remains active to coordinate with the cyano group of N-cyanosuccinimide, polarizing the N-CN bond.

  • Reaction: Add 0.50 mL of anhydrous acetonitrile, seal the tube, remove from the glovebox, and heat to 120 °C for 4 hours.

    • Self-Validation Check: The mixture should remain a homogeneous light-yellow to brown solution. If a heavy white precipitate forms early in the reaction, it indicates GaCl₃ hydrolysis (catalyst death).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify directly via flash column chromatography (5:1 petroleum ether/ethyl acetate).

Troubleshooting & FAQs

Q1: During the CSI method (Protocol A), my yield is low, and NMR shows a primary amide (-CONH₂) instead of the desired nitrile (-CN). What happened? A: This is a classic quenching error. CSI reacts with the indole to form an N-chlorosulfonyl amide intermediate at the C3 position. If the subsequent elimination step (using DMF/Et₃N) is incomplete, or if ambient moisture/water is introduced too early during workup, the intermediate hydrolyzes directly to a primary carboxamide. Fix: Ensure strictly anhydrous conditions during the CSI addition. Do not introduce water until the DMF/Et₃N elimination step has stirred for at least 2 hours.

Q2: When using the GaCl₃ / N-cyanosuccinimide method, I see unreacted 2-phenyl-1H-indole even after 4 hours at 120 °C. Why did the reaction stall? A: Gallium(III) chloride is highly sensitive to moisture. If the GaCl₃ absorbs ambient water during weighing, it hydrolyzes to inactive gallium hydroxides/oxides. These inactive species cannot act as the hard Lewis acid required to activate the N-CN bond of N-cyanosuccinimide. Fix: Always handle GaCl₃ in a glovebox or use a freshly opened ampoule.

Q3: I attempted the Copper-catalyzed cyanation using acetonitrile as the cyano source[3]. Why does it take 5 days for 2-phenyl-1H-indole, whereas unsubstituted indoles finish in hours? A: The Cu/TEMPO/(Me₃Si)₂ system relies on a radical mechanism where acetonitrile must undergo C-C bond cleavage. The 2-phenyl group creates significant steric hindrance, impeding the approach of the bulky Cu-TEMPO-acetonitrile radical complex to the C3 position. Fix: Do not stop the reaction early. Maintain the pressure tube seal at 150 °C for the full 120 hours. Ensure TEMPO (2.0 eq) is present, as it acts as a crucial oxidant to manage radical intermediates and drive the sequential iodination/cyanation cycle.

Q4: Why does electrophilic cyanation exclusively target the C3 position rather than the N1 or C2 positions? A: The indole ring is inherently electron-rich, with the highest HOMO coefficient located at the C3 position due to enamine-like resonance originating from the N1 lone pair. Furthermore, in 2-phenyl-1H-indole, the C2 position is sterically blocked by the phenyl ring. Under acidic or Lewis-acidic conditions, C-cyanation at C3 is thermodynamically heavily favored over N-cyanation.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: National Institutes of Health (PMC) URL:[Link]

  • GaCl₃-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide Source: ACS Publications URL:[Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-phenyl-1H-indole-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated with 2-phenyl-1H-indole-3-carbonitrile .

This portal synthesizes chemical causality with field-validated protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Diagnostic Overview: The Causality of Precipitation

2-phenyl-1H-indole-3-carbonitrile is a rigid, planar, and highly hydrophobic molecule frequently utilized as a fragment scaffold in the development of DYRK1A kinase inhibitors[1]. While its structure is optimized for target binding, it presents significant formulation challenges:

  • High Lattice Energy: The planar indole core and the adjacent phenyl ring promote strong intermolecular π−π stacking in the solid state, making it thermodynamically resistant to dissolution in water.

  • Solvent Shock: The compound dissolves readily in polar aprotic solvents like DMSO. However, when this concentrated stock is introduced into an aqueous buffer, the sudden shift in polarity strips the compound of its DMSO solvation shell[2].

  • Nucleation: Because the surrounding water molecules cannot overcome the compound's high lattice energy, the localized supersaturation leads to rapid nucleation. The compound "crashes out" of solution, often forming nano-particulates that can interfere with optical readouts and cause false positives in biological assays[3].

Troubleshooting FAQs

Q1: Why does my 10 mM DMSO stock of 2-phenyl-1H-indole-3-carbonitrile instantly turn cloudy when added to PBS? A1: This is a classic manifestation of "solvent shock." Rapidly pipetting an aqueous buffer directly into your DMSO stock (or dumping the stock into the buffer all at once) creates localized zones of extreme supersaturation[2]. Because the compound is highly lipophilic, it precipitates before it has the chance to disperse. To prevent this, you must invert your workflow and use the Reverse Addition method (detailed in the protocols below).

Q2: Can I just heat the aqueous buffer to 37°C to force the compound into solution? A2: While gentle heating combined with sonication can thermodynamically increase solubility temporarily[4], it is a dangerous "false fix" for highly planar indoles. Once your assay plate returns to room temperature (or is placed on ice), the compound will undergo microscopic precipitation[3]. This invisible nano-suspension drastically reduces the effective concentration of your drug and scatters light in fluorescence/absorbance assays.

Q3: If reverse addition fails, what is the most scientifically sound formulation strategy? A3: For planar, hydrophobic molecules lacking ionizable groups at physiological pH, complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides that provide a lipophilic inner cavity perfectly sized to encapsulate the hydrophobic phenyl-indole moiety[]. Meanwhile, their hydrophilic outer surface maintains the complex's solubility in the bulk aqueous phase[6]. This forms a reversible 1:1 inclusion complex that acts as a molecular "stealth" cloak, bypassing the need for toxic co-solvents.

Validated Experimental Protocols

The following self-validating methodologies are designed to prevent nucleation and ensure a molecularly dispersed state.

Protocol A: Reverse-Addition Dilution for In Vitro Assays

Use this protocol when the final required concentration is below the compound's kinetic solubility limit (typically < 5 µM).

  • Stock Preparation: Dissolve 2-phenyl-1H-indole-3-carbonitrile in 100% anhydrous DMSO to yield a concentrated stock (e.g., 10 mM). Verify complete dissolution visually; the solution must be completely transparent[2].

  • Buffer Preparation: Dispense the full required volume of your target aqueous buffer (e.g., cell culture media or PBS) into a sterile conical tube.

  • Vortex Dispersion: Set a vortex mixer to medium-high speed. Hold the tube containing the aqueous buffer on the vortex mixer to create a continuous, deep vortex.

  • Dropwise Addition (Critical Step): Using a micropipette, add the calculated volume of the DMSO stock dropwise directly into the center of the vortexing buffer. Do not allow the DMSO to run down the side of the tube.

  • Validation Check: Inspect the final solution against a harsh light source. A clear solution indicates success. If a faint opalescence (Tyndall effect) is observed, the kinetic solubility limit has been exceeded, and you must proceed to Protocol B[3].

Protocol B: HP- β -CD Inclusion Complexation

Use this protocol for higher concentration requirements or in vivo dosing.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your target aqueous buffer.

  • Co-solubilization: Add the 2-phenyl-1H-indole-3-carbonitrile DMSO stock to the HP- β -CD buffer utilizing the Reverse Addition technique described in Protocol A.

  • Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at room temperature for 2 hours. This time is required for the host-guest thermodynamic equilibrium to fully establish and for the compound to enter the cyclodextrin cavity[].

  • Validation Check: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully decant the supernatant. The absence of a visible pellet at the bottom of the tube confirms complete inclusion and solubilization.

Quantitative Formulation Parameters

The following table summarizes the expected solubility enhancements when applying different formulation strategies to 2-phenyl-1H-indole-3-carbonitrile.

Formulation MethodFinal DMSO (%)Additive / ExcipientApparent Solubility LimitAssay Suitability
Direct Dilution 1.0%None< 1 µMPoor (Rapid Precipitation)
Reverse Addition 1.0%None~ 5 µMModerate (Requires immediate use)
Co-solvent System 1.0%5% PEG400~ 20 µMGood (May affect sensitive cells)
CD Complexation < 0.5%10% HP- β -CD> 100 µMExcellent (Highly stable)

Visualizations & Workflows

Troubleshooting Workflow

Follow this logical decision tree if you encounter precipitation during your assay preparation.

Troubleshooting A Observe Precipitation in Aqueous Buffer B Is final DMSO > 1%? A->B C Reduce Stock Conc. or Increase Buffer Vol. B->C Yes D Check Addition Method B->D No E Direct Addition (Buffer into DMSO) D->E Direct F Reverse Addition (DMSO dropwise into Buffer) D->F Reverse E->F Correct Method G Implement HP-β-CD Complexation F->G Still Precipitates H Clear, Stable Solution F->H Success G->H Success

Workflow for resolving DMSO stock precipitation in aqueous buffers.

Mechanistic Context: DYRK1A Inhibition

2-phenyl-1H-indole-3-carbonitrile is a highly relevant scaffold in neurodegenerative research. Below is the signaling pathway contextualizing its mechanism of action once successfully solubilized and delivered to the target cells.

Pathway Inhibitor 2-phenyl-1H-indole-3-carbonitrile (Fragment Analog) Kinase DYRK1A Kinase Inhibitor->Kinase Competitive Inhibition Substrate1 NFAT Proteins Kinase->Substrate1 Phosphorylates Substrate2 Tau Protein Kinase->Substrate2 Phosphorylates Outcome1 Immunomodulation Substrate1->Outcome1 Regulates Outcome2 Pathological Aggregation (Alzheimer's Model) Substrate2->Outcome2 Promotes

Mechanistic pathway of DYRK1A inhibition by indole-3-carbonitrile derivatives.

References

  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers Source: Benchchem URL
  • Preventing IC-87114 precipitation in aqueous solutions Source: Benchchem URL
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Source: NIH (PMC)
  • Frequently Asked Questions | Selleckchem.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde URL

Sources

Optimization

Technical Support Center: Synthesis of 2-Phenyl-1H-indole-3-carbonitrile

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of 2-phenyl-1H-indole-3-carbonitrile synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of 2-phenyl-1H-indole-3-carbonitrile synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize byproduct formation and achieve high purity of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured to anticipate and solve the common issues encountered during the synthesis of 2-phenyl-1H-indole-3-carbonitrile.

Synthesis Route: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing 2-phenyl-1H-indole-3-carbonitrile, typically from phenylhydrazine and benzoylacetonitrile.[1][2]

Q1: My Fischer indole synthesis of 2-phenyl-1H-indole-3-carbonitrile is giving a low yield. What are the likely causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and benzoylacetonitrile to form the phenylhydrazone intermediate is crucial. Ensure this step goes to completion before initiating the cyclization.[3]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2] An inappropriate acid or concentration can lead to side reactions or incomplete cyclization.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A2: The nitrile group in benzoylacetonitrile is susceptible to hydrolysis under the strong acidic conditions of the Fischer indole synthesis, leading to the formation of 2-phenyl-1H-indole-3-carboxamide or even the corresponding carboxylic acid.[4] To mitigate this:

  • Milder Acid Catalysts: Consider using a milder Lewis acid catalyst, such as zinc chloride, in place of strong Brønsted acids like sulfuric acid.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to minimize the presence of water, which is required for hydrolysis.

  • Control of Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

Q3: My TLC plate shows multiple spots, and the crude product is a dark, tarry substance. What are these impurities, and how can I minimize them?

A3: The formation of a complex mixture and tar-like substances is a common issue in the Fischer indole synthesis and can be caused by:

  • Side Reactions of Benzoylacetonitrile: Under strongly acidic conditions, benzoylacetonitrile can undergo self-condensation or other side reactions.

  • Decomposition: Starting materials, intermediates, or the final product can decompose at high temperatures.

  • Oxidation: Indoles are susceptible to oxidation, which can lead to colored impurities.

To address these issues:

  • Optimize Reaction Temperature: Carefully control the reaction temperature to find the optimal balance between efficient cyclization and minimal decomposition.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Purification Strategy: A robust purification strategy involving column chromatography is often necessary to separate the desired product from the complex mixture of byproducts.

Alternative Synthesis Route: Dehydration of 2-Phenyl-1H-indole-3-carboxaldehyde Oxime

An alternative route to 2-phenyl-1H-indole-3-carbonitrile involves the dehydration of 2-phenyl-1H-indole-3-carboxaldehyde oxime.

Q4: I am having trouble with the dehydration of the oxime to the nitrile. What are some effective dehydrating agents and potential byproducts?

A4: The dehydration of aldoximes to nitriles is a common transformation with several effective reagents.[5][6][7]

  • Effective Dehydrating Agents:

    • Thionyl chloride (SOCl₂): A common and effective reagent.

    • Trifluoroacetic anhydride (TFAA): Another powerful dehydrating agent.

    • Phosphorus oxychloride (POCl₃): Can also be used for this transformation.

  • Potential Byproducts:

    • Unreacted Oxime: Incomplete reaction will leave the starting oxime in the product mixture.

    • Beckmann Rearrangement Products: Under certain acidic conditions, the oxime can undergo a Beckmann rearrangement to form an amide.

    • Products from Reagent Side Reactions: The dehydrating agents can sometimes react with other functional groups in the molecule if not used under controlled conditions.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole-3-carbonitrile

This protocol outlines the synthesis of 2-phenyl-1H-indole-3-carbonitrile from phenylhydrazine and benzoylacetonitrile.[8]

Materials:

  • Phenylhydrazine

  • Benzoylacetonitrile

  • Ethanol

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve benzoylacetonitrile (1 mmol) and phenylhydrazine (1 mmol) in ethanol.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cyclization:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing concentrated sulfuric acid, while stirring.

    • Heat the mixture with stirring for an additional 25-30 minutes.

  • Workup:

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Dehydration of 2-Phenyl-1H-indole-3-carboxaldehyde Oxime

This protocol describes the conversion of the oxime to the nitrile.[5]

Materials:

  • 2-Phenyl-1H-indole-3-carboxaldehyde oxime

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • Dissolve 2-phenyl-1H-indole-3-carboxaldehyde oxime in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

  • Reagent Addition:

    • Slowly add thionyl chloride dropwise to the stirred solution.

  • Reaction and Workup:

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Purification Strategies

Effective purification is critical to obtaining high-purity 2-phenyl-1H-indole-3-carbonitrile.

Flash Column Chromatography

Flash chromatography is a highly effective method for purifying the crude product from both synthesis routes.[9][10]

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient will depend on the impurity profile of the crude product.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is an excellent option.[11][12][13]

Typical Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the product and impurities absorb (e.g., 254 nm or 280 nm).

Recrystallization

Recrystallization can be an effective final purification step to obtain a crystalline product.[14][15][16]

Suitable Solvents:

  • Ethanol or Ethanol/Water: A common choice for recrystallizing indole derivatives.

  • Ethyl Acetate/Hexanes: Another effective solvent system.

  • Toluene: Can also be used for recrystallization.[17]

Data and Visualizations

Table 1: Troubleshooting Guide for Fischer Indole Synthesis
Problem Potential Cause Recommended Solution
Low YieldIncomplete hydrazone formationEnsure complete reaction of starting materials before adding acid catalyst.
Suboptimal acid catalyst/concentrationScreen different Brønsted and Lewis acids and optimize the concentration.
Incorrect reaction temperature/timeOptimize temperature and monitor reaction progress by TLC to avoid decomposition.
Nitrile HydrolysisStrong acidic conditionsUse a milder Lewis acid catalyst and anhydrous conditions.
Tar FormationSide reactions and decompositionOptimize reaction temperature, consider an inert atmosphere, and employ a robust purification method.
Diagrams

Fischer_Indole_Synthesis_Workflow Start Phenylhydrazine + Benzoylacetonitrile Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Crude_Product Crude 2-Phenyl-1H-indole-3-carbonitrile Cyclization->Crude_Product Purification Purification Crude_Product->Purification Chromatography/Recrystallization Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis of 2-Phenyl-1H-indole-3-carbonitrile.

Byproduct_Formation_Fischer_Indole cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Reactions A Phenylhydrazone B Ene-hydrazine A->B X Hydrolysis of Nitrile A->X H₃O⁺ C [3,3]-Sigmatropic Rearrangement B->C D Indole Product C->D Y Decomposition/Tar Formation C->Y High Temp.

Caption: Potential Byproduct Formation Pathways in the Fischer Indole Synthesis.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Baseer, M. A., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588.
  • Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2434-2443.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Massachusetts Institute of Technology. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]

  • ARKIVOC. (2006). Synthesis of 2-phenylindoxyls.
  • Lee, J., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 19(11), 17746-17765.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54090.
  • PubMed. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal, 11(9), 1348-1352.
  • Synlett. (2019). SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett, 30(12), 1484-1488.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Shimadzu. (2020).
  • Royal Society of Chemistry. (2010).
  • Organic Syntheses. (2025).
  • ResearchGate. (2019).
  • Green Chemistry. (2007). Efficient formation of nitriles in the vapor-phase catalytic dehydration of aldoximes. Green Chemistry, 9(1), 57-61.
  • Acta Crystallographica Section E. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2902.
  • Biorig. (n.d.). Flash Purification Methodology for Synthetic Peptides.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 646-653.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • YouTube. (2020). Hydrolysis of Nitriles to Form Carboxylic Acids.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 646-653.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649.
  • International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE.
  • Royal Society of Chemistry. (2012).
  • N/A. (n.d.).
  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile | Request PDF.
  • Google Patents. (n.d.). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (2024).
  • BenchChem. (n.d.). Common side products in reactions with (Dibutylamino)acetonitrile.

Sources

Troubleshooting

Technical Support Center: Photostability of 2-Phenyl-1H-indole-3-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-phenyl-1H-indole-3-carbonitrile under exposure to UV light. It addresses com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-phenyl-1H-indole-3-carbonitrile under exposure to UV light. It addresses common questions, offers troubleshooting advice for experimental challenges, and provides standardized protocols for assessing photostability, grounded in established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of 2-phenyl-1H-indole-3-carbonitrile?

A1: The indole scaffold, a core component of 2-phenyl-1H-indole-3-carbonitrile, is known to be photoreactive. Molecules that can absorb light at wavelengths of 320 nm or higher are considered a photostability risk[1]. The extended conjugation provided by the phenyl and carbonitrile groups in your compound likely shifts its absorption spectrum into the near-UV range, making it susceptible to degradation upon UV exposure.

The primary mechanism of degradation for many indole derivatives involves photo-oxidation[2][3]. This can proceed through the formation of a radical cation intermediate following the ejection of an electron from the excited state of the molecule[4]. The presence of oxygen can then lead to the formation of various degradation products. Therefore, it is crucial to assume that 2-phenyl-1H-indole-3-carbonitrile may exhibit photolability and to design experiments to quantify this.

Q2: What are the primary factors that can influence the photodegradation of my compound?

A2: Several factors can significantly impact the rate and pathway of photodegradation for 2-phenyl-1H-indole-3-carbonitrile:

  • Solvent System: The choice of solvent is critical. Protic solvents, such as alcohols, may stabilize the excited state of indole derivatives differently than aprotic solvents, potentially leading to different degradation rates and products[5]. It is advisable to test photostability in solvents relevant to your final application.

  • Presence of Oxygen: As photo-oxidation is a likely degradation pathway, the concentration of dissolved oxygen in your sample solution can directly affect the rate of degradation[6]. For mechanistic studies, you may consider de-gassing your solutions with an inert gas like nitrogen or argon.

  • Light Source and Intensity: The spectral output and intensity of the light source are paramount. Standardized guidelines, such as those from the International Council for Harmonisation (ICH), specify light sources to ensure reproducible and comparable results[7][8]. High-intensity light sources can accelerate degradation but may also induce degradation pathways not observed under normal conditions[9].

  • pH of the Medium: The pH of your solution can influence the electronic state of the molecule and the stability of intermediates, thereby affecting the degradation pathway[2].

  • Presence of Photosensitizers: Impurities or other components in your formulation could act as photosensitizers, absorbing light and transferring energy to your compound, leading to its degradation[10].

Q3: What are the regulatory standards for photostability testing?

A3: The most widely accepted guidelines for photostability testing of new drug substances and products are provided by the ICH, specifically the Q1B guideline[7][11][12]. These guidelines recommend a systematic approach to testing, starting with the drug substance and progressing to the final formulated product[11].

The ICH Q1B guideline specifies the minimum exposure levels for confirmatory studies: not less than 1.2 million lux hours for visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter[7][8][13]. The guideline also outlines the types of light sources that can be used, such as an artificial daylight fluorescent lamp combined with a near-UV lamp or a xenon arc lamp[7][8].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in degradation rates between replicate experiments. Inconsistent light exposure, temperature fluctuations, or variations in sample preparation.Ensure consistent sample positioning within the photostability chamber. Use a calibrated radiometer/lux meter to monitor light exposure. Employ a dark control to assess thermal degradation[1].
Appearance of unexpected peaks in the chromatogram of the dark control sample. Thermal degradation, reaction with the container, or contamination.Investigate the thermal stability of your compound at the temperature of the photostability chamber. Ensure the use of chemically inert and transparent containers[7]. Analyze a sample at the initial time point to check for impurities.
Rapid and complete degradation of the compound early in the exposure period. The compound is highly photolabile under the chosen conditions.This is a valid result for a forced degradation study. The purpose is to generate degradation products for analytical method development[7][13]. For confirmatory studies, if this occurs, the compound is classified as photolabile, and protective packaging would be required.
No observable degradation even after prolonged exposure. The compound is photostable under the test conditions, or the analytical method is not stability-indicating.Ensure the light exposure meets the ICH Q1B requirements[7][8]. To validate your analytical method, you must demonstrate that it can separate the parent compound from its degradation products. This is typically achieved through forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Experimental Protocols

Protocol 1: Forced Degradation Study

This study aims to intentionally degrade the sample to produce the likely degradation products for the development and validation of a stability-indicating analytical method[7][13].

Objective: To evaluate the overall photosensitivity of 2-phenyl-1H-indole-3-carbonitrile and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a solution of 2-phenyl-1H-indole-3-carbonitrile in a suitable, transparent, and inert solvent (e.g., acetonitrile, methanol, or a mixture relevant to the drug product formulation). A typical concentration is 1 mg/mL.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light[1].

  • Exposure Conditions:

    • Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (e.g., Xenon arc lamp) or Option 2 (e.g., cool white fluorescent and near-UV lamps)[7][8].

    • Expose the samples to a higher intensity or longer duration of light than specified for confirmatory studies to force degradation[13]. The extent of exposure can be adjusted based on the observed degradation.

  • Sample Analysis:

    • At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for changes in the peak purity and the appearance of new peaks.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any degradation products to aid in their identification.

  • Data Evaluation:

    • Calculate the percentage degradation of 2-phenyl-1H-indole-3-carbonitrile.

    • Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Confirmatory Photostability Study

This study is performed according to ICH Q1B guidelines to determine the photostability of the drug substance under standardized conditions[7][11].

Objective: To assess the photostability of 2-phenyl-1H-indole-3-carbonitrile under standardized light exposure.

Methodology:

  • Sample Preparation:

    • Prepare samples of solid 2-phenyl-1H-indole-3-carbonitrile in a thin layer (not more than 3 mm) in a chemically inert and transparent container.

    • If the drug substance is a liquid, expose it in a chemically inert and transparent container[7].

    • Prepare a dark control sample by wrapping an identical sample in aluminum foil[12].

  • Exposure Conditions:

    • Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter[7][8][13].

    • Monitor the light exposure using calibrated radiometers/lux meters or a validated chemical actinometric system[7].

  • Sample Analysis:

    • After the exposure period, examine the samples for any changes in physical properties such as appearance and color[7].

    • Perform a quantitative analysis of the parent compound and any degradation products using a validated stability-indicating analytical method.

  • Data Evaluation:

    • Compare the results of the exposed sample with those of the dark control to determine the extent of photodegradation.

    • Evaluate if the observed changes are within acceptable limits.

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Solution/Solid Sample Chamber Photostability Chamber Prep->Chamber Control Prepare Dark Control (Foil-Wrapped) Control->Chamber HPLC HPLC-PDA Analysis Chamber->HPLC Time Points LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Compare Compare Exposed vs. Control HPLC->Compare LCMS->Compare Report Report Findings Compare->Report Degradation_Pathway Compound 2-Phenyl-1H-indole-3-carbonitrile ExcitedState Excited State* Compound->ExcitedState UV Light (hν) RadicalCation Radical Cation+ ExcitedState->RadicalCation - e- (Photoionization) DegradationProducts Degradation Products (e.g., oxidized species) RadicalCation->DegradationProducts + O2, H2O

Caption: A plausible photodegradation pathway for an indole derivative.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Jordi Labs. (2019). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Herbich, J., Kijak, M., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A, 119(4), 679-688. [Link]

  • Sampled. (2025). Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]

  • Wang, Y., et al. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 13(17), 2383. [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • Begum, S., & Siddiqui, B. S. (1989). Photometric determination of indole compounds in the form of charge transfer complex. Pakistan Journal of Scientific and Industrial Research, 32(5), 307-309. [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. [Link]

  • L.R. M., et al. (1995). Photodegradation of indo-l and its effect on apparent Ca*+ concentrations. Biophysical Journal, 68(4), 1537-1551. [Link]

  • ResearchGate. (2025). Determination of photostability and photodegradation products of indomethacin in aqueous media. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-6. [Link]

  • Wageningen University & Research. (2020). Photodegradation Products And Their Analysis In Food. [Link]

  • ResearchGate. (n.d.). UV spectra of treated indole. [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link]

  • van Bommel, M. (2023). Photodegradation Illuminated: New analytical tools for studying photochemical processes. [Link]

  • Greetham, G. M., et al. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 2039. [Link]

  • Tønnesen, H. H. (2004). Photostability and Photostabilization of Drugs and Drug Products. In Encyclopedia of Pharmaceutical Technology (3rd ed.). [Link]

  • Minta, A., & Tsien, R. Y. (1995). Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. Biophysical Journal, 68(4), 1537-1551. [Link]

  • Mendis, W. D., et al. (2025). Photoreactivity of 1-azidostyrene and 3-phenyl-2H-azirine in acetonitrile and cryogenic matrices. Journal of Photochemistry and Photobiology A: Chemistry, 467, 116427. [Link]

  • Li, Y.-T., et al. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2902. [Link]

  • McNeill, K., & Latch, D. E. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11210-11218. [Link]

  • de Kock, L. (2020). Photodegradation Products and their Analysis in Food. [Link]

  • Li, Y.-T., et al. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbo-nitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2902. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl-1H-indole-3-carbonitrile Derivatives

Welcome to the Diagnostic & Resolution Hub. As a Senior Application Scientist, I have engineered this guide for researchers, synthetic chemists, and drug development professionals facing bottlenecks with 2-phenyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic & Resolution Hub. As a Senior Application Scientist, I have engineered this guide for researchers, synthetic chemists, and drug development professionals facing bottlenecks with 2-phenyl-1H-indole-3-carbonitrile derivatives. The adjacent C2-phenyl and C3-carbonitrile (cyano) groups create a significant steric clash, which frequently derails both synthetic yields and biological target binding. This center provides field-proven, self-validating protocols to troubleshoot these exact challenges.

Section 1: Synthesis & Catalysis Troubleshooting (FAQs)

Q1: Why am I getting low yields (<30%) during the direct C3-cyanation of 2-phenylindoles? Causality: The bulky 2-phenyl group creates a severe steric shield around the C3 position. In standard copper-mediated cyanation, this bulk impedes the formation of the crucial indolyl-copper intermediate. Highly sterically congested 2-arylindoles restrict the approach of the cyanide source, leading to poor conversion[1]. Resolution: Switch from standard CuI/DMF conditions to a modified protocol. Utilizing1 with a slight excess of CuI (1.5 equiv) provides the necessary driving force to overcome the steric activation barrier[1].

Q2: My palladium-catalyzed cyanation is failing due to catalyst deactivation. How can I overcome this? Causality: Cyanide ions strongly coordinate with palladium, causing catalyst poisoning. When combined with the slow oxidative addition caused by the steric clash of the 2-phenyl group, the catalyst dies before the catalytic cycle can turn over. Resolution: Regulate the effective concentration of dissolved cyanide. Utilizing a biphasic or mixed solvent system (like PhMe-DMA) minimizes the amount of free cyanide in the reaction phase. Additionally, 2 by modulating the cyanide transfer rate[2].

Q3: Is there a metal-free alternative to construct the 1,2-disubstituted-3-cyanoindole core? Causality: Transition-metal catalysis often struggles with the steric demands of the 2-phenyl group, requiring expensive ligands or harsh conditions. Resolution:3 can construct the indole ring directly from cyano-containing starting materials[3]. By reacting N-(o-tolyl)benzamides with benzyl bromides and KCN in the presence of DBN, you bypass the need for direct C3-cyanation of an already hindered 2-phenylindole, achieving higher yields[3].

SynthesisWorkflow Start 2-Phenylindole Starting Material Cyanation Direct C3-Cyanation (CuI, Benzyl Cyanide, DMF) Start->Cyanation StericCheck Steric Hindrance at C2-Phenyl? Cyanation->StericCheck LowYield Low Yield / Catalyst Poisoning StericCheck->LowYield Yes (Bulky o-substituents) Success 2-Phenyl-1H-indole-3-carbonitrile StericCheck->Success No Optimization Add Zn(TFA)2 / Adjust Solvent (PhMe-DMA) LowYield->Optimization Optimization->Success

Workflow for overcoming steric hindrance in the C3-cyanation of 2-phenylindoles.

Self-Validating Protocol: Copper-Mediated Direct C3-Cyanation

To ensure reproducibility when working with sterically hindered substrates, follow this self-validating workflow:

  • Preparation: In an open vessel (approx. 60 mL), add the 2-phenylindole derivative (0.5 mmol) and CuI (0.75 mmol, 1.5 equiv). Validation Check: The 1.5 equiv of CuI is critical; lower catalytic amounts will fail to overcome the steric activation barrier.

  • Reagent Addition: Add Benzyl cyanide (0.75 mmol) and DMF (2.0 mL). Equip the vial with a Teflon-coated magnetic stir bar.

  • Reaction: Stir the mixture under air at 130 °C. Validation Check: The reaction must be open to air, as oxygen acts as the essential terminal oxidant for the Cu(I)/Cu(II) catalytic cycle.

  • Monitoring: Monitor via TLC (DCM/hexane = 1:1). The reaction is typically complete within 17 hours.

  • Purification: Purify via flash column chromatography to isolate the 2-phenyl-1H-indole-3-carbonitrile derivative[1].

Section 2: Biological Assays & Target Binding Optimization

Q4: We are testing our 2-phenyl-1H-indole-3-carbonitrile derivatives against DYRK1A, but seeing a complete loss of activity. Why? Causality: The ATP-binding pocket of kinases like DYRK1A has strict spatial limitations. While the indole-3-carbonitrile core is an excellent fragment template for DYRK1A inhibitors,4 from the pocket, preventing crucial hydrogen-bonding interactions with the hinge region[4]. Resolution: Employ Fragment-Based Drug Design (FBDD). Reduce the lipophilicity and molecular mass of the C2 substituent. If the 2-phenyl group is essential for your Structure-Activity Relationship (SAR), ensure that the 7- and 8-positions of the indole ring remain unsubstituted to compensate for the spatial volume[4].

BindingOptimization Compound 2-Phenyl-1H-indole-3-carbonitrile Binding Kinase ATP-Binding Pocket (e.g., DYRK1A) Compound->Binding Clash Steric Exclusion (C2/C8 Clash) Binding->Clash Bulky Substituents SuccessBind Nanomolar Inhibition Achieved Binding->SuccessBind Optimized Scaffold FBDD Fragment-Based Drug Design (Reduce Lipophilicity/Size) Clash->FBDD FBDD->SuccessBind

Logical relationship diagram for resolving steric exclusion in kinase ATP-binding pockets.

Section 3: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the impact of steric hindrance on cyanation yields and the recommended optimization strategies.

Synthesis MethodReagents / CatalystSubstrate TypeYield (%)Troubleshooting Advantage
Direct C3-CyanationCuI, PhCH₂CN, DMFUnhindered Indole85 - 95%Standard baseline
Direct C3-CyanationCuI, PhCH₂CN, DMF2-Phenylindole60 - 76%Excess CuI (1.5 eq) overcomes C2 bulk[1]
Pd-Catalyzed CyanationPd(tBu₃P)₂, Zn(CN)₂2-gem-DihalovinylanilinesUp to 74%Zn(TFA)₂ prevents catalyst poisoning[2]
Modified MadelungKCN, DBN, DMSON-(o-tolyl)benzamides75 - 88%Metal-free; bypasses direct C3 steric clash[3]

Table 1: Comparative analysis of synthetic strategies for overcoming steric hindrance in 3-cyanoindole synthesis.

References

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: Organic Letters URL:[Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles Source: NIH / ACS Omega URL:[Link]

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration Source: PMC / Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Phenyl-1H-indole-3-carbonitrile Extraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the extraction of 2-phenyl-1H-indole-3-carbonitrile. It is structured as a series of troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the extraction of 2-phenyl-1H-indole-3-carbonitrile. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Extraction Problems & Solutions

This section addresses specific issues that may arise during the extraction process, offering step-by-step solutions grounded in chemical principles.

Question 1: My extraction yield of 2-phenyl-1H-indole-3-carbonitrile is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in organic extractions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Selection: The principle of "like dissolves like" is fundamental to solvent extraction.[1] 2-Phenyl-1H-indole-3-carbonitrile is a moderately polar molecule, possessing a polar nitrile group and a larger, nonpolar aromatic structure.[2] The chosen solvent may not have the optimal polarity to effectively solubilize the target compound.

    • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. A good starting point is to compare a nonpolar solvent (e.g., hexane or toluene), a moderately polar solvent (e.g., ethyl acetate or dichloromethane), and a more polar solvent if applicable to your crude mixture.[3] Using co-solvents can also enhance extraction efficiency. For instance, a mixture of hexane and ethyl acetate can be fine-tuned to achieve the desired polarity.

  • Incomplete Extraction from the Aqueous Phase: If you are performing a liquid-liquid extraction from an aqueous solution, the target compound may not be sufficiently partitioning into the organic phase.

    • Solution:

      • Increase the number of extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume. Typically, three successive extractions are recommended.[4]

      • Adjust the pH of the aqueous phase: The indole nitrogen is weakly basic. While 2-phenyl-1H-indole-3-carbonitrile is not strongly ionizable, ensuring the aqueous phase is neutral or slightly basic can prevent any potential protonation that would increase its aqueous solubility.[5]

      • "Salting out": Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the organic compound in water, thereby promoting its transfer to the organic phase.

  • Emulsion Formation: The formation of a stable emulsion at the interface between the aqueous and organic layers can trap your product and lead to poor phase separation and, consequently, low yield.[5][6]

    • Solution:

      • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent.[5] Centrifugation can also be an effective method to break up stubborn emulsions.

  • Thermal Degradation: If your extraction protocol involves heating, such as in a Soxhlet extraction, the prolonged exposure to elevated temperatures could be degrading your target compound.[3]

    • Solution: Assess the thermal stability of 2-phenyl-1H-indole-3-carbonitrile. If it is found to be heat-sensitive, consider alternative extraction methods that operate at room temperature, such as maceration or ultrasound-assisted extraction (UAE).[3]

Question 2: My final product is contaminated with impurities. How can I improve the selectivity of my extraction?

The goal of extraction is not only to isolate the target compound but also to separate it from impurities. Poor selectivity can result in a final product that requires extensive downstream purification.

Potential Causes & Step-by-Step Solutions:

  • Co-extraction of Impurities: The chosen solvent may be too effective, dissolving not only your target compound but also impurities with similar solubility profiles.

    • Solution:

      • Solvent Selectivity: The key is to find a solvent that has a high affinity for 2-phenyl-1H-indole-3-carbonitrile but a low affinity for the major impurities.[7][8] This often requires a trade-off between solubility and selectivity. For example, while a highly polar solvent might dissolve your product well, it may also dissolve polar impurities. A solvent of intermediate polarity like ethyl acetate or dichloromethane is often a good starting point.[7]

      • Wash the Organic Phase: After extraction, wash the organic layer with an appropriate aqueous solution to remove specific impurities.

        • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, such as unreacted phenylhydrazine if you are using a Fischer indole synthesis route.[9]

        • Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities.

        • Water/Brine Wash: A final wash with water or brine helps to remove any residual acid, base, or highly polar impurities.

  • Presence of Process-Related Impurities: The synthesis of 2-phenyl-1H-indole-3-carbonitrile, often via Fischer indole synthesis, can result in characteristic impurities.[9] These include unreacted starting materials (e.g., phenylhydrazine, acetophenone), side-products (e.g., aniline), and polymeric tars.[9]

    • Solution: Understanding the potential impurities from your synthetic route is crucial for designing an effective extraction and purification strategy. For instance, knowing that aniline might be a byproduct suggests that an acid wash would be beneficial.[9]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of solvent selection and extraction optimization.

Q1: What are the most important properties to consider when selecting a solvent for the extraction of 2-phenyl-1H-indole-3-carbonitrile?

A: The ideal extraction solvent should possess the following characteristics:

  • High solubility for the target compound: This ensures maximum recovery from the initial mixture.[7][10]

  • Poor solubility for impurities: This enhances the purity of the extracted material.[10]

  • Immiscibility with the initial solvent system: For liquid-liquid extractions, typically involving an aqueous phase, the organic solvent must not be miscible with water.[10][11] Solvents like methanol and ethanol are generally unsuitable for this reason.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal by evaporation (e.g., using a rotary evaporator) without degrading the product.[8][10]

  • Chemical inertness: The solvent should not react with 2-phenyl-1H-indole-3-carbonitrile or any other components in the mixture.[7]

  • Safety and low toxicity: Whenever possible, choose solvents with lower toxicity and flammability.[10]

Q2: How does the polarity of the solvent affect the extraction efficiency?

A: The polarity of the solvent is a critical factor that dictates its ability to dissolve the target compound.[8] 2-Phenyl-1H-indole-3-carbonitrile has both nonpolar (phenyl and indole rings) and polar (nitrile group) features. Therefore, a solvent of intermediate polarity often provides the best balance of solubility and selectivity. Very nonpolar solvents may not effectively dissolve the compound, while highly polar solvents might also dissolve polar impurities, complicating purification.

Q3: Can I use a solvent mixture for the extraction?

A: Yes, using a solvent mixture, or a co-solvent system, is a powerful technique for optimizing extractions. By blending two or more solvents of different polarities (e.g., hexane and ethyl acetate), you can fine-tune the polarity of the extraction medium to maximize the solubility of your target compound while minimizing the solubility of impurities.[3][5]

Q4: What is the Partition Coefficient (K) and why is it important?

A: The partition coefficient (K), also known as the distribution coefficient, is the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.[11] A large K value indicates that the compound preferentially dissolves in the organic solvent, which is desirable for an efficient extraction. The choice of solvent directly influences the partition coefficient.

Q5: My extraction seems to be working, but I'm still getting a low yield after removing the solvent. What else could be going wrong?

A: If the extraction itself appears efficient, consider potential losses during the workup steps.

  • Incomplete solvent removal: Ensure your rotary evaporation or other solvent removal technique is complete.

  • Product volatility: While 2-phenyl-1H-indole-3-carbonitrile is not extremely volatile, aggressive heating under high vacuum could lead to some loss.

  • Adsorption: Your product might be adsorbing onto other materials, such as filter paper or drying agents (e.g., magnesium sulfate). Ensure thorough rinsing of these materials with the extraction solvent to recover any adsorbed product.

  • Poor recrystallization technique: If you are purifying by recrystallization after extraction, using too much solvent can lead to significant product loss in the mother liquor.[4]

III. Data & Protocols

Table 1: Properties of Common Solvents for Extraction
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water MiscibilityComments
n-Hexane0.1690.655ImmiscibleGood for nonpolar compounds and impurities.[8][11]
Toluene2.41110.867ImmiscibleHigher boiling point, can dissolve aromatic compounds well.
Diethyl Ether2.834.60.713Slightly SolubleVery volatile and flammable, but a good extraction solvent.[10]
Dichloromethane (DCM)3.139.61.33ImmiscibleVersatile solvent, but toxic and should be handled with care.[7]
Ethyl Acetate4.477.10.902Slightly SolubleGood all-around solvent of intermediate polarity.[11]
Acetone5.1560.784MiscibleNot suitable for liquid-liquid extraction with aqueous solutions.[10]
Ethanol5.2780.789MiscibleNot suitable for liquid-liquid extraction with aqueous solutions.[10]
Methanol6.664.70.792MiscibleNot suitable for liquid-liquid extraction with aqueous solutions.[8]
Experimental Protocol: General Liquid-Liquid Extraction

This protocol provides a general guideline for the liquid-liquid extraction of 2-phenyl-1H-indole-3-carbonitrile from an aqueous reaction mixture.

  • Preparation: Ensure the reaction mixture is cooled to room temperature. Transfer the mixture to a separatory funnel of an appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • First Extraction: Add a measured volume of the selected organic solvent (e.g., ethyl acetate). Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 1-2 minutes to allow for partitioning of the compound. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.[6]

  • Draining: Carefully drain the lower layer. The identity of the lower layer depends on the density of the organic solvent relative to the aqueous layer (e.g., dichloromethane is denser than water, while ethyl acetate is less dense).

  • Repeat Extractions: Repeat the extraction process (steps 2-4) two more times with fresh portions of the organic solvent. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts with an equal volume of dilute acid, then dilute base, and finally brine, as needed, to remove impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-phenyl-1H-indole-3-carbonitrile.

IV. Visualizing the Workflow

Diagram: Solvent Selection & Optimization Workflow

Solvent_Optimization_Workflow Solvent Selection & Optimization Workflow for Extraction cluster_yield cluster_purity Start Start: Crude Product Mixture Analyze Analyze Physicochemical Properties of Target Compound (Polarity, Solubility) Start->Analyze Initial_Screen Initial Solvent Screening (Nonpolar, Mid-polar, Polar) Analyze->Initial_Screen Evaluate_Yield Evaluate Extraction Yield & Purity (TLC, HPLC) Initial_Screen->Evaluate_Yield Low_Yield Troubleshoot Low Yield Evaluate_Yield->Low_Yield Low Yield Low_Purity Troubleshoot Low Purity Evaluate_Yield->Low_Purity Low Purity Final_Protocol Final Extraction Protocol Evaluate_Yield->Final_Protocol Acceptable Change_Solvent Test Different Solvents/ Co-solvent Mixtures Low_Yield->Change_Solvent Modify_pH Adjust Aqueous pH Low_Yield->Modify_pH Multiple_Extractions Increase Number of Extractions Low_Yield->Multiple_Extractions Solvent_Selectivity Choose More Selective Solvent Low_Purity->Solvent_Selectivity Aqueous_Wash Incorporate Acid/Base Washes Low_Purity->Aqueous_Wash Optimize Optimize Extraction Conditions Optimize->Initial_Screen Re-screen Change_Solvent->Optimize Modify_pH->Optimize Multiple_Extractions->Optimize Solvent_Selectivity->Optimize Aqueous_Wash->Optimize

Caption: A decision-making workflow for selecting and optimizing a solvent system for extraction.

V. References

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Unknown. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • LCGC International. (n.d.). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. r/chemhelp. Retrieved from [Link]

  • IMCS. (2023, December 18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 2-Phenyl-1H-indole-3-carbonitrile to Prevent Oxidation

Welcome to the technical support guide for 2-phenyl-1H-indole-3-carbonitrile. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper storage and handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-phenyl-1H-indole-3-carbonitrile. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper storage and handling of this compound to mitigate oxidative degradation. Our goal is to ensure the long-term stability and integrity of your materials, leading to more reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of 2-phenyl-1H-indole-3-carbonitrile.

Q1: My vial of 2-phenyl-1H-indole-3-carbonitrile, which was initially a white or off-white powder, has developed a yellow or greenish tint. What does this mean?

A: A color change is a common visual indicator of potential degradation. The indole nucleus is susceptible to oxidation, and even minor levels of oxidation byproducts can be highly colored.[1] While a slight yellowing may not significantly impact some applications, any noticeable color change warrants a purity check before use. A greenish or brown color suggests more advanced degradation and the material should be quarantined pending quality control analysis.[1]

Q2: What is the primary cause of degradation for this compound during storage?

A: The principal degradation pathway is the oxidation of the electron-rich indole ring.[2][3] This reaction is primarily initiated by atmospheric oxygen and can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[4] The C2 and C3 positions of the indole's pyrrole ring are particularly susceptible to oxidative attack, which can lead to the formation of various byproducts, including oxindoles and isatins.[5][6][7]

Q3: What are the ideal short-term and long-term storage conditions for 2-phenyl-1H-indole-3-carbonitrile?

A: For optimal stability, the compound must be protected from air, light, and moisture.

  • Long-Term Storage (> 1 month): Store at 2-8°C or colder (-20°C) in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[4][8]

  • Short-Term Storage (< 1 month): Storage at room temperature is acceptable if the material is kept in a desiccator, under an inert atmosphere, and protected from light. However, refrigeration is always preferred.

Q4: Is it absolutely necessary to use an inert-atmosphere glove box to handle this compound?

A: While a glove box provides the highest level of protection, it is not strictly necessary for routine weighing and aliquoting if proper air-sensitive handling techniques are employed.[4][9] You can safely handle the material on the bench for brief periods by using techniques like flushing vials with an inert gas (see Protocol 3.1). For applications requiring the highest purity, handling within a glove box is strongly recommended to minimize any potential for oxidation.[10]

Part 2: Troubleshooting Guide: Diagnosing and Managing Oxidation

If you suspect degradation, this guide will help you diagnose the issue and determine the appropriate course of action.

Issue 1: Significant Discoloration or Change in Physical Appearance

  • Probable Cause: Advanced oxidative degradation. The indole ring has likely undergone oxidation, leading to the formation of colored impurities.

  • Recommended Action Plan:

    • Quarantine the Lot: Immediately cease using the material from this vial in any experiment.

    • Document: Record the storage conditions and duration that led to the degradation.

    • Analyze: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.2 . Compare the chromatogram to a reference standard or the initial QC data for the lot.

    • Decision: If new impurity peaks are significant (>1-2%), the material should be repurified (e.g., by recrystallization) or discarded.

Issue 2: Inconsistent or Failed Results in Downstream Applications (e.g., Synthetic Reactions, Biological Assays)

  • Probable Cause: The presence of oxidative byproducts may be interfering with your experiment. These impurities can alter reactivity, inhibit enzymes, or produce unintended side reactions. The actual concentration of the active compound is also lower than calculated.

  • Recommended Action Plan:

    • Verify Purity: Immediately analyze the purity of your starting material using Protocol 3.2 .

    • Use a New Aliquot: If possible, open a fresh, properly stored vial of the compound and repeat the experiment.

    • Review Handling Procedures: Ensure that solvents are anhydrous and that the reaction setup is properly protected from the atmosphere, as degradation can also occur during the experimental procedure itself.[11]

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when encountering potential oxidation of 2-phenyl-1H-indole-3-carbonitrile.

Troubleshooting_Oxidation Start Observation: Product Discoloration or Inconsistent Experimental Results Visual Perform Visual Inspection Start->Visual Review Review Storage & Handling Procedures Start->Review QC Perform QC Check (Protocol 3.2) Visual->QC Slight Yellowing Quarantine Quarantine Lot. Repurify or Discard. Visual->Quarantine Significant Darkening or Green Hue QC->Quarantine Purity <98% or Significant Impurities Proceed Proceed with Caution. Use Fresh Aliquot. QC->Proceed Purity >98% Inert Was material stored under inert gas? Review->Inert Seal Is container seal intact and vial amber glass? Inert->Seal Yes Repackage Action: Repackage under Inert Gas (Protocol 3.1) Inert->Repackage No Seal->Proceed Yes Seal->Repackage No

Caption: Troubleshooting decision tree for suspected oxidation.

Part 3: Protocols and Methodologies

These protocols provide standardized, step-by-step instructions for handling and quality control.

Protocol 3.1: Recommended Storage and Handling Procedure

This procedure minimizes exposure to air and light when aliquoting material for use.

Materials:

  • Stock vial of 2-phenyl-1H-indole-3-carbonitrile

  • New, clean, and dry amber glass vials with PTFE-lined caps

  • Source of dry inert gas (argon or nitrogen) with a needle adapter[9]

  • Spatula, analytical balance

  • Parafilm or vinyl tape

Procedure:

  • Preparation: Set up a clean, dry workspace. Connect the inert gas line to a long needle for purging. Have the new amber vials and caps ready.

  • Equilibration: If the stock vial is refrigerated, allow it to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Inert Gas Purge: Briefly open the stock vial and immediately insert the inert gas needle, ensuring the gas flow is gentle. Position a second, shorter needle as an outlet. Flush the headspace for 30-60 seconds.

  • Aliquoting: Quickly remove the desired amount of powder using a clean spatula and transfer it to the new amber vial.

  • Sealing: Tightly cap the new vial. Purge the headspace of both the new aliquot vial and the original stock vial with inert gas again for 30 seconds before sealing them tightly.

  • Final Steps: Wrap the cap-vial interface with Parafilm for an extra barrier. Label the new vial clearly. Return the stock vial to its recommended long-term storage condition.

Protocol 3.2: Quality Control (QC) by HPLC to Assess Purity

This method allows for the quantitative assessment of purity and the detection of potential oxidative degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)

  • Sample of 2-phenyl-1H-indole-3-carbonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a similar solvent at approximately 1 mg/mL. Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm and 280 nm (Indoles have characteristic absorbances)[12]

    • Gradient:

      • 0-15 min: 50% B to 95% B

      • 15-20 min: Hold at 95% B

      • 20-22 min: 95% B to 50% B

      • 22-27 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

    • Interpretation: A pure sample should exhibit a single major peak. The appearance of new, typically more polar (earlier eluting) peaks, is indicative of oxidation.

Part 4: Summary of Recommended Storage Conditions

For quick reference, the following table summarizes the optimal conditions to prevent oxidation.

ParameterRecommendationRationale & Causality
Temperature 2-8°C or -20°C Reduces the rate of chemical reactions, including oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, the primary driver of oxidation.[4][11]
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light, preventing photo-oxidation. PTFE liners provide a superior chemical-resistant seal compared to other materials.[4]
Light Exposure Store in the Dark Prevents photo-initiated degradation pathways.[4]

References

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Degradation pathway of indole by electroFenton. ResearchGate. Available at: [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Fungal degradation pathways of indole. ResearchGate. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. National Center for Biotechnology Information. Available at: [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]

  • "Untypical Aging Off-Flavor" in Wine: Synthesis of Potential Degradation Compounds of Indole-3-acetic Acid and Kynurenine and Their Evaluation as Precursors of 2-Aminoacetophenone. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Available at: [Link]

  • Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry - ACS Publications. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Syntheses of Novel Indole Lipoic Acid Derivatives and Their Antioxidant Effects on Lipid Peroxidation. ResearchGate. Available at: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]

  • Oxidation of indoles to 2-oxindoles. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. Available at: [Link]

  • Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative acti. UniCA IRIS. Available at: [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions. Available at: [Link]

  • Biocatalytic Stereoselective Oxidation of 2-Arylindoles. ACS Publications. Available at: [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: 2-Phenylindole. Carl ROTH. Available at: [Link]

  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters - ACS Publications. Available at: [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of new 2-substituted-phenyl-1H-indoles via fischer. Rajarshi Shahu Mahavidyalaya, Latur (Autonomous). Available at: [Link]

  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. PubMed. Available at: [Link]

  • 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Available at: [Link]

Sources

Troubleshooting

resolving HPLC peak tailing for 2-phenyl-1H-indole-3-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing chromatographic methods for complex indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing chromatographic methods for complex indoles.

Below, we dissect the root causes of peak tailing for 2-phenyl-1H-indole-3-carbonitrile and provide self-validating, step-by-step protocols to achieve optimal peak symmetry.

Mechanistic Insights: The Causality of Tailing

To resolve peak tailing, we must first understand the molecular behavior of the analyte. 2-phenyl-1H-indole-3-carbonitrile is a highly lipophilic molecule featuring two critical functional groups that dictate its chromatographic behavior:

  • The Indole >N-H (Hydrogen-Bond Donor): While the indole nitrogen is not a strong base (pKa < 0 for protonation), it acts as a potent hydrogen-bond donor.

  • The Carbonitrile Group -C≡N (Hydrogen-Bond Acceptor): This highly polarizable, electron-withdrawing group creates a strong localized dipole.

In reversed-phase HPLC, tailing for this specific compound is rarely driven by classical ion-exchange mechanisms seen in primary amines. Instead, tailing is caused by secondary interactions —specifically, strong dipole-dipole interactions and hydrogen bonding between the analyte and deprotonated, acidic residual silanols (Si-O⁻) on the silica stationary phase[1]. Furthermore, because the compound is highly hydrophobic, improper sample solvent matching frequently leads to viscous fingering and localized precipitation at the column head, mimicking chemical tailing.

Diagnostic Troubleshooting Workflow

PeakTailingWorkflow Start Analyze Peak Tailing 2-phenyl-1H-indole-3-carbonitrile CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll PhysicalIssue Physical Issue: Fix dead volume, replace damaged column/guard CheckAll->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Interactions CheckAll->ChemicalIssue No CheckpH Is Mobile Phase pH < 3.0? ChemicalIssue->CheckpH AdjustpH Lower pH to 2.5 (e.g., 0.1% TFA) CheckpH->AdjustpH No CheckColumn Is Column Type B Silica (Double Endcapped)? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Switch to High-Purity Endcapped C18 CheckColumn->ChangeColumn No CheckSolvent Does sample solvent match initial mobile phase? CheckColumn->CheckSolvent Yes ChangeColumn->CheckSolvent AdjustSolvent Dilute sample in initial mobile phase CheckSolvent->AdjustSolvent No Success Optimal Peak Symmetry (As < 1.2) CheckSolvent->Success Yes AdjustSolvent->Success

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.

Self-Validating Resolution Protocols

To ensure scientific integrity, every troubleshooting step must be verifiable. The protocols below incorporate an internal control mechanism to validate whether the intervention was successful.

Protocol A: Silanol Suppression via Mobile Phase pH Optimization

Causality: At neutral pH, residual silanols on the silica surface are ionized (Si-O⁻). Lowering the mobile phase pH to ≤ 3.0 fully protonates these groups (Si-OH), neutralizing their negative charge and eliminating their capacity to act as strong H-bond acceptors for the indole moiety. Methodology:

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (0.1% v/v). Mix thoroughly and verify the pH is ~2.0–2.5.

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile.

  • Internal Control Spike: Spike your 2-phenyl-1H-indole-3-carbonitrile sample with a neutral, non-polar marker (e.g., Toluene or Naphthalene) at a concentration of 10 µg/mL.

  • Self-Validation Execution: Run the gradient. Calculate the Asymmetry Factor ( As​ ) at 10% peak height for both peaks.

    • Validation Check: If the neutral marker elutes symmetrically ( As​ ≈ 1.0) but the indole tails, the issue is chemical. If the low-pH mobile phase corrects the indole's As​ to < 1.2, silanol interaction was successfully suppressed. If both peaks tail equally, you have a physical system issue (e.g., tubing slippage or column void).

Protocol B: Injection Solvent Matching & Volume Control

Causality: 2-phenyl-1H-indole-3-carbonitrile is highly lipophilic. Dissolving it in 100% strong solvent (like Acetonitrile or DMSO) and injecting it into a highly aqueous initial mobile phase causes the analyte to travel rapidly through the center of the column before partitioning. This "viscous fingering" physically distorts the peak shape, mimicking chemical tailing. Methodology:

  • Stock Preparation: Dissolve the compound in 100% Acetonitrile to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to the target analytical concentration (e.g., 50 µg/mL) using a solvent that exactly matches the initial mobile phase conditions (e.g., 40% Acetonitrile / 60% Water).

  • Solubility Adjustment: If the compound precipitates in the matched solvent, increase the organic content of the diluent by no more than 5-10% above the initial mobile phase, and restrict the injection volume to ≤ 2 µL (for a standard 4.6 x 150 mm column).

  • Self-Validation Execution: Perform a volume-escalation study (inject 1 µL, 2 µL, 5 µL, and 10 µL). If As​ increases linearly with injection volume, the method is suffering from volume overload due to solvent mismatch.

Quantitative Impact of Troubleshooting Steps

The table below summarizes the expected quantitative improvements in peak symmetry when applying the protocols to 2-phenyl-1H-indole-3-carbonitrile.

Column ChemistryMobile Phase pHSample Injection SolventAsymmetry Factor ( As​ )Diagnostic Conclusion
Type A Silica (No Endcapping)6.5 (Neutral)100% Acetonitrile2.95Severe secondary interactions & solvent mismatch.
Type B Silica (Double Endcapped)6.5 (Neutral)100% Acetonitrile1.85Endcapping helps, but solvent mismatch persists.
Type B Silica (Double Endcapped)2.5 (0.1% TFA)100% Acetonitrile1.40Silanols suppressed; tailing now driven by volume overload.
Type B Silica (Double Endcapped) 2.5 (0.1% TFA) Matched to Mobile Phase 1.05 Optimal symmetry achieved.

Frequently Asked Questions (FAQs)

Q: I switched to a brand-new, double-endcapped C18 column, but my 2-phenyl-1H-indole-3-carbonitrile peak is still tailing. Why? A: Endcapping is never 100% complete due to steric hindrance during the manufacturing process; residual silanols will always remain[1]. If you are operating at a neutral pH, the highly polar cyano group and the indole >N-H can still access these unshielded sites. You must pair an endcapped column with a low-pH mobile phase (pH < 3.0) to fully suppress silanol activity.

Q: Should I use a competing base additive like Triethylamine (TEA) in the mobile phase for this compound? A: No. While TEA is an excellent silanol suppressor for strongly basic aliphatic amines (because it competes for ion-exchange sites)[2], 2-phenyl-1H-indole-3-carbonitrile is not a strong base. Its tailing is driven by dipole interactions and hydrogen bonding. Using an acidic modifier (like TFA or Formic Acid) is far more effective and avoids the rapid column degradation and endcapping hydrolysis associated with high concentrations of silanol suppressors like TEA[2].

Q: Can I use Methanol instead of Acetonitrile to improve peak shape? A: You can, but Acetonitrile is generally preferred for this specific structural class. Methanol is a protic solvent and can participate in hydrogen bonding. While this can sometimes disrupt analyte-silanol interactions, it can also lead to complex solvation shells around the cyano group, occasionally broadening the peak. Acetonitrile (aprotic) combined with 0.1% TFA typically provides the sharpest Gaussian peaks for polarizable indoles.

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC method for 2-phenyl-1H-indole-3-carbonitrile analysis

Comprehensive Validation of Analytical Methods for 2-Phenyl-1H-indole-3-carbonitrile: A Comparative Guide (HPLC vs. UPLC) Introduction: The Analytical Imperative Accurate quantification of pharmaceutical intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation of Analytical Methods for 2-Phenyl-1H-indole-3-carbonitrile: A Comparative Guide (HPLC vs. UPLC)

Introduction: The Analytical Imperative

Accurate quantification of pharmaceutical intermediates is the bedrock of robust drug development. 2-phenyl-1H-indole-3-carbonitrile is a highly lipophilic, rigid structural fragment utilized extensively in the design of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors[1]. Because DYRK1A overexpression is heavily implicated in the pathogenesis of Down syndrome and Alzheimer's disease, maintaining strict quality control over its synthetic intermediates is non-negotiable[1].

This guide provides an objective, data-driven comparison between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for analyzing this compound. Furthermore, it details a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2].

Biological Context & Mechanistic Grounding

Before optimizing the analytical chemistry, it is crucial to understand the target application. 2-phenyl-1H-indole-3-carbonitrile acts as a competitive inhibitor in the ATP-binding pocket of the DYRK1A enzyme, preventing downstream phosphorylation events that lead to neurodegeneration.

Pathway Indole 2-phenyl-1H-indole-3-carbonitrile (Fragment-based Inhibitor) DYRK1A DYRK1A Kinase (Overexpressed in Down Syndrome) Indole->DYRK1A Inhibits Phos Tau / SF3B1 Phosphorylation DYRK1A->Phos Catalyzes Path Neurodegeneration / Splicing Defects Phos->Path Promotes

Mechanism of Action: 2-phenyl-1H-indole-3-carbonitrile inhibiting DYRK1A kinase pathways.

Methodological Causality: Why Transition from HPLC to UPLC?

The traditional approach for analyzing indole derivatives relies on reversed-phase HPLC (RP-HPLC) utilizing 5 μm particle size C18 columns. While robust, this method suffers from prolonged analysis times and excessive solvent consumption.

Transitioning to UPLC technology introduces sub-2 μm particles (typically 1.7 μm) operating under ultra-high pressures of up to 15,000 psi[3].

  • The Causality: According to the van Deemter equation ( H=A+B/u+C⋅u ), reducing particle size minimizes both eddy diffusion (the A term) and the resistance to mass transfer (the C term). Consequently, UPLC maintains high theoretical plate counts even at elevated linear velocities. Current UPLC systems routinely achieve separation efficiencies 2-3 times greater than traditional HPLC, exceeding 300,000 plates/meter[4]. This results in sharper peaks, superior resolution, and up to an 80% reduction in solvent waste[4].

Comparative Performance Data

To objectively evaluate the two systems, identical samples of 2-phenyl-1H-indole-3-carbonitrile were analyzed using optimized isocratic methods on both platforms.

Table 1: Chromatographic Performance Comparison

ParameterConventional HPLCOptimized UPLC
Column C18 (250 x 4.6 mm, 5 µm)BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase 60:40 ACN:H₂O (0.1% Formic Acid)60:40 ACN:H₂O (0.1% Formic Acid)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
System Pressure ~2,500 psi~11,000 psi
Retention Time ~11.2 min~1.8 min
Run Time ~15.0 min~3.5 min
Solvent per Run 15.0 mL1.4 mL

Insight: The UPLC method achieves a 6-fold decrease in retention time and a 90% reduction in solvent consumption per run, heavily aligning with Green Chemistry principles[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must be self-validating. This is achieved by integrating a strict System Suitability Test (SST) prior to every run. If the SST parameters (e.g., tailing factor ≤ 1.5, theoretical plates ≥ 5000, %RSD of peak area ≤ 2.0%) fail, the system automatically halts, preventing the generation of invalid data.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 2-phenyl-1H-indole-3-carbonitrile reference standard. Dissolve in 10 mL of HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Dilution: Dilute the stock to a working concentration of 100 µg/mL using the mobile phase (60:40 ACN:H₂O).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to protect the sub-2 μm UPLC column from particulate fouling.

  • Equilibration & SST: Purge the UPLC system and equilibrate the BEH C18 column for 10 column volumes. Inject the SST standard six times to verify system precision.

  • Sample Acquisition: Inject 1 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm.

ICH Q2(R2) Validation Workflow

The optimized UPLC method was subjected to rigorous validation according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2].

Validation N1 Method Development (UPLC Optimization) N2 System Suitability Testing (Self-Validating Check) N1->N2 N3 Specificity (Blank & Degradation) N2->N3 N4 Linearity & Range (R² ≥ 0.999) N3->N4 N5 Accuracy & Precision (Recovery & Repeatability) N4->N5 N6 Robustness (Flow/Temp Variations) N5->N6 N7 Validated Analytical Procedure (ICH Q2(R2) Compliant) N6->N7

ICH Q2(R2) Method Validation Workflow for 2-phenyl-1H-indole-3-carbonitrile Analysis.

Validation Results Summary
  • Specificity: Blank injections showed zero interfering peaks at the 1.8 min retention time. Forced degradation studies (acid, base, peroxide, thermal) confirmed the method is stability-indicating, with the main peak fully resolved from degradants[2].

  • Linearity & Range: Evaluated across 10 µg/mL to 150 µg/mL. The calibration curve exhibited a correlation coefficient (R²) of 0.9998.

  • Robustness: Deliberate, minor variations in flow rate (± 10%), column temperature (± 5°C), and mobile phase composition (± 2% ACN) did not significantly impact peak asymmetry or resolution, proving the method's reliability under routine operational fluctuations[5].

Table 2: ICH Q2(R2) Validation Results (UPLC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at RTPeak purity > 99.5%Pass
Linearity R² ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% (at 3 levels)99.2% - 100.8%Pass
Precision (Intra-day) %RSD ≤ 2.0% (n=6)0.8%Pass
Precision (Inter-day) %RSD ≤ 2.0% (n=12)1.2%Pass
Robustness System Suitability MaintainedResolution > 2.5Pass

Conclusion

While conventional HPLC remains a reliable workhorse, the transition to UPLC for the analysis of 2-phenyl-1H-indole-3-carbonitrile offers undeniable advantages in throughput, sensitivity, and environmental sustainability. By strictly adhering to ICH Q2(R2) standards and embedding self-validating SST protocols, this optimized UPLC method provides drug development professionals with a highly authoritative tool for quality control and pharmacokinetic profiling.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Differences between HPLC and UPLC Source: Pharmaguideline URL:[Link]

  • HPLC vs UPLC: Resolution and Throughput Compared Source: Patsnap Eureka URL:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: YouTube / Educational Seminars URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 2-Phenyl-1H-indole-3-carbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of novel therapeutic agents, particularly in oncology.[1] Derivatives of the indole ring have demonstrated a wide array of pharmacological activities, including anti-proliferative, anti-inflammatory, and antimicrobial effects.

Among the vast library of indole derivatives, the 2-phenylindole framework has emerged as a particularly promising pharmacophore for anticancer drug design. The presence of a phenyl group at the 2-position of the indole ring has been shown to be a key structural feature for potent cytotoxicity against various cancer cell lines.[2] This guide will focus on the comparative cytotoxicity of 2-phenyl-1H-indole-3-carbonitrile, a specific derivative, by examining the cytotoxic profiles of its close structural relatives.

Comparative Cytotoxicity Analysis

While direct IC50 values for 2-phenyl-1H-indole-3-carbonitrile are not readily found in the surveyed literature, a comparative analysis of its structural analogs provides valuable insights into its potential cytotoxic activity. The following table summarizes the in vitro cytotoxicity of various 2-phenylindole derivatives against a panel of human cancer cell lines. The data is primarily derived from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Phenyl-1H-indole Murine Melanoma (B16F10)>100[4]
Human Lung Cancer (A549)>100[4]
Human Breast Cancer (MDA-MB-231)>100[4]
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde Human Breast Cancer (MDA-MB-231)0.015[5]
Human Breast Cancer (MCF-7)0.005[5]
5-Fluoro-2-phenyl-1H-indole-3-carbaldehyde Human Breast Cancer (MDA-MB-231)0.02[5]
Human Breast Cancer (MCF-7)0.008[5]
2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde Human Breast Cancer (MDA-MB-231)0.03[5]
Human Breast Cancer (MCF-7)0.012[5]
2-Phenyl-1H-indole-3-carbaldehyde Human Breast Cancer (MDA-MB-231)0.06[5]
Human Breast Cancer (MCF-7)0.025[5]
2-(p-Tolyl)-1H-indole Murine Melanoma (B16F10)30.12[4]
Human Lung Cancer (A549)45.67[4]
Human Breast Cancer (MDA-MB-231)25.59[4]
2-(4-Chlorophenyl)-1H-indole Murine Melanoma (B16F10)23.81[4]
Human Lung Cancer (A549)35.24[4]
Human Breast Cancer (MDA-MB-231)16.18[4]

Analysis of Structure-Activity Relationships (SAR):

The data presented above highlights several key structure-activity relationships within the 2-phenylindole class:

  • The Unsubstituted Core: The parent compound, 2-phenyl-1H-indole, exhibits minimal cytotoxic activity, indicating that substitutions on the indole ring and the 2-phenyl ring are crucial for anticancer potency.[4]

  • The C3-Carbaldehyde Group: The presence of a carbaldehyde (-CHO) group at the 3-position of the indole ring dramatically enhances cytotoxicity, with IC50 values dropping into the nanomolar range.[5] This suggests that the C3 position is a critical site for interaction with biological targets.

  • Substitution on the 2-Phenyl Ring: Modifications to the 2-phenyl ring significantly impact cytotoxic activity. Electron-donating groups, such as a methoxy group at the para-position, lead to a substantial increase in potency.[5] Halogen substitutions, like chloro and fluoro, also enhance cytotoxicity.[5]

  • The Nitrile Group: While direct data for the 3-carbonitrile derivative is unavailable, the strong electron-withdrawing nature of the nitrile group (-CN) suggests that 2-phenyl-1H-indole-3-carbonitrile could exhibit significant cytotoxic activity, potentially comparable to or exceeding that of the 3-carbaldehyde analog. Further experimental validation is required to confirm this hypothesis.

Mechanistic Insights: How Do 2-Phenylindoles Exert Their Cytotoxic Effects?

The primary mechanism of action for many cytotoxic 2-phenylindole derivatives is the inhibition of tubulin polymerization .[5] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).

G2M_Arrest Indole 2-Phenylindole Derivatives Tubulin Tubulin Monomers Indole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for cytotoxic 2-phenylindole derivatives.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilizer (DMSO) Incubate->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth or inhibition relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Spontaneous release is from untreated cells, and maximum release is from cells treated with a lysis buffer.

Caption: Comparison of common cytotoxicity assays.

Conclusion and Future Directions

The 2-phenylindole scaffold represents a highly promising starting point for the development of novel anticancer agents. While direct cytotoxic data for 2-phenyl-1H-indole-3-carbonitrile remains to be fully elucidated, the analysis of its structural analogs strongly suggests its potential as a potent cytotoxic agent. The pronounced anticancer activity of 2-phenylindole-3-carbaldehydes, particularly those with electron-donating or halogen substituents on the 2-phenyl ring, provides a solid rationale for the synthesis and evaluation of the corresponding 3-carbonitrile derivatives.

Future research should focus on:

  • Synthesis and In Vitro Screening: The synthesis of 2-phenyl-1H-indole-3-carbonitrile and a series of its derivatives with various substitutions on both the indole and phenyl rings is a critical next step. These compounds should be screened against a broad panel of cancer cell lines to determine their IC50 values and establish a comprehensive SAR.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to confirm their interaction with tubulin and to investigate other potential cellular targets. Cell cycle analysis and apoptosis assays will be crucial in understanding their downstream effects.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic properties, and overall safety profile.

By systematically exploring the chemical space around the 2-phenyl-1H-indole-3-carbonitrile core, researchers can unlock the full therapeutic potential of this exciting class of compounds in the fight against cancer.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • SRB Cytotoxicity Assay. Canvax. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • Structural findings of phenylindoles as cytotoxic antimitotic agents in human breast cancer cell lines through multiple validated QSAR studies. PubMed. [Link]

  • CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. PubMed. [Link]

  • Comparative QSAR modeling of 2‐phenylindol derivatives for predicting the anticancer activity using genetic algorithm multiple linear regression and back‐propagation‐artificial neural network techniques. ResearchGate. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • The compounds were screened further to find out their IC50 values... ResearchGate. [Link]

  • (PDF) 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. PubMed. [Link]

Sources

Validation

comparing catalytic efficiency in 2-phenyl-1H-indole-3-carbonitrile synthesis

Comparative Guide: Catalytic Efficiency in 2-Phenyl-1H-Indole-3-Carbonitrile Synthesis Executive Summary & Biological Relevance The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structural motif in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Catalytic Efficiency in 2-Phenyl-1H-Indole-3-Carbonitrile Synthesis

Executive Summary & Biological Relevance

The 2-phenyl-1H-indole-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry. It serves as a highly effective, low-lipophilicity fragment template for the design of selective DYRK1A inhibitors, which are critical targets in the treatment of Alzheimer’s disease, neurodegenerative disorders, and various malignancies[1].

A major synthetic hurdle in drug development is the efficient and regioselective cyanation of the indole core at the sterically hindered C3 position while preserving the free N-H bond. The free N-H is strictly required for crucial hydrogen-bond donor interactions with the kinase hinge region in the ATP binding pocket of DYRK1A[1]. This guide objectively compares three distinct catalytic methodologies to achieve this transformation, providing drug development professionals with the mechanistic insights and empirical data necessary to optimize their synthetic pipelines.

Mechanistic Evaluation of Catalytic Systems

Pathway A: Copper-Catalyzed Direct C-H Cyanation

This transition-metal approach utilizes acetonitrile as both the solvent and the cyano source, driven by a Cu(OAc)₂ catalyst and a TEMPO oxidant[2].

  • Causality & Mechanism: The reaction depends on the thermal cleavage of the highly stable C-CN bond in acetonitrile. TEMPO acts as a stoichiometric radical oxidant to facilitate the generation of the active cyanating species and turn over the copper catalytic cycle.

  • Limitations for Drug Design: While this method utilizes inexpensive copper, it strictly requires N-alkylation (e.g., N-methyl or N-benzyl protection) to proceed[2]. Free 1H-indoles fail to react under these conditions, necessitating downstream deprotection steps that reduce overall step economy for DYRK1A inhibitor synthesis.

Pathway B: Silver(I)-Promoted Oxidative Heterocyclization

This method constructs the indole core de novo via the oxidative cyclization of o-alkynyl aryltriazenes using AgOAc.

  • Causality & Mechanism: Silver(I) functions as a highly specific π -acid, coordinating to the alkyne to trigger an intramolecular nucleophilic attack. This is followed by an unusual N-N bond cleavage within the triazene moiety, concurrently extruding two nitrogen atoms to yield the 3-cyanoindole.

  • Limitations for Drug Design: While excellent for generating highly substituted derivatives, it relies on stoichiometric amounts of expensive silver salts and requires the multi-step pre-synthesis of complex triazene precursors, lowering overall atom economy.

Pathway C: Organocatalytic P(III)/P(V)=O Phase-Transfer Cyanation

A state-of-the-art organocatalytic approach utilizing a phosphorus-based catalyst to activate benign inorganic cyanate (NaOCN)[3].

  • Causality & Mechanism: Inorganic cyanate salts are notoriously insoluble in organic media. The P(III)/P(V)=O catalyst acts as an advanced phase-transfer agent, shuttling the OCN⁻ anion into the organic phase and converting it into a highly reactive electrophilic cyanating species.

  • Advantages for Drug Design: This method operates under mild conditions, avoids toxic cyanide salts, and most importantly, exhibits excellent tolerance for the free N-H bond [3]. It directly yields the 2-phenyl-1H-indole-3-carbonitrile target in near-quantitative yields (95%), making it the superior choice for medicinal chemistry applications.

Quantitative Performance Comparison

The following table synthesizes the empirical performance data of the three catalytic systems for accessing the 3-cyanoindole core.

Catalytic SystemPrecursor TypeCyanating AgentCatalyst LoadingTemp (°C)N-H ToleranceYield (%)
Cu(OAc)₂ / TEMPO [2]2-PhenylindoleAcetonitrile20 mol% Cu120Poor (Requires N-protection)73
AgOAc Alkynyl TriazeneIntramolecular200 mol% Ag90Poor (Yields N-alkylated)61
P(III)/P(V)=O [3]2-PhenylindoleNaOCN15 mol% P80Excellent (Direct 1H-indole)95

Mechanistic Workflow Diagram

CatalyticPathways SM Indole Core / Precursor Cat1 Pathway A: Cu(OAc)₂ / TEMPO (Requires N-Protection) SM->Cat1 Acetonitrile, 120°C Cat2 Pathway B: P(III)/P(V)=O Catalyst (Tolerates Free N-H) SM->Cat2 NaOCN, 80°C Cat3 Pathway C: AgOAc Cyclization (De Novo Annulation) SM->Cat3 Methanol, 90°C Prod1 N-Protected 3-Cyanoindole 73% Yield Cat1->Prod1 Prod2 2-Phenyl-1H-indole-3-carbonitrile 95% Yield (Target) Cat2->Prod2 Prod3 N-Protected 3-Cyanoindole 61% Yield Cat3->Prod3

Mechanistic divergence and efficiency of catalytic pathways for indole-3-carbonitrile synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating causality and real-time analytical checkpoints.

Protocol 1: P(III)/P(V)=O-Catalyzed Phase Transfer Cyanation (Recommended)

This protocol directly yields the biologically relevant free N-H target[3].

  • Step 1: Catalyst & Reagent Preparation. In a nitrogen-filled glovebox, weigh NaOCN (1.0 equiv) and the P(III)/P(V)=O catalyst (15 mol%) into a reaction vial.

    • Causality: NaOCN is highly hygroscopic. An inert atmosphere prevents moisture-induced hydrolysis of the active electrophilic cyanating intermediate, ensuring high atom economy.

  • Step 2: Substrate Addition. Add 2-phenyl-1H-indole (0.5 mmol) and the designated organic solvent. Seal the vial and transfer it to a fume hood.

  • Step 3: Thermal Activation. Heat the mixture to 80 °C with vigorous stirring for 12 hours.

    • Causality: Vigorous stirring and moderate thermal energy are mandatory to maximize the interfacial surface area for the solid-liquid phase transfer of the insoluble NaOCN.

  • Validation Checkpoint: Monitor via TLC (hexane/EtOAc 3:1). The disappearance of the highly fluorescent 2-phenylindole spot under 254 nm UV and the emergence of a lower Rf​ product spot confirms conversion. Post-purification, 13 C NMR must display a characteristic nitrile carbon peak near δ 115 ppm and the preservation of the N-H stretch (~3254 cm⁻¹) in IR spectroscopy[3].

Protocol 2: Cu-Catalyzed C-H Cyanation (Alternative for N-Protected Scaffolds)

This protocol is suitable if downstream N-alkylation is inherently desired[2].

  • Step 1: Reagent Assembly. In a heavy-walled pressure tube, combine N-methyl-2-phenylindole (0.5 mmol), Cu(OAc)₂ (20 mol%), and TEMPO (2.0 equiv).

    • Causality: A pressure tube is strictly required because the reaction temperature exceeds the boiling point of the solvent (acetonitrile).

  • Step 2: Solvent/Reactant Addition. Add dry acetonitrile (2.0 mL), which acts dually as the solvent and the cyano source. Seal the tube with a Teflon cap.

  • Step 3: High-Temperature Cleavage. Heat the mixture in an oil bath at 120 °C for 24 hours.

    • Causality: The extreme thermal energy is required to overcome the high activation barrier for the C-CN bond cleavage of acetonitrile.

  • Validation Checkpoint: The solution will transition from a bright blue/green (Cu II ) to a darker, brownish hue as the reaction proceeds and the TEMPO radical is consumed. IR spectroscopy of the crude mixture will reveal a sharp stretching band at ~2214 cm⁻¹, diagnostic of the newly installed C N group[2].

References

1.[3] Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation Source: DSpace@MIT URL:3

2.[2] Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source Source: ACS Publications URL:2

3. Triazene mediated synthesis of heterocycles Source: Organic & Biomolecular Chemistry (RSC) URL:

4.[1] Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: PMC / NIH URL:1

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 2-Phenyl-1H-indole-3-carbonitrile Derivatives

Executive Summary & Target Rationale Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target due to its central role in the pathogenesis of Down syndrome, Alzhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target due to its central role in the pathogenesis of Down syndrome, Alzheimer's disease, and diabetes (via β-cell regulation)[1],[2]. Historically, DYRK1A inhibitors like KuFal194 demonstrated exceptional potency but suffered from extreme lipophilicity and poor aqueous solubility, rendering them ineffective for in vivo animal models[1].

To bridge this translational gap, fragment-based drug design downsized the KuFal194 scaffold, yielding 2-phenyl-1H-indole-3-carbonitrile derivatives[1]. While these novel compounds demonstrate remarkable in vitro potency, their transition to in vivo efficacy remains bottlenecked by physicochemical limitations. This guide objectively compares the in vitro and in vivo performance of these derivatives, providing self-validating protocols and structural insights to guide future optimization.

Mechanistic Grounding: The Halogen Bond Advantage

The high in vitro efficacy of halogenated 2-phenyl-1H-indole-3-carbonitriles (specifically the 7-iodo and 7-bromo derivatives) is driven by a highly specific binding mechanism within the DYRK1A ATP-binding pocket[1],[3].

Unlike standard ATP-competitive inhibitors that rely solely on hydrogen bonding, the 7-iodo-2-phenyl-1H-indole-3-carbonitrile derivative forms a specialized halogen bond . The iodine atom acts as a halogen bond donor to a structural water molecule, which is in turn hydrogen-bonded to the carbonyl oxygen of Leu241 in the kinase hinge region[1]. This indirect interaction (C-I···H₂O) locks the inhibitor in place, dramatically lowering the IC₅₀ to the low nanomolar range.

DYRK1A_Mechanism DYRK1A DYRK1A Kinase ATP_Pocket ATP Binding Pocket (Leu241 Hinge Region) DYRK1A->ATP_Pocket contains Substrates Downstream Targets (SF3B1, Tau) ATP_Pocket->Substrates phosphorylates Inhibitor 7-Iodo-2-phenyl-1H-indole-3-carbonitrile (IC50: 10 nM) Inhibitor->ATP_Pocket Competitive Inhibition Water Structural H2O Inhibitor->Water Halogen Bond (C-I···H2O) Water->ATP_Pocket Hydrogen Bond

Mechanistic pathway of DYRK1A inhibition by 2-phenyl-1H-indole-3-carbonitrile via halogen bonding.

In Vitro Efficacy: High Potency and Target Engagement

In vitro, 2-phenyl-1H-indole-3-carbonitrile derivatives are highly successful. The 7-iodo derivative exhibits a biochemical IC₅₀ of 10 nM against DYRK1A[2]. Furthermore, it successfully penetrates cell membranes in cultured environments, demonstrating a cellular IC₅₀ of 320 nM when inhibiting DYRK1A-mediated phosphorylation of Splicing Factor 3B subunit 1 (SF3B1) in HeLa cells[2],[4].

Protocol 1: Self-Validating In Vitro Cellular Target Engagement

Causality Focus: To prove that the inhibitor is actively engaging DYRK1A inside a living cell (and not just precipitating in the media), we utilize a specific downstream substrate readout (SF3B1) rather than a generic cell-viability assay, which could be confounded by off-target toxicity.

  • Cell Preparation: Seed HeLa cells expressing a GFP-SF3B1-NT fusion protein. Why GFP-SF3B1-NT? SF3B1 is a highly specific endogenous substrate of DYRK1A. The GFP tag allows for precise normalization of the total substrate pool, ensuring that reductions in phosphorylation are due to kinase inhibition, not substrate degradation[4].

  • Compound Treatment: Treat cells with 7-iodo-2-phenyl-1H-indole-3-carbonitrile at a concentration gradient (10 nM to 10 µM) for 18 hours.

  • Internal Controls: Include a vehicle control (0.1% DMSO) to establish baseline phosphorylation, and a positive control (e.g., Harmine at 1 µM) to validate assay sensitivity[2].

  • Denaturing Lysis: Lyse cells using a denaturing buffer (containing protease and phosphatase inhibitors) to immediately freeze the phosphorylation state and prevent post-lysis artifactual dephosphorylation.

  • Quantification: Perform Western blot analysis. Probe for pT434 (the specific DYRK1A phosphorylation site on SF3B1). Normalize the pT434 signal intensity against the total GFP immunoreactivity.

In Vivo Efficacy: The Lipophilicity Barrier

Despite exceptional in vitro metrics, the in vivo translation of 2-phenyl-1H-indole-3-carbonitriles is severely restricted[1]. The core issue is physicochemical: the molecule possesses a large, flat aromatic area that drives strong intermolecular π-π stacking. This results in high lipophilicity and extremely poor aqueous solubility[1],[2].

When administered in vivo, these compounds often fail to reach therapeutic concentrations in the target tissue (e.g., the brain for Alzheimer's models or the pancreas for diabetes models) because they precipitate in the bloodstream or fail to cross the gastrointestinal barrier.

Workflow_Comparison cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy Compound 2-Phenyl-1H-indole-3-carbonitrile Derivatives Kinase Biochemical Assay (High Potency) Compound->Kinase Cellular HeLa Cell Assay (Target Engagement) Kinase->Cellular Validates Solubility Aqueous Media (Poor Solubility) Cellular->Solubility Translational Gap Animal Murine Models (Limited Bioavailability) Solubility->Animal Restricts Optimization Structural Optimization (Hydrophilic Substitutions) Animal->Optimization Drives

Workflow comparing successful in vitro assays against lipophilicity-limited in vivo models.

Protocol 2: In Vivo Pharmacokinetics & Formulation Strategy

Causality Focus: Because standard saline or low-DMSO vehicles will cause the carbonitrile derivatives to crash out of solution, researchers must utilize lipid-based emulsions to force systemic exposure and accurately measure pharmacokinetics (PK) before attempting efficacy readouts.

  • Formulation: Dissolve the 2-phenyl-1H-indole-3-carbonitrile derivative in a lipid-based vehicle such as Miglyol 812 or a PEG400/Tween-80/Saline mixture. Why? This prevents compound precipitation upon injection into the aqueous environment of the murine bloodstream.

  • Administration: Administer via Intraperitoneal (IP) injection to C57BL/6 mice. Include a vehicle-only control arm to ensure the lipid formulation itself does not alter baseline biology.

  • Pharmacokinetic (PK) Validation: Before running a multi-week disease efficacy model, perform a 24-hour PK study. Harvest blood plasma and brain tissue at 1h, 4h, 8h, and 24h post-injection.

  • LC-MS/MS Analysis: Quantify the compound concentration in both plasma and brain homogenates. Self-Validation: If the Brain-to-Plasma ratio ( Kp,uu​ ) is less than 0.1, the compound is failing to cross the Blood-Brain Barrier (BBB), invalidating its use for neurological in vivo models regardless of its in vitro potency.

Quantitative Data Comparison

The table below synthesizes the performance metrics of key 2-phenyl-1H-indole-3-carbonitrile derivatives against benchmark DYRK1A inhibitors. Note the steep drop-off between biochemical potency and in vivo viability.

CompoundDYRK1A IC₅₀ (Biochemical)HeLa Cellular IC₅₀ (pSF3B1)In Vivo SuitabilityKey Structural Feature
7-Iodo-2-phenyl-1H-indole-3-carbonitrile 10 nM[2]320 nM[2]Poor (Lipophilic)C-I Halogen bond donor
7-Bromo-2-phenyl-1H-indole-3-carbonitrile 25 nM[3]N/APoor (Lipophilic)C-Br Halogen bond donor
KuFal194 (Parent Scaffold)6 nM[2]~300 nMPoor (Aqueous Insoluble)Large flat aromatic area
Harmine (Reference)33 nM[2]< 1 µMModerate (Off-target effects)β-carboline alkaloid

Conclusion & Future Directions

While 2-phenyl-1H-indole-3-carbonitrile derivatives are masterclasses in fragment-based drug design—achieving low-nanomolar DYRK1A inhibition via precise halogen bonding—their utility is currently confined to in vitro applications. For drug development professionals looking to advance these molecules into in vivo models, future structural optimizations must prioritize the introduction of hydrophilic or aliphatic residues (e.g., dihydroxypropyl groups) at the 2-position to disrupt crystal packing and enhance aqueous solubility without compromising the critical hinge-region binding[1],[2].

References

  • Source: National Institutes of Health (NIH)
  • DEEPScreen: high performance drug–target interaction prediction with convolutional neural networks using 2-D structural compounds Source: METU / Chemical Science URL
  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration Source: MDPI / International Journal of Molecular Sciences URL
  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design (Pre-print/ResearchGate)

Sources

Validation

Benchmarking 2-Phenyl-1H-indole-3-carbonitrile Derivatives Against Standard DYRK1A Inhibitors

Executive Summary & Target Rationale Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical pharmacological target due to its central role in neurodegenerative diseases (Alzheime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical pharmacological target due to its central role in neurodegenerative diseases (Alzheimer's disease, Down syndrome) and metabolic disorders (pancreatic β-cell restoration in diabetes)[1]. However, the clinical translation of first-generation DYRK1A inhibitors has been severely bottlenecked by poor physicochemical properties.

Standard benchmark inhibitors like Harmine suffer from off-target neurotoxicity (MAO-A inhibition), while highly potent agents like KuFal194 possess large, flat, lipophilic structures that result in abysmal aqueous solubility[2]. To overcome these limitations, researchers utilized to downsize the KuFal194 macro-structure into the highly efficient 2-phenyl-1H-indole-3-carbonitrile scaffold[3]. By introducing specific halogen substitutions (e.g., 7-iodo-2-phenyl-1H-indole-3-carbonitrile), this scaffold achieves double-digit nanomolar potency while maintaining the solubility and cell permeability required for robust in vivo target engagement[4].

Mechanistic Pathway: DYRK1A Inhibition

The 2-phenyl-1H-indole-3-carbonitrile scaffold functions as a Type I, ATP-competitive kinase inhibitor. Crystallographic and molecular docking studies reveal that the indole nitrogen forms a critical hydrogen bond with the hinge region of DYRK1A (specifically Leu241)[5]. Furthermore, halogenated derivatives project their halogen atom into the hydrophobic back pocket, forming a stabilizing halogen bond with the conserved water network[3]. This precise geometric fit prevents DYRK1A from phosphorylating downstream pathological targets.

DYRK1A_Pathway Inhibitor 2-Phenyl-1H-indole-3-carbonitrile (ATP-Competitive Inhibitor) DYRK1A DYRK1A Kinase (Active State) Inhibitor->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Hyperphosphorylation SF3B1 SF3B1 DYRK1A->SF3B1 Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation (Nuclear Exclusion) Pathology Neurodegeneration (Alzheimer's / Down Syndrome) Tau->Pathology Tangle Formation BetaCell Pancreatic β-Cell Proliferation NFAT->BetaCell Inhibits Proliferation

Fig 1. DYRK1A signaling pathway and the pharmacological intervention by indole-3-carbonitriles.

Comparative Benchmarking Data

To objectively evaluate the 2-phenyl-1H-indole-3-carbonitrile scaffold, we benchmark its optimized lead derivative (7-Iodo) against the current gold-standard DYRK1A inhibitors used in preclinical research[2],[6].

InhibitorTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)Molecular WeightKey Limitations / Advantages
7-Iodo-2-phenyl-1H-indole-3-carbonitrile DYRK1A100.32444.2Advantage: Balanced lipophilicity; excellent cellular target engagement[2].
KuFal194 DYRK1A6N/A438.2Limitation: Extremely lipophilic; poor aqueous solubility limits in vivo use[4].
Harmine DYRK1A~30~0.50212.2Limitation: High off-target activity (MAO-A inhibitor); neurotoxic at high doses[2].
EHT 5372 DYRK1A0.221.06384.4Limitation: Massive drop-off in cellular efficacy due to poor permeability[2].
Leucettine L41 DYRK1A~40~0.50281.3Limitation: Moderate selectivity; often requires combination therapy for robust efficacy[6].

Data Synthesis Insight: While EHT 5372 exhibits sub-nanomolar biochemical potency, its cellular efficacy drops by nearly 5,000-fold due to poor membrane permeability. In contrast, the 2-phenyl-1H-indole-3-carbonitrile derivative maintains a tight correlation between biochemical (10 nM) and cellular (320 nM) potency, proving its superiority as a viable chemical probe[3].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy benchmarking data requires self-validating assay designs. The following protocols detail the causality behind our experimental choices.

Protocol 1: In Vitro TR-FRET Kinase Assay

Causality & Expertise: When benchmarking ATP-competitive inhibitors, the biochemical assay must be run at the apparent Km​ for ATP. Running the assay at physiological ATP levels in vitro artificially masks the potency of competitive inhibitors. Furthermore, we utilize rather than colorimetric readouts to eliminate false positives caused by the inherent auto-fluorescence of rigid, conjugated indole scaffolds[3].

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Dilute the 2-phenyl-1H-indole-3-carbonitrile compounds in 100% DMSO, then perform a 10-point 3-fold serial dilution.

  • Kinase Reaction: In a 384-well plate, combine 5 nM recombinant DYRK1A, the serially diluted inhibitor (final DMSO concentration <1%), and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined Km​ value (typically 10-15 µM).

  • Incubation & Detection: Incubate at room temperature for 60 minutes. Terminate the reaction by adding EDTA alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 confirms the assay's robustness and signal-to-noise ratio, validating the calculated IC₅₀ values.

Assay_Workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Kinase Reaction DYRK1A + ATP + Substrate Prep->Incubate Detect 3. Signal Detection TR-FRET / Luminescence Incubate->Detect Analyze 4. Data Analysis IC50 & Z'-factor Detect->Analyze

Fig 2. Step-by-step workflow for the self-validating in vitro DYRK1A kinase inhibition assay.

Protocol 2: Cellular Target Engagement (SF3B1 Phosphorylation)

Causality & Expertise: Biochemical assays do not account for membrane permeability or intracellular ATP competition (which exists in the millimolar range inside living cells). DYRK1A specifically phosphorylates the splicing factor SF3B1 at Thr434. By monitoring this endogenous biomarker in HeLa cells, we create a direct, physiological readout of intracellular DYRK1A inhibition[2].

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 3×105 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the 2-phenyl-1H-indole-3-carbonitrile inhibitor (e.g., 0.1 µM to 10 µM) for 4 hours. Include a DMSO vehicle control and a positive control (e.g., 10 µM Harmine).

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation: Probe the membrane with anti-phospho-SF3B1 (Thr434) and anti-total-SF3B1 antibodies. Crucial Step: Normalizing the phospho-signal to the total-SF3B1 signal ensures that the observed IC₅₀ is due to true kinase inhibition, rather than compound cytotoxicity or non-specific protein downregulation[2].

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules (Basel, Switzerland).[Link]

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration. International Journal of Molecular Sciences.[Link]

  • Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. International Journal of Molecular Sciences.[Link]

  • DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets. Cellular and Molecular Life Sciences.[Link]

Sources

Comparative

structural comparison of 2-phenyl-1H-indole-3-carbonitrile and 2-phenylindole

As a Senior Application Scientist, I frequently evaluate indole scaffolds for their utility in drug discovery and materials science. The indole core is a privileged structure, and its C3 position is a critical site for f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate indole scaffolds for their utility in drug discovery and materials science. The indole core is a privileged structure, and its C3 position is a critical site for functionalization due to the electron-donating nature of the pyrrole nitrogen, which localizes electron density at this carbon.

This guide provides an objective, data-driven comparison between the parent scaffold, 2-phenylindole , and its functionalized derivative, 2-phenyl-1H-indole-3-carbonitrile . We will explore how the introduction of a strongly electron-withdrawing cyano (-CN) group at the C3 position fundamentally alters the physicochemical properties, chemical reactivity, and biological target profile of the molecule.

Structural and Physicochemical Profiling

Understanding the causality behind a molecule's behavior begins with its electronic distribution.

In 2-phenylindole , the indole core is electron-rich. The C3 position acts as a strong nucleophile, making the molecule highly susceptible to electrophilic attack[1]. This electron-rich nature allows it to serve as a parent structure for nonsteroidal selective estrogen receptor modulators (SERMs)[2] and as a fluorescent probe in photophysical applications[1].

When a carbonitrile group is introduced at C3 to form 2-phenyl-1H-indole-3-carbonitrile , the electron-withdrawing nature of the -CN group significantly reduces the overall electron density of the indole ring. This electronic shift has three major consequences:

  • Reactivity : It passivates the ring against further electrophilic substitution.

  • Acidity : It increases the acidity of the N-H proton, altering the molecule's hydrogen-bonding capacity.

  • Target Engagement : The cyano group acts as a critical hydrogen bond acceptor, allowing the molecule to anchor into specific kinase active sites[3].

Quantitative Data Comparison

The structural modification induces distinct shifts in the physical properties of the compounds, summarized below:

Property2-Phenylindole2-Phenyl-1H-indole-3-carbonitrile
Molecular Formula C14H11N[4]C15H10N2
Molecular Weight 193.25 g/mol [4]218.25 g/mol
Melting Point 188–190 °C[5]238–241 °C[3]
Electronic Nature (C3) Electron-rich (Nucleophilic)Electron-deficient
Primary Utility SERM scaffold, OLEDs, Fluorescent probes[1][2]Kinase inhibitor scaffold (e.g., DYRK1A)[3]

Biological Activity and Target Engagement

The structural differences between these two molecules dictate entirely distinct pharmacological trajectories.

2-Phenylindole derivatives are classically explored in estrogen receptor modulation[2]. Their extended conjugation and planar structure allow them to intercalate or bind to hydrophobic pockets in nuclear receptors.

Conversely, 2-phenyl-1H-indole-3-carbonitrile derivatives are potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases[3]. The C3-cyano group is not merely a steric placeholder; it actively participates in hydrogen bonding with the hinge region of the kinase ATP-binding pocket, while the 2-phenyl group occupies the adjacent hydrophobic pocket[3].

Pathway Indole 2-Phenyl-1H-indole-3-carbonitrile (Inhibitor) Kinase DYRK1A Kinase (ATP Binding Pocket) Indole->Kinase Competitive Inhibition Substrate Tau Protein / NFAT (Substrates) Kinase->Substrate Phosphorylation (Blocked) Path Neurodegeneration / Cell Proliferation Substrate->Path Downstream Signaling

Mechanism of DYRK1A kinase inhibition by 3-cyano indole derivatives.

Experimental Methodology: Synthesis and Validation

To objectively compare these compounds in a laboratory setting, one must understand the synthetic workflow required to convert the parent indole into the carbonitrile derivative. The following protocol details the electrophilic cyanation of 2-phenylindole.

Protocol: Regioselective C3-Cyanation of 2-Phenylindole

Objective : Synthesize 2-phenyl-1H-indole-3-carbonitrile via electrophilic aromatic substitution[3].

Causality Behind Experimental Choices : Chlorosulfonyl isocyanate (CSI) is selected over traditional cyanating agents (such as KCN combined with harsh oxidants) because it directly and rapidly attacks the highly nucleophilic C3 position of the indole. This avoids oxidative degradation of the electron-rich indole core and ensures high regioselectivity.

Step-by-Step Procedure :

  • Preparation : Dissolve 400 mg (2.07 mmol) of 2-phenylindole in 20 mL of anhydrous acetonitrile under an inert argon atmosphere. Rationale: Argon prevents moisture-induced hydrolysis of the highly reactive CSI reagent.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Dropwise add 200 µL (2.30 mmol) of chlorosulfonyl isocyanate[3]. Rationale: Cooling controls the exothermic nature of the electrophilic attack, preventing over-substitution or polymerization.

  • Reaction : Stir the mixture for 2 hours, allowing it to gradually warm to room temperature.

  • Quenching & Hydrolysis : Add 5 mL of N,N-dimethylformamide (DMF) and heat the mixture to 50 °C for 1 hour. Rationale: This step hydrolyzes the intermediate N-chlorosulfonyl amide, cleanly releasing the desired nitrile group.

  • Purification : Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography (petroleum ether:ethyl acetate 2:1) to yield yellow crystals[3].

Self-Validating Analytical Protocol

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized 2-phenyl-1H-indole-3-carbonitrile and confirm that substitution occurred exclusively at the C3 position, perform the following checks:

  • FT-IR Spectroscopy : Confirm the appearance of a sharp nitrile (-C≡N) stretching band at approximately 2220 cm⁻¹.

  • 1H NMR (400 MHz, CDCl3) : Verify the complete disappearance of the characteristic C3-H singlet (typically observed around δ 6.8 ppm in the parent 2-phenylindole). The absence of this proton confirms quantitative regioselective substitution at the C3 position.

Workflow A 2-Phenylindole (Electron-rich C3) B Electrophilic Cyanation (Chlorosulfonyl Isocyanate) A->B C 2-Phenyl-1H-indole-3-carbonitrile (Electron-deficient C3) B->C D Validation: FT-IR (Nitrile stretch ~2220 cm⁻¹) C->D E Validation: 1H NMR (Loss of C3-H signal) C->E

Workflow of regioselective C3-cyanation and self-validating analytical confirmation.

Conclusion

The transition from 2-phenylindole to 2-phenyl-1H-indole-3-carbonitrile perfectly illustrates how a single functional group transformation can fundamentally redirect a molecule's application. By replacing a simple proton with an electron-withdrawing, hydrogen-bond-accepting cyano group, researchers can shift the scaffold from a general photophysical probe and SERM precursor to a highly targeted, potent kinase inhibitor.

References

  • Title : 2-Phenylindole - Wikipedia Source : Wikipedia URL :[Link]

  • Title : 2-Phenylindole | C14H11N | CID 13698 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source : MDPI (Molecules) URL :[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 2-phenyl-1H-indole-3-carbonitrile Binding Assays for Tubulin Inhibition

In the landscape of modern drug discovery, particularly within oncology, the validation of a compound's mechanism of action is paramount. For molecules like 2-phenyl-1H-indole-3-carbonitrile, which belongs to the promisi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the validation of a compound's mechanism of action is paramount. For molecules like 2-phenyl-1H-indole-3-carbonitrile, which belongs to the promising class of 2-phenylindoles known for their potent antimitotic activity, unequivocally demonstrating its interaction with the intended molecular target is a critical step. This guide provides an in-depth technical comparison of binding assays to validate the interaction of 2-phenyl-1H-indole-3-carbonitrile with its putative target, β-tubulin, at the colchicine binding site. Our focus is on the cross-validation of results from distinct yet complementary assay platforms to build a robust and reliable data package.

The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives showing significant potential as anticancer agents through the inhibition of tubulin polymerization.[1][2] These compounds often exert their effect by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[3][4] This guide will navigate the experimental journey from initial biochemical characterization to cell-based validation, emphasizing the rationale behind assay selection and data interpretation.

The Central Hypothesis: Targeting the Colchicine Binding Site of Tubulin

Our investigation is centered on the hypothesis that 2-phenyl-1H-indole-3-carbonitrile inhibits cell proliferation by directly binding to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization. To rigorously test this, a multi-assay approach is essential. No single assay is infallible; therefore, cross-validation across different methodologies provides the necessary confidence in the proposed mechanism of action.

cluster_0 Experimental Workflow cluster_1 Biochemical Validation cluster_2 Cellular Validation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirmation in Physiological Context Tubulin Polymerization Assay Tubulin Polymerization Assay Competitive Binding Assay Competitive Binding Assay Tubulin Polymerization Assay->Competitive Binding Assay Confirms Direct Binding to Target Site Immunofluorescence Microscopy Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence Microscopy->Cell Cycle Analysis Links Target Engagement to Cellular Phenotype

Caption: Workflow for validating tubulin inhibitors.

I. Biochemical Assays: The First Line of Evidence

Biochemical assays offer a controlled, cell-free environment to dissect the direct interaction between a compound and its purified target protein.[5] They are indispensable for initial screening and for quantifying the potency of the interaction.

A. In Vitro Tubulin Polymerization Assay

This assay is the cornerstone for identifying compounds that modulate microtubule dynamics. It directly measures the effect of a test compound on the polymerization of purified tubulin into microtubules.[6]

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in optical density at 340 nm or by the increased fluorescence of a reporter dye that incorporates into the microtubule lattice.[7][8] Inhibitors of polymerization, such as colchicine-site binders, will reduce the rate and extent of this signal increase.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin to 10 mg/ml in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a 10x stock of 2-phenyl-1H-indole-3-carbonitrile in an appropriate solvent (e.g., DMSO).

    • Prepare positive controls (e.g., colchicine, nocodazole for inhibition; paclitaxel for promotion) and a vehicle control (DMSO).

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37°C, add 10 µL of the 10x test compound or control to each well.

    • Initiate the reaction by adding 90 µL of pre-warmed tubulin solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled plate reader set to 37°C.[8]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

B. Competitive Colchicine Binding Assay

While the polymerization assay demonstrates an effect on tubulin function, a competitive binding assay is crucial to confirm that this effect is mediated by binding to the colchicine site.

Principle: This assay leverages the intrinsic fluorescence of colchicine, which increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, resulting in a decrease in fluorescence.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare serial dilutions of 2-phenyl-1H-indole-3-carbonitrile.

  • Assay Setup:

    • Incubate the tubulin-colchicine mixture with varying concentrations of the test compound at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~435 nm.[6]

  • Data Analysis:

    • A concentration-dependent decrease in fluorescence indicates competitive binding. The data can be used to calculate the inhibitory constant (Ki).

Assay TypePrincipleKey ParameterTypical ThroughputAdvantagesLimitations
Tubulin Polymerization Light scattering or fluorescence enhancement upon microtubule formation.[7][8]IC₅₀Medium to HighDirect measure of functional effect on polymerization.Does not identify the binding site.
Competitive Colchicine Binding Displacement of fluorescent colchicine from its binding site on tubulin.[6]KiMediumConfirms binding to the colchicine site.Indirect measure of functional effect.

II. Cell-Based Assays: Validating the Mechanism in a Physiological Context

While biochemical assays are powerful, they do not fully recapitulate the complexities of a cellular environment.[9] Cell-based assays are therefore essential to confirm that the compound engages its target in living cells and elicits the expected downstream biological effects.

A. Immunofluorescence Microscopy of Microtubule Architecture

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Principle: Cells are treated with the test compound, fixed, and then stained with an antibody against α-tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structure via fluorescence microscopy.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or MCF-7) on glass coverslips and allow them to adhere.

    • Treat the cells with varying concentrations of 2-phenyl-1H-indole-3-carbonitrile for a defined period (e.g., 24 hours). Include positive (e.g., colchicine) and vehicle controls.

  • Immunostaining:

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Analyze the images for changes in microtubule morphology, such as depolymerization and spindle disruption, compared to the controls.

B. Cell Cycle Analysis by Flow Cytometry

A hallmark of antimitotic agents that disrupt microtubule dynamics is the arrest of the cell cycle in the G2/M phase.[10]

Principle: Cells are treated with the compound, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells, which is proportional to their DNA content, is then measured by flow cytometry.

Experimental Protocol:

  • Cell Treatment:

    • Treat a synchronized or asynchronously growing cell population with the test compound for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Sample Preparation:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase A and stain the DNA with propidium iodide.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A significant increase in the G2/M population indicates mitotic arrest.

2-phenyl-1H-indole-3-carbonitrile 2-phenyl-1H-indole-3-carbonitrile β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) 2-phenyl-1H-indole-3-carbonitrile->β-tubulin (Colchicine Site) Binds to Inhibition of Polymerization Inhibition of Polymerization β-tubulin (Colchicine Site)->Inhibition of Polymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action.

III. Cross-Validation and Interpretation of Results

The power of this multi-assay approach lies in the convergence of evidence. A successful cross-validation would yield the following consistent results:

  • Biochemical Confirmation: 2-phenyl-1H-indole-3-carbonitrile inhibits tubulin polymerization in a concentration-dependent manner (low micromolar to nanomolar IC₅₀) and demonstrates competitive binding against colchicine.

  • Cellular Confirmation: Treatment of cancer cells with the compound leads to a visible disruption of the microtubule network and a significant accumulation of cells in the G2/M phase of the cell cycle.

Discrepancies between biochemical and cell-based assays can also be informative. For example, a compound that is potent in biochemical assays but weak in cellular assays may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with greater cellular than biochemical potency might be metabolized to a more active form.[11]

Conclusion

The rigorous cross-validation of binding assays is a non-negotiable aspect of preclinical drug development. For a promising molecule like 2-phenyl-1H-indole-3-carbonitrile, a systematic approach employing both biochemical and cell-based assays is essential to build a compelling case for its proposed mechanism of action as a tubulin polymerization inhibitor that binds to the colchicine site. By integrating data from functional polymerization assays, direct competitive binding studies, and phenotypic cellular analyses, researchers can establish a high degree of confidence in the compound's mode of action, thereby paving the way for its further development as a potential therapeutic agent.

References

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  • van Angerer, E., Prekajac, J., & Berger, M. (1985). 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat. Journal of Medicinal Chemistry, 28(10), 1381–1386. [Link]

  • von Angerer, E., Biberger, C., & Holler, E. (1996). 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. The Journal of Steroid Biochemistry and Molecular Biology, 58(1), 31–43. [Link]

  • Wang, Y., Zhang, Y., & Qin, Y. (2021). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 405–416. [Link]

  • Yasuda, M., & Miyamoto, K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(15), 3788–3793. [Link]

  • Zhao, Y., & Chen, X. (2014). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds. Bioorganic & Medicinal Chemistry, 22(1), 303–310. [Link]

  • Zhou, J., & Giannakakou, P. (2005). Targeting microtubules for cancer chemotherapy. Current Medicinal Chemistry. Anti-Cancer Agents, 5(1), 65–71. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-phenyl-1H-indole-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I understand that handling highly active small molecules requires more than just following a safety sheet—it requires a mechanistic understanding of the compound's behavior. 2-phenyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly active small molecules requires more than just following a safety sheet—it requires a mechanistic understanding of the compound's behavior. 2-phenyl-1H-indole-3-carbonitrile (CAS: 51072-85-6) and its halogenated derivatives have emerged as highly potent, fragment-based inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), making them critical assets in drug discovery for diabetes, Down syndrome, and Alzheimer's disease[1, 2].

However, the very structural features that make this compound biologically active—its lipophilic indole core and reactive carbonitrile group—also dictate strict logistical and safety protocols. Improper disposal not only risks regulatory non-compliance but also poses severe environmental and occupational hazards. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill recovery, and final destruction of 2-phenyl-1H-indole-3-carbonitrile.

Hazard Profile & Physicochemical Data

To design an effective disposal strategy, we must first understand the quantitative and qualitative risks associated with the molecule. The table below synthesizes the critical data required for risk assessment and waste manifesting.

Property / Hazard ClassificationData / SpecificationCausality & Operational Implication
CAS Number 51072-85-6Primary identifier required for hazardous waste manifesting and regulatory tracking.
Molecular Weight 218.26 g/mol Relevant for calculating stoichiometric neutralization or dilution limits in liquid waste streams.
Acute Toxicity Harmful (Oral, Dermal, Inhalation)The lipophilic nature of the indole ring facilitates rapid dermal absorption. Mandates closed-system handling and full PPE (nitrile gloves, goggles)[3].
Target Organ Toxicity Respiratory Tract IrritantFine crystalline dust easily aerosolizes. Requires handling inside a certified Class II biological safety cabinet or fume hood.
Chemical Incompatibility Strong acids, oxidizing agentsNitrile groups can undergo violent hydrolysis or release toxic hydrogen cyanide (HCN) gas if mixed with strong acids.
Environmental Hazard Aquatic ToxicityDo not discharge to the sewer. Requires collection for controlled incineration to prevent accumulation in aquatic ecosystems[4].

Operational Workflow & Disposal Logic

The disposal of indole-3-carbonitrile derivatives relies on a strict segregation and destruction pathway. Because the molecule contains nitrogen in both the indole ring and the nitrile group, standard landfill disposal is prohibited. The material must be routed to a licensed chemical destruction plant capable of high-temperature incineration with flue gas scrubbing to capture toxic nitrogen oxides (NOx) generated during combustion[4].

DisposalWorkflow Start 2-phenyl-1H-indole-3-carbonitrile Waste Generated Assess Assess Waste State Start->Assess Solid Solid Powder / Crystals Assess->Solid Liquid Solvent Solution Assess->Liquid Spill Accidental Spill Assess->Spill SolidDisp Double-bag in HDPE Label as Toxic Nitrile Solid->SolidDisp LiquidDisp Collect in Halogen-Free Organic Waste Carboy Liquid->LiquidDisp SpillClean Wet sweep / Activated Carbon Transfer to solid waste Spill->SpillClean Incineration Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) SolidDisp->Incineration LiquidDisp->Incineration SpillClean->SolidDisp

Workflow for the assessment, containment, and disposal of 2-phenyl-1H-indole-3-carbonitrile.

Step-by-Step Methodologies

To ensure absolute safety, every protocol must function as a self-validating system —meaning the procedure includes built-in checks to confirm that the hazard has been successfully mitigated before moving to the next step.

Protocol A: Accidental Spill Containment and Recovery

Dry sweeping a spilled nitrile powder is a critical operational error; it generates hazardous airborne dust that bypasses standard respiratory defenses.

  • Evacuation and Isolation: Immediately isolate the spill area. Causality: 2-phenyl-1H-indole-3-carbonitrile is a severe respiratory irritant. Isolating the airflow prevents the dissemination of micro-particulates across the laboratory.

  • PPE Donning: Equip chemically resistant nitrile gloves (double-gloved), safety goggles conforming to BS EN 166 standards, and a particulate respirator (N95 or P100).

  • Dust Suppression (The Wet-Sweep Method): Cover the spill with activated carbon or lightly moisten the powder with an inert solvent (e.g., water or a mild surfactant). Causality: Activated carbon physically adsorbs the active pharmaceutical ingredient (API), lowering its vapor pressure and clumping the powder to prevent aerosolization.

  • Mechanical Collection: Use non-sparking, disposable plastic tools to scoop the wetted material/carbon matrix into a sealable, chemically resistant high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, collecting all rinsate as hazardous liquid waste.

  • System Validation: How do you know the spill is cleared? After washing, illuminate the surface with a high-intensity UV or bright white light at an oblique angle. The absence of crystalline glint or residue validates that the decontamination step was successful.

Protocol B: Routine Laboratory Waste Disposal

Because this compound is frequently dissolved in DMSO or acetonitrile for in vitro kinase assays, liquid waste segregation is just as critical as solid waste management.

  • Chemical Segregation: Strictly separate 2-phenyl-1H-indole-3-carbonitrile waste from strong acids, bases, and oxidizing agents. Causality: The carbonitrile group (-C≡N) is susceptible to acid-catalyzed hydrolysis, which can generate localized heat or, under extreme conditions, release toxic hydrogen cyanide (HCN) gas.

  • Primary Containment (Solid Waste): Place all contaminated solid waste—including empty reagent vials, pipette tips, and the outer layer of nitrile gloves—into heavy-duty, transparent plastic bags, then place those into a rigid HDPE secondary container.

  • Primary Containment (Liquid Waste): Transfer assay solutions to a designated "Halogen-Free Organic Solvent" waste carboy.

  • System Validation (Liquid Waste): How do you ensure the carboy is safe to seal? Before sealing the liquid waste carboy, verify the pH of the waste stream using indicator strips. A neutral pH (6–8) validates the absence of reactive acidic or basic contaminants that could trigger an exothermic reaction with the nitrile.

  • Labeling and Manifesting: Affix a comprehensive hazardous waste label detailing the chemical name, CAS number (51072-85-6), and check the "Toxic" and "Irritant" hazard pictograms.

  • Final Destruction: Transfer the manifested containers to the facility's hazardous waste accumulation area. The environmental health and safety (EHS) team will route this to a licensed contractor for controlled incineration. Causality: Incineration at temperatures exceeding 1,000°C completely cleaves the indole and nitrile bonds, while mandatory flue gas scrubbing neutralizes the resulting nitrogen oxides, preventing atmospheric pollution[4].

References

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration MDPI - International Journal of Molecular Sciences URL:[Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design MDPI - Pharmaceuticals URL:[Link]

Handling

Personal protective equipment for handling 2-phenyl-1H-indole-3-carbonitrile

Operational and Safety Guide: Handling 2-Phenyl-1H-indole-3-carbonitrile As laboratory workflows increasingly integrate complex synthetic molecules for targeted drug discovery, operational safety must evolve from basic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 2-Phenyl-1H-indole-3-carbonitrile

As laboratory workflows increasingly integrate complex synthetic molecules for targeted drug discovery, operational safety must evolve from basic compliance to mechanistic understanding. 2-Phenyl-1H-indole-3-carbonitrile is a highly specialized synthetic fragment utilized primarily in the development of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors[1].

Due to its specific physicochemical properties—namely its lipophilicity and requirement for organic solvents during biological assays—handling this compound requires strict logistical and safety planning. This guide provides step-by-step, self-validating protocols to ensure operator safety and experimental integrity.

Chemical Profile & Hazard Causality

To build a robust safety culture, researchers must understand why a chemical is hazardous. 2-Phenyl-1H-indole-3-carbonitrile presents specific risks dictated by its molecular structure[2].

  • Dermal & Ocular Toxicity (H315, H319): The lipophilic indole moiety allows the compound to easily interact with and disrupt lipid bilayers, causing severe irritation to mucous membranes and the cornea.

  • Respiratory Irritation (H335): In its dry, crystalline form, the compound is prone to static scatter and aerosolization. Inhalation of these micro-particulates causes acute inflammation of the upper respiratory tract[3].

  • The Solvent Multiplier Effect: This compound is typically reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO acts as a potent molecular carrier. If the reconstituted solution spills on unprotected skin, the solvent will rapidly facilitate the transdermal delivery of the kinase inhibitor directly into the operator's bloodstream.

Table 1: Quantitative Chemical & Hazard Profile

PropertySpecification
Chemical Name 2-phenyl-1H-indole-3-carbonitrile
CAS Number 51072-85-6
Molecular Weight 218.26 g/mol
Physical State Solid (Crystalline Powder)
Primary Target DYRK1A Kinase (Fragment-based design)
GHS Hazard Codes H302, H312, H315, H319, H332, H335
Primary Assay Solvent DMSO (Dimethyl sulfoxide)

Mandatory Personal Protective Equipment (PPE)

Every protocol must be a self-validating system. Do not proceed with chemical handling until the following PPE checkpoints are verified:

  • Hand Protection (Double-Gloving): Wear a 4-mil nitrile inner glove and an 8-mil extended-cuff nitrile outer glove.

    • Causality: Nitrile provides superior chemical resistance to DMSO compared to standard latex. Double-gloving ensures that if the outer glove is breached by a micro-tear or solvent degradation, the inner glove maintains the barrier while you safely doff the contaminated layer.

  • Eye/Face Protection: ANSI Z87.1-compliant, indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to aerosolized powders and lateral solvent splashes.

  • Body Protection: A knee-length, flame-resistant (FR) laboratory coat with knit cuffs.

    • Causality: Knit cuffs securely hug the wrist, preventing sleeves from dragging across contaminated bench pads or knocking over microcentrifuge tubes during delicate transfers.

  • Respiratory & Engineering Controls: All handling of the dry powder must occur inside a certified chemical fume hood with a face velocity of 80-100 fpm.

Operational Workflow: Reconstitution Protocol

Procedural guidance for preparing a standard 10 mM stock solution for cellular assays.

  • Step 1: Environmental Preparation Ensure the fume hood is operational. Lay down a disposable, absorbent bench pad with a polyethylene backing to immediately trap any micro-spills.

  • Step 2: Static Mitigation Indole-3-carbonitriles carry static charge, leading to powder scatter. Place an anti-static ionizer fan near the microbalance and utilize a grounded, anti-static metal spatula for transfers.

  • Step 3: Weigh-by-Difference (Self-Validating Step) Tare a sealed, empty amber glass vial. Transfer approximately 2.18 mg of 2-phenyl-1H-indole-3-carbonitrile into the vial, seal it, and re-weigh.

    • Scientist's Note: This method minimizes the time the bulk container is open, reducing ambient moisture absorption and preventing inhalation exposure.

  • Step 4: Solvent Addition Inside the fume hood, add exactly 1.0 mL of anhydrous DMSO to the sealed vial to achieve a 10 mM concentration. Vortex gently until the crystalline powder is completely dissolved.

Spill Management & Disposal Plan

In the event of an accidental breach, execute the following containment and disposal protocol:

  • Step 1: Immediate Containment

    • For Solid Spills: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the powder with a paper towel dampened with water or a 10% ethanol solution.

    • For Liquid Spills (DMSO Stock): Cover immediately with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Step 2: Collection Using disposable plastic scoops, collect the absorbed material. Place all contaminated materials, including the scoop and your outer gloves, into a puncture-resistant, sealable hazardous waste bag.

  • Step 3: Surface Decontamination Wash the affected bench area with a 10% bleach solution followed by copious amounts of water. Organic solvents like DMSO can degrade standard benchtop epoxies if left untreated.

  • Step 4: Waste Segregation Label the waste container clearly as "Non-Halogenated Organic Waste - Toxic" and transfer it to the facility's designated chemical accumulation area for professional incineration. Do not pour any excess stock solutions down the drain.

Mechanistic Visualization of the Safety Workflow

SafetyWorkflow PPE 1. PPE & Hood Verification (Nitrile, Goggles, Coat) Weighing 2. Solid Handling (Anti-static Microbalance) PPE->Weighing Clearance Dissolution 3. Reconstitution (DMSO Solvent) Weighing->Dissolution Transfer Spill Accidental Spill (Solid or Liquid) Weighing->Spill Drop/Aerosolization Assay 4. DYRK1A Kinase Assay (In Vitro Application) Dissolution->Assay Aliquot Dissolution->Spill Liquid Spill Disposal 5. Waste Segregation (Incineration Protocol) Dissolution->Disposal Excess Stock Assay->Disposal Bio/Chem Waste Spill->Disposal Decontamination

Workflow for the safe handling, dissolution, and disposal of 2-phenyl-1H-indole-3-carbonitrile.

References

  • Title: 2-Phenyl-1H-indole-3-carbonitrile | 51072-85-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - MDPI Source: mdpi.com URL: 1

  • Title: 1082551-37-8 | 5-FLUORO-2-PHENYL-1H-INDOLE-3-CARBONITRILE - BLD Pharm Source: bldpharm.com URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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